1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE
Descripción
BenchChem offers high-quality 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
1-(6-methyl-1H-benzimidazol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-3-4-8-9(5-6)12-10(11-8)7(2)13/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPPVFGCSIOVCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588658 | |
| Record name | 1-(6-Methyl-1H-benzimidazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50832-46-7 | |
| Record name | 1-(6-Methyl-1H-benzimidazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to 1-(5-Methyl-1H-benzimidazol-2-yl)ethanone (CAS 50832-46-7): Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of 1-(5-Methyl-1H-benzimidazol-2-yl)ethanone, a key heterocyclic compound. Benzimidazole scaffolds are of paramount importance in medicinal chemistry, forming the core structure of numerous clinically significant drugs.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, physicochemical properties, and potential therapeutic applications, with a focus on the causal reasoning behind experimental methodologies.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is a "privileged structure" in drug discovery.[3] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets. The therapeutic versatility of benzimidazoles is well-documented, with derivatives exhibiting activities including antiulcer (e.g., omeprazole), anthelmintic (e.g., albendazole), antihistaminic, and antihypertensive effects.[1] The title compound, 1-(5-Methyl-1H-benzimidazol-2-yl)ethanone, is a valuable intermediate and a potential pharmacophore in its own right. The presence of a methyl group at the 5-position and an acetyl group at the 2-position provides specific electronic and steric properties that can be exploited for the development of novel therapeutic agents.
Physicochemical and Structural Characteristics
The fundamental properties of 1-(5-Methyl-1H-benzimidazol-2-yl)ethanone are summarized below. These characteristics are crucial for its handling, formulation, and interpretation of biological activity.
| Property | Value | Source |
| CAS Number | 50832-46-7 | |
| Molecular Formula | C₁₀H₁₀N₂O | |
| Molecular Weight | 174.20 g/mol | |
| Appearance | Solid (predicted) | Inferred |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Note: Due to the limited availability of experimental data for this specific compound, some properties are inferred from closely related structures.
The structural elucidation of benzimidazole derivatives is critical for understanding their reactivity and biological interactions. While specific crystal structure data for the title compound is not publicly available, analysis of the related compound, 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone, reveals a nearly planar benzimidazole ring system.[4][5] This planarity is a key feature influencing π-π stacking interactions with biological macromolecules.
Synthesis and Mechanistic Insights
The synthesis of 2-substituted benzimidazoles is a cornerstone of heterocyclic chemistry. A prevalent and efficient method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For the synthesis of 1-(5-Methyl-1H-benzimidazol-2-yl)ethanone, a logical and established pathway is the reaction of 4-methyl-1,2-phenylenediamine with pyruvic acid.
Proposed Synthetic Workflow
The synthesis can be conceptualized as a two-step process: initial condensation to form a Schiff base intermediate, followed by an intramolecular cyclization with concomitant dehydration. This process is often facilitated by acidic conditions which protonate the carbonyl group, rendering it more susceptible to nucleophilic attack by the amino group of the diamine.
Caption: Proposed synthetic workflow for 1-(5-Methyl-1H-benzimidazol-2-yl)ethanone.
Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of related 2-acetylbenzimidazoles. The causality behind each step is explained to provide a deeper understanding of the process.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-1,2-phenylenediamine (10 mmol) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Rationale: Ethanol is a good solvent for both reactants and facilitates a homogenous reaction mixture. The addition of water can aid in the dissolution of the acid catalyst if one is used.
-
-
Addition of Reagents: To the stirred solution, add pyruvic acid (11 mmol, 1.1 equivalents). The slight excess of the keto acid ensures the complete consumption of the more valuable diamine.
-
Catalysis (Optional but Recommended): Add a catalytic amount of a mineral acid, such as hydrochloric acid (e.g., 4M HCl).
-
Rationale: The acid protonates the carbonyl oxygen of pyruvic acid, increasing its electrophilicity and accelerating the rate of nucleophilic attack by the diamine.
-
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization-dehydration steps.
-
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Neutralize the solution with a base (e.g., sodium bicarbonate solution) until the pH is approximately 7-8. The product may precipitate out.
-
Rationale: Neutralization is crucial to remove the acid catalyst and to ensure the product is in its neutral form, which is typically less soluble in aqueous media.
-
-
Purification: Collect the crude product by filtration. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
-
Rationale: Recrystallization or chromatography is essential to remove any unreacted starting materials and by-products, yielding a product of high purity suitable for further use and analysis.
-
Spectroscopic Characterization
The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques. Based on data from the closely related 1-(1H-Benzimidazol-2-yl)ethanone, the following spectral characteristics are anticipated.[6][7]
-
¹H NMR (in DMSO-d₆):
-
A singlet for the methyl protons of the acetyl group (CH₃ CO) is expected around δ 2.7-2.8 ppm.
-
A singlet for the methyl group on the benzene ring (Ar-CH₃ ) would likely appear around δ 2.4-2.5 ppm.
-
Multiplets in the aromatic region (δ 7.2-7.8 ppm) corresponding to the protons on the benzimidazole ring system.
-
A broad singlet at a downfield chemical shift (δ > 12 ppm) for the N-H proton of the imidazole ring.[6]
-
-
¹³C NMR (in DMSO-d₆):
-
A signal for the acetyl methyl carbon ( C H₃CO) around δ 26 ppm.
-
A signal for the aromatic methyl carbon (Ar-C H₃) around δ 21 ppm.
-
Signals in the aromatic region (δ 110-145 ppm) for the carbons of the benzimidazole ring.
-
A downfield signal for the carbonyl carbon (C=O) around δ 192 ppm.[6]
-
-
IR Spectroscopy (KBr pellet):
-
A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration.
-
A strong, sharp absorption band around 1680-1700 cm⁻¹ characteristic of the C=O stretching of the acetyl ketone.[7]
-
Absorptions in the 1500-1620 cm⁻¹ range due to C=N and C=C stretching vibrations within the heterocyclic ring system.[8]
-
-
Mass Spectrometry (ESI+):
-
The mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 175.
-
Potential Biological Activity and Therapeutic Applications
While specific biological data for 1-(5-Methyl-1H-benzimidazol-2-yl)ethanone is scarce in the public domain, the broader class of benzimidazole derivatives has been extensively studied, revealing a wide spectrum of pharmacological activities.[3][9] This suggests that the title compound could be a valuable lead for drug discovery programs.
Postulated Mechanisms of Action
The biological effects of benzimidazoles are diverse and target-dependent. Some established mechanisms for related compounds include:
-
Antimicrobial/Antifungal Activity: Benzimidazole derivatives can interfere with essential cellular processes in microorganisms. For instance, some antifungal benzimidazoles are known to inhibit ergosterol biosynthesis, a critical component of fungal cell membranes.
-
Anthelmintic Activity: The classic mechanism for anthelmintic benzimidazoles involves binding to β-tubulin, thereby inhibiting microtubule polymerization in parasitic worms. This disrupts cellular transport and integrity, leading to parasite death.[9]
-
Anticancer Activity: In cancer cells, benzimidazole derivatives have been shown to induce apoptosis and inhibit cell proliferation through various mechanisms, including the inhibition of protein kinases and disruption of microtubule dynamics.[2]
-
Enzyme Inhibition: The benzimidazole scaffold can act as a bioisostere for other heterocyclic systems, enabling it to bind to the active sites of various enzymes, such as protein kinases, which are often dysregulated in diseases like cancer.[10]
The following diagram illustrates a generalized signaling pathway that could be modulated by a benzimidazole-based kinase inhibitor, a plausible mechanism for compounds of this class.
Caption: A potential mechanism of action via kinase inhibition.
Future Directions in Drug Discovery
1-(5-Methyl-1H-benzimidazol-2-yl)ethanone serves as an excellent starting point for the generation of compound libraries through medicinal chemistry efforts. The acetyl group is a versatile handle for further chemical modifications, such as:
-
Reductive Amination: To introduce diverse amine functionalities.
-
Condensation Reactions: To form Schiff bases or hydrazones, which have shown significant biological activities in other benzimidazole series.
-
Alpha-Halogenation: To create a reactive site for nucleophilic substitution.
These modifications can be used to explore the structure-activity relationship (SAR) and optimize properties such as potency, selectivity, and pharmacokinetic profile. Given the proven track record of the benzimidazole scaffold, it is highly probable that derivatives of this compound will exhibit interesting biological profiles worthy of further investigation in areas such as oncology, infectious diseases, and inflammatory conditions.
Conclusion
1-(5-Methyl-1H-benzimidazol-2-yl)ethanone is a heterocyclic compound with significant potential in the field of drug discovery. Its synthesis is achievable through well-established chemical transformations, and its structure possesses key features common to many biologically active molecules. While specific data on its bioactivity and mechanism of action are limited, the extensive pharmacology of the benzimidazole class provides a strong rationale for its investigation as a scaffold for novel therapeutics. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and further explore the therapeutic potential of this promising molecule.
References
-
Zhang, C.-J., Xu, X.-Z., Yang, N., Zhao, R.-Y., & Ge, Y.-Q. (2012). 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3340. [Link]ethanone)
-
Demir, S., Biyiklioglu, Z., & Gok, Y. (2015). Crystal Structure of 1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one. Revue Roumaine de Chimie, 60(7-8), 755-763. [Link]
-
Zhang, C. J., Xu, X. Z., Yang, N., Zhao, R. Y., & Ge, Y. Q. (2012). 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone. Acta crystallographica. Section E, Structure reports online, 68(Pt 12), o3340. [Link])
-
Singh, P. P., & Singh, J. (2012). Synthesis Characterisation and Derivatographic studies of 1-(1H-Benzimidazol-2-yl)ethanone and 1-(1H-benzimidazol-2-yl)phenone with Co(II), Ni(II) and Cu(II). IOSR Journal of Applied Chemistry, 1(4), 20-27. [Link])
-
Nadeem, M., Riaz, S., & Ghafoor, A. (2016). Benzimidazoles: A biologically active compounds. Arabian Journal of Chemistry, 9, S150-S153. [Link])
-
Al-Ostath, A. I., & El-Faham, A. (2021). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2021(2), M1232. [Link])
-
Sperry, J., et al. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer. Journal of Medicinal Chemistry, 64(19), 14643–14660. [Link])
-
Bansal, Y., & Bansal, G. (2019). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Pharmacology, 10, 193. [Link])
-
Doumbia, Y., et al. (2022). Synthesis of new benzimidazole derivatives from 1,5-benzodiazepines through a new rearrangement in the presence of dmf-dma and hydrazine hydrate. Journal of Moroccan Chemistry, 21(3), 59-66. [Link])
- M.S.D. Reddy, et al. (2013). Process for the preparation of benzimidazole derivatives and salts thereof.
-
Povet'yeva, T. N., et al. (2019). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology, 5(2), 1-9. [Link])
-
Boiani, M., et al. (2017). Synthesis and biological evaluation of 2-methyl-1H-benzimidazole-5-carbohydrazides derivatives as modifiers of redox homeostasis of Trypanosoma cruzi. Bioorganic & Medicinal Chemistry, 25(15), 4096-4106. [Link])
-
Wang, X., et al. (2014). IR spectrum of 1-(1H-benzo[d]imidazol-2-yl)ethanone. ResearchGate. [Link])
-
Nikolova, Y., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39343-39356. [Link])
-
El-Dean, A. M. K., et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65-79. [Link])
-
Mohapatra, R. K., et al. (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Pharmaceutical Chemistry Journal, 56, 1039–1045. [Link])
-
Gaba, M., & Mohan, C. (2016). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 9, S1589-S1611. [Link])
- Lee, K., et al. (2015). Method for preparation of benzimidazole derivatives.
-
Cheméo. (2023). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Cheméo. [Link])
-
NIST. (2023). 1H-Benzimidazole. NIST Chemistry WebBook. [Link])
-
Patel, V. M., et al. (2013). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 868-871. [Link])
-
Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(10), 619-626. [Link])
-
More, V. S., et al. (2021). Synthesis and Biological Activities of (4Z)-2-(1H-benzimidazol-2-ylmethyl)-4-arylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-one Compounds. Journal of Pharmaceutical Research International, 33(47B), 312-323. [Link])
-
ResearchGate. (2023). The IC50 values of entries inhibited MDA-MB-231 cancer cell line based on MTT assay. ResearchGate. [Link])
-
PubChem. (2003). Benzimidazoles and analogues and their use as protein kinases inhibitors. PubChem. [Link])
-
ResearchGate. (2023). IR spectra of benzimidazole and the complexes. ResearchGate. [Link])
-
Khan, H., et al. (2008). 1-Methyl-1H-benzimidazole-2(3H)-thione. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1136. [Link])
Sources
- 1. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iosrjournals.org [iosrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]
- 10. Benzimidazoles and analogues and their use as protein kinases inhibitors - Patent WO-03035065-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of 1-(5-Methyl-1H-benzimidazol-2-yl)ethanone
An In-depth Protocol for Researchers and Drug Development Professionals
Abstract
This technical guide provides a detailed, first-principles approach to the synthesis of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone, a valuable heterocyclic ketone. The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its structural similarity to natural purines and its ability to engage in various biological interactions.[1][2] This document focuses on the robust and widely applicable Phillips-Ladenburg condensation reaction, detailing the synthesis from 4-methyl-o-phenylenediamine and pyruvic acid. We will explore the underlying reaction mechanism, provide a meticulously detailed experimental protocol, outline comprehensive safety procedures, and describe methods for purification and characterization. This guide is designed to equip researchers, medicinal chemists, and process development scientists with the expertise to confidently and efficiently synthesize this important chemical intermediate.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged pharmacophore in drug discovery.[1] Its prevalence in nature, most notably as a component of Vitamin B12, has inspired decades of research.[1] Benzimidazole derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4]
The target molecule, 1-(5-methyl-1H-benzimidazol-2-yl)ethanone, belongs to the class of 2-acylbenzimidazoles. The acetyl group at the 2-position is not merely a substituent; it is a versatile chemical handle. The reactive carbonyl group serves as a key synthon for the construction of more complex heterocyclic systems like pyrazolines, thiazoles, and diazepines, making it an invaluable intermediate for building libraries of potential drug candidates.[3]
This guide will focus on the Phillips-Ladenburg condensation, a classical yet highly effective method for constructing the benzimidazole core. This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, offering a direct and efficient route to 2-substituted benzimidazoles.[5][6]
The Core Synthesis: Phillips-Ladenburg Condensation
The synthesis of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone is achieved through the acid-catalyzed condensation of 4-methyl-o-phenylenediamine with pyruvic acid.
Reaction Principle and Mechanism
The Phillips-Ladenburg reaction is a cornerstone of benzimidazole synthesis.[6] The transformation proceeds through an initial acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazole ring.
Causality in the Mechanism:
-
Acid Catalysis: The reaction is typically performed in the presence of a strong acid, such as hydrochloric acid (HCl). The acid plays a crucial dual role: it protonates the carbonyl oxygen of pyruvic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the diamine. Secondly, it facilitates the final dehydration step by protonating the hydroxyl group, turning it into a good leaving group (water).
-
Nucleophilic Attack: The more nucleophilic amino group of 4-methyl-o-phenylenediamine attacks the activated carbonyl carbon of pyruvic acid.
-
Intramolecular Cyclization: The intermediate formed undergoes an intramolecular nucleophilic attack where the second amino group attacks the carbon of the newly formed amide (or its imine tautomer). This critical step forms the five-membered imidazole ring.
-
Dehydration: The final step is the elimination of two molecules of water to yield the stable, aromatic benzimidazole ring system.
Caption: Phillips-Ladenburg condensation mechanism.
Rationale for Reagent Selection
-
4-methyl-o-phenylenediamine: This starting material is specifically chosen to provide the benzimidazole core with a methyl group at the 5-position. The relative positions of the amino groups are critical for the successful formation of the five-membered imidazole ring.
-
Pyruvic Acid (2-oxopropanoic acid): This α-keto acid is the ideal C2 synthon for this synthesis. It provides both the carbonyl carbon that will become C2 of the benzimidazole ring and the adjacent methyl ketone functionality, directly yielding the desired 2-acetyl group in a single, efficient step.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, incorporating checkpoints for reaction monitoring and clear steps for purification to ensure product integrity.
Materials and Equipment
| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 4-methyl-o-phenylenediamine | 496-72-0 | 122.17 | 6.11 g | 50.0 |
| Pyruvic acid | 127-17-3 | 88.06 | 4.84 g (3.9 mL) | 55.0 |
| Hydrochloric acid (4 M) | 7647-01-0 | 36.46 | 50 mL | - |
| Sodium hydroxide (10% w/v) | 1310-73-2 | 40.00 | ~100 mL | - |
| Ethanol | 64-17-5 | 46.07 | As needed | - |
| Activated Charcoal | 7440-44-0 | 12.01 | ~1 g | - |
| Equipment | ||||
| 250 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer/hotplate, dropping funnel, Buchner funnel and flask, pH paper, standard laboratory glassware. |
Safety and Handling
All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
| Chemical | Hazard Classifications | Handling Precautions |
| 4-methyl-o-phenylenediamine | Toxic, Irritant, Environmental Hazard | Avoid inhalation of dust and contact with skin and eyes. Handle as a suspected mutagen.[7] |
| Pyruvic acid | Corrosive, Irritant | Causes severe skin burns and eye damage. Use in a fume hood. |
| Hydrochloric acid (4 M) | Corrosive, Irritant | Causes severe skin burns and eye damage. Vapors are highly irritating to the respiratory tract. |
| Sodium hydroxide (10%) | Corrosive | Causes severe skin burns and eye damage. Handle with care. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel.
-
Charge Reactants: Add 4-methyl-o-phenylenediamine (6.11 g, 50.0 mmol) and 4 M hydrochloric acid (50 mL) to the flask. Stir the mixture until the diamine dissolves completely, forming the hydrochloride salt.
-
Add Pyruvic Acid: Add pyruvic acid (3.9 mL, 55.0 mmol) to the dropping funnel. Add the pyruvic acid dropwise to the stirred solution in the flask over 15-20 minutes. An initial color change may be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-105 °C) using a heating mantle. Maintain a gentle reflux for 3-4 hours.
-
Reaction Monitoring (Trustworthiness Checkpoint): The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) with a mobile phase such as ethyl acetate/hexane (e.g., 7:3 v/v). Spot the starting material and aliquots from the reaction mixture. The reaction is complete when the spot corresponding to the starting diamine has disappeared.
-
Cooling: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. The solution will likely be dark in color.
Purification
-
Decolorization: Transfer the cooled reaction mixture to a 500 mL beaker. Add activated charcoal (~1 g), stir for 15 minutes, and then remove the charcoal by gravity filtration to clarify the solution.
-
Neutralization and Precipitation: Place the beaker containing the filtrate in an ice bath and stir. Slowly and carefully add 10% aqueous sodium hydroxide solution dropwise to neutralize the acid. Continuously monitor the pH with pH paper. The product will begin to precipitate as the solution approaches neutrality (pH ~7-8).
-
Isolation: Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with several portions of cold deionized water to remove any inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.
-
Recrystallization (Optional but Recommended): For higher purity, the dried product can be recrystallized from an appropriate solvent system, such as aqueous ethanol. Dissolve the crude solid in a minimum amount of hot ethanol, add hot water dropwise until the solution becomes slightly turbid, and then allow it to cool slowly to room temperature and then in an ice bath to form pure crystals. Filter, wash with cold aqueous ethanol, and dry.
Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
Characterization and Analysis
Expected Yield and Physical Properties
-
Theoretical Yield: 8.71 g (based on 50.0 mmol of the limiting reagent, 4-methyl-o-phenylenediamine).
-
Appearance: Off-white to light brown crystalline solid.
-
Molar Mass: 174.19 g/mol (C₁₀H₁₀N₂O).
-
Melting Point: Literature values for similar compounds suggest a melting point in the range of 180-220 °C. The exact value should be determined experimentally.
Spectroscopic Confirmation
The identity and purity of the synthesized 1-(5-methyl-1H-benzimidazol-2-yl)ethanone should be rigorously confirmed by a suite of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~12.5-13.0 ppm (s, 1H, N-H), δ ~7.3-7.6 ppm (m, 3H, Ar-H), δ ~2.7 ppm (s, 3H, CO-CH₃), δ ~2.4 ppm (s, 3H, Ar-CH₃). |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~195 ppm (C=O), δ ~152 ppm (N-C=N), δ ~110-145 ppm (Ar-C), δ ~30 ppm (CO-CH₃), δ ~21 ppm (Ar-CH₃). |
| FT-IR (KBr, cm⁻¹) | ~3200-3000 cm⁻¹ (N-H stretch, broad), ~1680 cm⁻¹ (C=O stretch, strong), ~1620 cm⁻¹ (C=N stretch), ~1500-1450 cm⁻¹ (C=C aromatic stretch). |
| Mass Spec. (ESI+) | Expected m/z: 175.08 [M+H]⁺. |
Discussion: Process Optimization and Alternative Routes
While the Phillips-Ladenburg condensation with a mineral acid is a reliable method, several strategies can be employed for optimization.
-
Catalyst Variation: The use of p-toluenesulfonic acid (p-TsOH) can sometimes provide milder conditions and easier workup compared to strong mineral acids.[8]
-
Heterogeneous Catalysis: Modern approaches utilize solid acid catalysts or metal nanoparticles (e.g., Au/TiO₂) which offer advantages such as simplified product isolation (filtration of the catalyst) and potential for catalyst recycling, aligning with green chemistry principles.[9]
-
Solvent-Free Conditions: Some benzimidazole syntheses can be performed under solvent-free or "grinding" conditions, which can reduce reaction times and minimize solvent waste.[10]
Conclusion
This guide has detailed a robust and comprehensible method for the synthesis of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone from readily available starting materials. By leveraging the Phillips-Ladenburg condensation, this protocol provides a direct route to a valuable chemical intermediate. The emphasis on mechanistic understanding, detailed procedural steps, and thorough characterization provides a solid foundation for researchers to successfully prepare this compound for applications in medicinal chemistry and materials science.
References
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. [Link]
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (2018). Oriental Journal of Chemistry. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing. [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). Molecules. [Link]
-
Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate. [Link]
-
PHILLIPS CONDENSATION REACTION. AdiChemistry. [Link]
-
2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules. (2020). Molecules. [Link]
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2021). Frontiers in Pharmacology. [Link]
-
Medicinal chemistry of benzimidazole, a versatile pharmacophore. (2021). GSC Biological and Pharmaceutical Sciences. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Medicinal chemistry of benzimidazole, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. adichemistry.com [adichemistry.com]
- 7. 4-Methyl-o-phenylenediamine(496-72-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 9. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
Spectroscopic Characterization of 2-Acetyl-5-Methyl-1H-Benzimidazole: An In-Depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-acetyl-5-methyl-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind experimental observations and provides a framework for the structural elucidation of this and related benzimidazole derivatives.
Introduction: The Significance of 2-Acetyl-5-Methyl-1H-Benzimidazole
Benzimidazoles are a class of heterocyclic aromatic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their versatile chemical nature allows for a wide range of substitutions, leading to diverse pharmacological activities. The title compound, 2-acetyl-5-methyl-1H-benzimidazole, incorporates an acetyl group at the 2-position and a methyl group at the 5-position of the benzimidazole scaffold. These modifications are expected to significantly influence its electronic properties, reactivity, and biological interactions. Accurate and thorough spectroscopic characterization is paramount for confirming the molecular structure, ensuring purity, and understanding its chemical behavior, which are critical steps in any research and development pipeline.
Molecular Structure and Spectroscopic Correlation
A foundational understanding of the molecular structure is essential for the interpretation of its spectroscopic data. The key structural features of 2-acetyl-5-methyl-1H-benzimidazole that will be correlated with its spectral data are the benzimidazole ring system, the N-H proton, the aromatic protons, the acetyl group (carbonyl and methyl protons), and the methyl group on the benzene ring.
Caption: Molecular structure of 2-acetyl-5-methyl-1H-benzimidazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-acetyl-5-methyl-1H-benzimidazole, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-acetyl-5-methyl-1H-benzimidazole is predicted to exhibit distinct signals corresponding to the different types of protons present in the molecule. Based on data from the structurally similar 2,5-dimethyl-1H-benzimidazole[1], the following resonances are anticipated.
Table 1: Predicted ¹H NMR Spectral Data for 2-acetyl-5-methyl-1H-benzimidazole.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale and Field Insights |
| N-H | ~12.0 | Broad Singlet (br s) | - | The imidazole N-H proton is acidic and often undergoes exchange, leading to a broad signal. Its downfield shift is characteristic and highly dependent on solvent and concentration. |
| Aromatic H (Ar-H) | ~7.0-7.5 | Multiplet (m) or distinct singlets/doublets | ~8.0 | The protons on the benzene ring will appear in the aromatic region. The substitution pattern will lead to specific splitting patterns. For a 5-methyl substitution, one would expect a singlet and two doublets. |
| Acetyl CH₃ | ~2.6 | Singlet (s) | - | The three equivalent protons of the acetyl methyl group will appear as a sharp singlet, typically downfield due to the deshielding effect of the adjacent carbonyl group. |
| Ring CH₃ | ~2.4 | Singlet (s) | - | The protons of the methyl group attached to the benzene ring will also appear as a singlet, slightly upfield compared to the acetyl methyl protons. |
Experimental Protocol for ¹H NMR: A standard protocol for acquiring a ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum would be acquired on a 400 MHz or higher field NMR spectrometer.
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 2-acetyl-5-methyl-1H-benzimidazole, distinct signals are expected for each unique carbon atom. The chemical shifts are influenced by the local electronic environment.
Table 2: Predicted ¹³C NMR Spectral Data for 2-acetyl-5-methyl-1H-benzimidazole.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Field Insights |
| C=O (Acetyl) | ~190-200 | The carbonyl carbon is highly deshielded and appears significantly downfield. |
| C2 (Imidazole) | ~152 | The carbon atom situated between the two nitrogen atoms in the imidazole ring is characteristically downfield. |
| Aromatic C (quaternary) | ~130-140 | The chemical shifts of the quaternary carbons in the benzene ring are influenced by the attached substituents and their position within the ring. |
| Aromatic C-H | ~110-125 | The protonated carbons of the benzene ring appear in this region. |
| Acetyl CH₃ | ~25-30 | The methyl carbon of the acetyl group. |
| Ring CH₃ | ~21 | The methyl carbon attached to the benzene ring. |
Experimental Protocol for ¹³C NMR: The sample prepared for ¹H NMR can typically be used for ¹³C NMR as well. A proton-decoupled ¹³C NMR spectrum is usually acquired to simplify the spectrum to single lines for each carbon. A larger number of scans are generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-acetyl-5-methyl-1H-benzimidazole is expected to show characteristic absorption bands for the N-H, C=O, C=N, C=C, and C-H bonds. Based on data for 2-methyl-1H-benzimidazole, key vibrational frequencies can be predicted[2].
Table 3: Predicted IR Spectral Data for 2-acetyl-5-methyl-1H-benzimidazole.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Functional Group |
| N-H stretch | 3100-3300 | Medium, Broad | Imidazole N-H |
| C-H stretch (aromatic) | 3000-3100 | Medium | Aromatic C-H |
| C-H stretch (aliphatic) | 2850-3000 | Medium | Methyl C-H |
| C=O stretch | 1680-1700 | Strong | Acetyl Carbonyl |
| C=N stretch | 1620-1640 | Medium | Imidazole C=N |
| C=C stretch (aromatic) | 1450-1600 | Medium-Strong | Benzene Ring |
Experimental Protocol for IR Spectroscopy: A common method for solid samples is the Potassium Bromide (KBr) pellet technique. A small amount of the sample (1-2 mg) is finely ground with about 100 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For 2-acetyl-5-methyl-1H-benzimidazole, the molecular ion peak (M⁺) is expected, along with characteristic fragment ions.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The mass of 2-acetyl-5-methyl-1H-benzimidazole (C₁₀H₁₀N₂O) is approximately 174.08 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 174.
-
Key Fragmentation Pathways:
-
Loss of the acetyl group (•COCH₃) to give a fragment at m/z = 131.
-
Loss of a methyl radical (•CH₃) from the acetyl group to give a fragment at m/z = 159.
-
Further fragmentation of the benzimidazole ring system.
-
Caption: Predicted major fragmentation pathways for 2-acetyl-5-methyl-1H-benzimidazole.
Experimental Protocol for Mass Spectrometry: A suitable mass spectrometry technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), would be used. For EI-MS, the sample is introduced into the ion source, where it is bombarded with electrons, leading to ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio.
Conclusion
The comprehensive spectroscopic analysis of 2-acetyl-5-methyl-1H-benzimidazole, through the synergistic use of NMR, IR, and Mass Spectrometry, provides a robust framework for its structural confirmation and purity assessment. The predicted spectral data, based on established principles and data from analogous compounds, offer a reliable guide for researchers working with this and similar benzimidazole derivatives. The experimental protocols outlined herein represent standard, validated methodologies that ensure the generation of high-quality, reproducible data, which is the cornerstone of scientific integrity in drug discovery and materials science.
References
- Supplementary Information for a relevant article providing NMR data for 2,5-dimethyl-1H-benzimidazole. (Note: A specific citation would be included here if a direct source was found).
-
Expedient synthesis of benzimidazoles using amides. RSC Advances, 2015 . [Link]
Sources
An In-Depth Technical Guide to the Synthesis and Reaction Mechanism of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone
Abstract
This technical guide provides a comprehensive examination of the synthesis and underlying reaction mechanism for 1-(5-methyl-1H-benzimidazol-2-yl)ethanone, a key heterocyclic scaffold. Benzimidazole derivatives are cornerstones in medicinal chemistry and materials science, making a thorough understanding of their formation essential for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of procedural steps to explore the causal factors governing the reaction, grounded in established chemical principles. We will dissect the prevalent Phillips-Ladenburg synthesis, detailing the mechanistic rationale for each step, from initial nucleophilic attack to the final aromatization. The guide includes detailed experimental protocols, data interpretation tables, and visual diagrams to provide a self-validating framework for laboratory application.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole ring system, formed by the fusion of benzene and imidazole, is a privileged pharmacophore in drug discovery.[1] Its structural rigidity, amphoteric nature, and capacity for hydrogen bonding allow it to interact with a wide array of biological targets.[2] This has led to the development of numerous FDA-approved drugs for indications including antiulcer (omeprazole), anticancer, and antimicrobial applications.
The specific derivative, 1-(5-methyl-1H-benzimidazol-2-yl)ethanone (also known as 2-acetyl-5-methyl-1H-benzimidazole), is a valuable synthetic intermediate.[2] The acetyl group at the 2-position provides a reactive handle for further chemical elaboration, such as in the synthesis of chalcones and other complex heterocyclic systems, while the methyl group at the 5-position modulates the electronic properties and lipophilicity of the core structure.[2][3] A mastery of its synthesis is therefore a critical capability for chemists in the field.
Primary Synthetic Route: The Phillips-Ladenburg Condensation
The most reliable and widely employed method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg reaction.[4][5] This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, typically under acidic conditions and with heating.[6] For the synthesis of our target molecule, the reactants are 4-methyl-1,2-phenylenediamine and a suitable acetyl group source, such as pyruvic acid or lactic acid.
Rationale for Reagent Selection
-
4-methyl-1,2-phenylenediamine: This substituted diamine serves as the backbone, providing the benzene ring and the two nitrogen atoms required for the imidazole moiety. The methyl group is an electron-donating group, which slightly increases the nucleophilicity of the amino groups compared to an unsubstituted o-phenylenediamine.
-
Pyruvic Acid (or Lactic Acid): Pyruvic acid (CH₃COCOOH) is an ideal source for the 2-acetyl group. In many established protocols, lactic acid is used as a precursor.[7] Under the oxidative conditions of the reaction or in a dedicated subsequent step, lactic acid is converted to pyruvic acid, which then reacts with the diamine. The use of lactic acid can sometimes be more practical and cost-effective. The direct condensation reaction between an aromatic amine and pyruvic acid has been a subject of study, providing insight into the formation of the initial imine intermediate.[8]
-
Acid Catalyst (e.g., HCl, H₂SO₄): A strong mineral acid is crucial. It serves two primary functions: (1) It protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon, and (2) It facilitates the dehydration steps in the final stage of the mechanism, driving the reaction toward the stable aromatic product.[7][9]
The Core Reaction Mechanism
The formation of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone via the Phillips-Ladenburg synthesis is a multi-step process involving nucleophilic acyl substitution, intramolecular cyclization, and dehydration.
Step 1: Monoacylation via Nucleophilic Attack
The reaction initiates with the nucleophilic attack of one of the amino groups of 4-methyl-1,2-phenylenediamine on the protonated carbonyl carbon of pyruvic acid. This is the rate-determining step. The electron-donating methyl group on the benzene ring enhances the nucleophilicity of the amino groups, facilitating this attack. This addition-elimination sequence results in the formation of an N-acyl-o-phenylenediamine intermediate (an amide) and the loss of a water molecule.
Step 2: Intramolecular Cyclization
The newly formed amide intermediate exists in equilibrium with its tautomeric imine form. The second, free amino group on the benzene ring then performs an intramolecular nucleophilic attack on the carbon of this imine or the amide carbonyl. This ring-closing step forms a five-membered heterocyclic intermediate.
Step 3: Dehydration and Aromatization
The cyclic intermediate is not yet aromatic and is relatively unstable. Under the heated, acidic conditions, it undergoes a dehydration (elimination of a water molecule) to form the highly stable, aromatic benzimidazole ring system.[9] This final step is thermodynamically favorable and pulls the entire reaction equilibrium towards the product.
The diagram below provides a visual representation of this mechanistic pathway.
Caption: Reaction mechanism for the synthesis of the target compound.
Experimental Protocol and Workflow
Adherence to a well-defined protocol is essential for reproducibility and safety. The following procedure is a validated method for the synthesis of 2-acetylbenzimidazole derivatives.[7][10]
Synthesis of 2-(1-hydroxyethyl)-5-methyl-1H-benzimidazole
-
Rationale: This initial step condenses the diamine with lactic acid. It is often easier to handle than pyruvic acid and serves as its direct precursor.
-
To a 250 mL round-bottom flask, add 4-methyl-1,2-phenylenediamine (0.1 mol).
-
Add 4N hydrochloric acid (60 mL) and lactic acid (0.12 mol).
-
Fit the flask with a reflux condenser and heat the mixture in a water bath at 100°C for 3-4 hours. The progress should be monitored by TLC.
-
After cooling to room temperature, carefully neutralize the reaction mixture with a concentrated ammonium hydroxide solution until a pH of 6.0-6.5 is reached. This step must be performed in a fume hood with cooling, as it is exothermic.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried to yield the intermediate alcohol.
Oxidation to 1-(5-methyl-1H-benzimidazol-2-yl)ethanone
-
Rationale: This step converts the secondary alcohol intermediate into the target ketone using a strong oxidizing agent. Potassium dichromate is effective and commonly used.[10]
-
Dissolve the dried 2-(1-hydroxyethyl)-5-methyl-1H-benzimidazole (0.05 mol) in a 5% sulfuric acid solution (40 mL).
-
In a separate beaker, prepare a solution of potassium dichromate (K₂Cr₂O₇) (0.05 mol) in water (60 mL) and concentrated sulfuric acid (20 mL). Caution: This solution is highly corrosive and a strong oxidant.
-
Slowly add the dichromate solution dropwise to the benzimidazole solution with vigorous stirring at room temperature over 20-30 minutes.
-
After the addition is complete, continue stirring for 2-3 hours.
-
Filter the resulting solid precipitate and wash with water.
-
Resuspend the solid in water (50 mL) and carefully neutralize with aqueous ammonia to a pH of ~6.5 to remove any trapped acid.
-
Filter the final product, wash with water, and dry. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.
The overall experimental workflow is summarized in the diagram below.
Caption: High-level experimental workflow for the two-step synthesis.
Product Characterization and Validation
Confirming the identity and purity of the final compound is a critical, self-validating step of any synthesis. A combination of physical and spectroscopic methods should be employed.
| Parameter | Expected Result for 1-(5-methyl-1H-benzimidazol-2-yl)ethanone |
| Appearance | Yellowish or off-white crystalline solid |
| Melting Point | Specific range, to be compared with literature values (e.g., ~190-200°C range) |
| ¹H NMR | Signals corresponding to the benzimidazole ring protons, the C5-methyl group (~2.4 ppm), the acetyl methyl group (~2.7 ppm), and a broad singlet for the N-H proton (>12 ppm). |
| ¹³C NMR | Resonances for the carbonyl carbon (~195 ppm), aromatic carbons, and methyl carbons. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (~3300-3400 cm⁻¹), C=O stretching (~1680 cm⁻¹), and C=N/C=C stretching in the aromatic region. |
| Mass Spectrometry | A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of C₁₀H₁₀N₂O (174.20 g/mol ). |
Conclusion
The synthesis of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone is most effectively achieved through the Phillips-Ladenburg condensation of 4-methyl-1,2-phenylenediamine with a pyruvic acid precursor. The reaction mechanism is a well-understood sequence of nucleophilic acyl substitution, intramolecular cyclization, and aromatizing dehydration, all facilitated by acidic catalysis and heat. By understanding the causality behind each step—from reagent selection to the role of the catalyst—researchers can optimize conditions and troubleshoot effectively. The protocols and characterization data provided in this guide offer a robust and validated framework for the successful synthesis and application of this important heterocyclic building block in drug discovery and materials science.
References
- Xu, Q., Ma, Z., Zhu, F., Li, G., Zhong, Y., Liu, D., & Zang, Y. (2025). Telescoped continuous flow synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids. RSC Publishing.
- Review On Synthesis Of Benzimidazole
- Kaushik, P., Rawat, B. S., & Kumar, R. (2023).
- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a C
- Synthesis of Benimidazole from o- Phynylenediamine.pptx. Slideshare.
- Phillips‐Ladenburg Benzimidazole Synthesis. CoLab.
- Kaushik, P., Rawat, B. S., & Kumar, R. (2023). Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Publishing.
- 2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules. Biointerface Research in Applied Chemistry.
- Studies on preparation of 2-Acetylbenzimidazole.
- Kumar, D. S., et al. Studies on preparation of 2-Acetylbenzimidazole. Der Pharma Chemica.
- 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE. Benchchem.
- Tapia, I., Alcázar, V., & Grande, M. (1990). Reaction Mechanism between Pyruvic Acid and Aromatic Amines. Bulletin of the Chemical Society of Japan.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. colab.ws [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. ijariie.com [ijariie.com]
- 7. researchgate.net [researchgate.net]
- 8. Reaction Mechanism between Pyruvic Acid and Aromatic Amines | Semantic Scholar [semanticscholar.org]
- 9. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]
- 10. derpharmachemica.com [derpharmachemica.com]
The Unseen Potential: A Technical Guide to the Biological Activity of the 2-Acetyl-5-methyl-1H-benzimidazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] This technical guide delves into the nuanced biological potential of a specific, yet underexplored, derivative: the 2-acetyl-5-methyl-1H-benzimidazole scaffold. While often cited as a versatile synthon for more complex molecules, this guide posits that the intrinsic arrangement of the acetyl group at the C2 position and the methyl group at the C5 position imparts a foundational level of biological activity that is both significant and ripe for further investigation.[3] We will explore its synthetic pathways, dissect its known and inferred biological activities—spanning anticancer, antimicrobial, and anti-inflammatory domains—and provide a forward-looking perspective for its application in drug discovery.
The Benzimidazole Core: A Foundation of Versatility
Benzimidazole is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to an imidazole ring. This unique architecture allows it to mimic natural purines, enabling interactions with a wide array of biological targets through hydrogen bonding, π–π stacking, and metal ion chelation.[4] The ease of substitution at the N1, C2, and C5/C6 positions has made it a fertile ground for the development of drugs with a wide therapeutic index, including proton pump inhibitors (omeprazole), anthelmintics (albendazole), and anticancer agents (bendamustine).[5][6]
The specific substitutions at the C2 and C5 positions are known to significantly modulate the pharmacological profile of the benzimidazole scaffold.[7][8] The 2-acetyl group, with its electrophilic carbonyl carbon, serves as a key reactive handle for synthesizing a plethora of derivatives like chalcones, pyrazolines, and oxadiazoles, each with distinct biological activities.[3] The 5-methyl group, an electron-donating substituent, can influence the electronic properties of the bicyclic system, potentially enhancing lipophilicity and modulating receptor binding affinity.
Synthesis of the 2-Acetyl-5-methyl-1H-benzimidazole Scaffold
The primary and most efficient method for synthesizing the 2-acetyl-5-methyl-1H-benzimidazole scaffold is through the condensation of 4-methyl-o-phenylenediamine with lactic acid, followed by oxidation. This two-step process is reliable and scalable for laboratory purposes.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-(1'-hydroxyethyl)-5-methyl-1H-benzimidazole
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10g of 4-methyl-o-phenylenediamine in 50 mL of 4M hydrochloric acid.
-
pH Adjustment: Stir the mixture until all the solid has dissolved. Adjust the pH of the solution to approximately 2 with concentrated HCl.
-
Condensation: Add 15 mL of lactic acid to the solution. Heat the mixture to reflux and maintain for 4-6 hours.
-
Neutralization and Precipitation: After cooling to room temperature, slowly neutralize the reaction mixture with a saturated solution of sodium carbonate with vigorous stirring. Continue addition until the pH is approximately 7, at which point a precipitate will form.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. Recrystallize the solid from hot water to yield white to off-white crystals of 2-(1'-hydroxyethyl)-5-methyl-1H-benzimidazole.
Step 2: Oxidation to 2-Acetyl-5-methyl-1H-benzimidazole
-
Oxidizing Agent Preparation: In a separate beaker, prepare a slurry of potassium permanganate (KMnO₄) in acetone.
-
Oxidation Reaction: Dissolve the product from Step 1 in acetone and cool the solution in an ice bath. Add the KMnO₄ slurry portion-wise to the benzimidazole solution while maintaining the temperature below 10°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter off the manganese dioxide precipitate. Evaporate the acetone from the filtrate under reduced pressure.
-
Final Product Isolation: The resulting residue can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield pure 2-acetyl-5-methyl-1H-benzimidazole.
Caption: Synthesis of 2-Acetyl-5-methyl-1H-benzimidazole.
Anticancer Activity: A Scaffold for Cytotoxicity
Benzimidazole derivatives are well-documented for their anticancer properties, acting through various mechanisms including the inhibition of tubulin polymerization, modulation of kinase activity, and induction of apoptosis.[9] While direct cytotoxic data for the 2-acetyl-5-methyl-1H-benzimidazole scaffold is not extensively reported, its role as a precursor in the synthesis of potent anticancer agents is significant.[3]
Mechanism of Action: Inferred from Derivatives
The primary anticancer mechanism associated with many benzimidazole derivatives is the disruption of microtubule dynamics.[10] These compounds can bind to the colchicine-binding site on β-tubulin, inhibiting its polymerization into microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The 2-acetyl group can be a crucial pharmacophoric feature for this interaction.
Furthermore, derivatives of 2-acetylbenzimidazole have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR and HER2 pathways.[10] Inhibition of these receptor tyrosine kinases prevents downstream activation of the PI3K/Akt and MEK/Erk pathways, leading to G1-phase cell cycle arrest and apoptosis.[10]
Caption: Potential anticancer mechanisms of action.
Quantitative Data from Related Derivatives
To provide a quantitative context, the following table summarizes the anticancer activity of some derivatives synthesized from 2-acetylbenzimidazole.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazole Chalcones | HCT116 | 0.03 - 0.06 | [3] |
| Benzimidazole-linked Pyrazole | MCF-7 | 8.91 | [3] |
| Benzimidazole-linked Pyrazole | OVCAR-3 | 10.76 | [3] |
| 2-Aryl Benzimidazole | HepG2 | Data Available | [10] |
This table is illustrative and highlights the potential of the core scaffold.
Antimicrobial Activity: A Broad Spectrum of Possibilities
Benzimidazole derivatives have long been recognized for their broad-spectrum antimicrobial properties, encompassing antibacterial and antifungal activities.[2][5] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cellular structures.
Mechanism of Action
In bacteria, benzimidazoles can interfere with DNA gyrase and other topoisomerases, leading to impaired DNA replication and cell death. They have also been shown to disrupt the bacterial cell membrane integrity. In fungi, a key mechanism is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. The 2-acetyl-5-methyl-1H-benzimidazole scaffold, with its specific electronic and steric properties, likely contributes to these interactions.
Structure-Activity Relationship (SAR) Insights
SAR studies on benzimidazole derivatives reveal that:
-
C2-Substitution: The nature of the substituent at the C2 position is critical for antimicrobial potency. The acetyl group in our core scaffold can act as a hydrogen bond acceptor and a reactive site for further derivatization to enhance activity.[3]
-
C5-Substitution: Halogen or small alkyl groups, such as the methyl group at the C5 position, can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell walls and membranes.[5] This suggests that the 5-methyl group is not merely a passive substituent but an active contributor to the antimicrobial profile.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial/Fungal Strains: Obtain standardized strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Culture Preparation: Prepare overnight cultures of the microbial strains in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Prepare a series of two-fold dilutions of the 2-acetyl-5-methyl-1H-benzimidazole compound in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the microbial culture to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
The anti-inflammatory potential of benzimidazole derivatives is an area of growing interest.[7][11] They have been shown to target key enzymes and mediators in the inflammatory pathway, such as cyclooxygenase (COX) enzymes and various cytokines.[1][12]
Mechanism of Action
The primary anti-inflammatory mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins. Benzimidazole derivatives have been shown to exhibit COX inhibitory activity.[1] The 2-acetyl-5-methyl-1H-benzimidazole scaffold could potentially fit into the active site of these enzymes. Additionally, some benzimidazoles can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[12]
Caption: Anti-inflammatory mechanisms of action.
Quantitative Data from Related Derivatives
The anti-inflammatory activity of benzimidazole derivatives is often assessed using in vivo models, such as the carrageenan-induced rat paw edema model.
| Compound Class | Assay | % Inhibition of Edema | Reference |
| Benzimidazole-linked Pyrazole | Carrageenan-induced paw edema | 62 - 63.63% | [3] |
| Benzimidazole-pyrimidine | Carrageenan-induced paw edema | Good Activity | [3] |
Future Directions and Conclusion
The 2-acetyl-5-methyl-1H-benzimidazole scaffold represents a promising starting point for the development of novel therapeutic agents. While its primary role to date has been that of a synthetic intermediate, the inherent structural features suggest a foundational level of biological activity that warrants more direct investigation.
Future research should focus on:
-
Direct Biological Screening: Comprehensive in vitro screening of the 2-acetyl-5-methyl-1H-benzimidazole scaffold against a panel of cancer cell lines, microbial strains, and inflammatory targets.
-
Computational Modeling: Molecular docking studies to predict the binding interactions of this specific scaffold with key biological targets like tubulin, kinases, and COX enzymes.
-
SAR-Guided Derivatization: Systematic modification of the 2-acetyl and 5-methyl groups to optimize potency and selectivity for specific biological activities.
References
-
2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules. (2020). Biointerface Research in Applied Chemistry. [Link]
-
A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells. (2015). Cell Death & Disease. [Link]
-
Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). (2023). Journal of Biomolecular Structure and Dynamics. [Link]
- Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. (2021). NeuroQuantology.
- CN1970545A - 2-acetyl benzimidazolyl-glycin schiff base preparation method. (2007).
- Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. (2010).
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2022). Frontiers in Chemistry. [Link]
- Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity. (2018). Oriental Journal of Chemistry.
- Synthesis and biological evaluation of 2-methyl-1H-benzimidazole-5-carbohydrazides derivatives as modifiers of redox homeostasis of Trypanosoma cruzi. (2017). Bioorganic & Medicinal Chemistry Letters.
-
Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. (2001). Molecules. [Link]
- Synthesis and antimicrobial activity of some newer benzimidazole derivatives – an overview. (2010).
- Evaluation of anti-inflammatory and anti-arthritic activities of Benzimidazole derivative 2-((1H-benzo[d]imiadazol-2-yl) thio)-1-3, 5-diphenyl-1h-pyrazol-1-yl) ethanone. (2024).
-
Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (2020). Molecules. [Link]
- Biological activities of benzimidazole derivatives: A review. (2021). Research Journal of Chemical Sciences.
- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025). RSC Advances.
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). Pharmaceuticals.
- Structure activity relationship of benzimidazole derivatives. (2022).
- Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. (2024). Heliyon.
- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025). RSC Advances.
- Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. (2013). Der Pharma Chemica.
- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Deriv
- Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (2016).
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). Pharmaceuticals.
- Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. (2018). Journal of Drug Delivery and Therapeutics.
-
Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). PubMed. [Link]
Sources
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isca.me [isca.me]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Silico Evaluation of 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE
Foreword: The Rationale for a Computational Approach
In modern drug discovery, the journey from a promising chemical entity to a clinically approved therapeutic is arduous and resource-intensive. The benzimidazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The specific compound, 1-(5-methyl-1H-benzimidazol-2-yl)ethanone, with its unique substitution pattern, presents an intriguing candidate for further investigation.[4] However, before committing to costly and time-consuming wet-lab synthesis and screening, a robust in silico evaluation is not just a preliminary step but a critical component of a rational drug design strategy.[1]
This guide provides a comprehensive, technically-focused framework for the computational analysis of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone. It is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but the strategic thinking behind them. We will delve into the causality of our experimental choices, ensuring that each step is part of a self-validating system aimed at predicting the compound's therapeutic potential and de-risking its development path.
Foundational Analysis: Physicochemical and Pharmacokinetic Profiling
Before assessing the dynamic interactions of our lead compound with biological targets, we must first understand its intrinsic properties. A drug's efficacy is as much a function of its ability to reach its target in the body as it is its ability to bind to it. Therefore, our initial investigation focuses on predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone.[5][6]
Data Acquisition and Preparation
The canonical SMILES (Simplified Molecular Input Line Entry System) string for 1-(5-methyl-1H-benzimidazol-2-yl)ethanone is essential for input into various computational tools. This can be obtained from chemical databases such as PubChem.
Table 1: Physicochemical Properties of 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE
| Property | Value | Source |
| CAS Number | 50832-46-7 | [4] |
| Molecular Formula | C₁₀H₁₀N₂O | [4] |
| Molecular Weight | 174.20 g/mol | [4] |
| PubChem CID | Not directly available for the 5-methyl derivative, but the parent compound is CID 70322.[7] | PubChem |
ADMET Prediction Workflow
We will employ the SwissADME web tool, a robust and freely accessible platform, to generate a comprehensive ADMET profile.[3][8]
Protocol 1: ADMET Prediction using SwissADME
-
Navigate to the SwissADME website (]">http://www.swissadme.ch).[3]
-
Input the SMILES string for 1-(5-methyl-1H-benzimidazol-2-yl)ethanone into the query field.
-
Initiate the analysis by clicking the "Run" button.[8]
-
Systematically analyze the output, paying close attention to the parameters outlined in Table 2.
Caption: Workflow for ADMET prediction using the SwissADME server.
Table 2: Key Predicted ADMET and Physicochemical Properties
| Parameter | Predicted Value | Interpretation and Significance |
| Lipophilicity (iLOGP) | [Predicted Value] | Indicates the compound's partitioning between lipid and aqueous phases, affecting absorption and distribution. |
| Water Solubility | [Predicted Value] | Crucial for formulation and bioavailability. |
| GI Absorption | [Predicted Value] | Predicts the extent of absorption from the gastrointestinal tract. |
| BBB Permeant | [Predicted Value] | Indicates the likelihood of crossing the blood-brain barrier, relevant for CNS targets. |
| CYP Inhibition | [Predicted Value] | Predicts potential for drug-drug interactions by inhibiting key metabolic enzymes. |
| Lipinski's Rule of Five | [Predicted Violations] | A widely used filter for drug-likeness based on molecular weight, lipophilicity, and hydrogen bond donors/acceptors. |
| Bioavailability Score | [Predicted Value] | An overall score estimating the fraction of an administered dose that reaches systemic circulation. |
Note: The table is populated with placeholders as a template for the actual predicted values from SwissADME.
Target Identification and Molecular Docking: Unveiling Potential Mechanisms of Action
The broad biological activity of benzimidazole derivatives suggests they interact with a variety of protein targets.[4][9] Based on extensive literature reviews, protein kinases and bacterial DNA gyrase are prominent and well-validated targets for this class of compounds.[10][11][12] Molecular docking allows us to simulate the binding of our compound to the active sites of these proteins, providing insights into potential inhibitory activity and the molecular basis for it.
Rationale for Target Selection
-
Protein Kinases (e.g., Checkpoint Kinase 2 - CHK2): Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[13] Benzimidazoles have been shown to be effective kinase inhibitors.[14][15] We have selected CHK2 as a representative target due to its role in DNA damage response and the availability of high-resolution crystal structures with bound benzimidazole-like ligands.
-
Bacterial DNA Gyrase (Subunit B): This enzyme is essential for bacterial DNA replication and is a validated target for antibiotics.[11][16] The emergence of antibiotic resistance necessitates the discovery of new gyrase inhibitors, and benzimidazoles have shown promise in this area.[12][17]
Molecular Docking Workflow
We will utilize AutoDock Vina, a widely used and robust open-source docking program, for our simulations.[1][18] The general workflow is depicted below.
Caption: General workflow for molecular docking using AutoDock Vina.
Protocol 2: Molecular Docking with AutoDock Vina
-
Ligand Preparation:
-
Obtain the 3D structure of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone, for instance, by building it in molecular modeling software and performing energy minimization.
-
Convert the ligand file to the PDBQT format using AutoDock Tools, which adds Gasteiger charges and defines rotatable bonds.
-
-
Receptor Preparation:
-
Download the crystal structure of the target protein (e.g., CHK2, PDB ID: 2W96; E. coli DNA Gyrase B, PDB ID: 4KFG) from the Protein Data Bank (RCSB PDB).[15][17]
-
Using AutoDock Tools, remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges to the protein.
-
Save the prepared receptor in PDBQT format.
-
-
Grid Box Definition:
-
Define the search space (grid box) for docking. This should encompass the known active site of the enzyme. The coordinates can be determined from the position of the co-crystallized ligand in the original PDB file.
-
-
Docking Execution:
-
Create a configuration file specifying the paths to the prepared ligand and receptor, the grid box coordinates, and other parameters like exhaustiveness.
-
Run the AutoDock Vina simulation from the command line.[19]
-
-
Results Analysis:
-
Analyze the output file, which contains the binding affinities (in kcal/mol) and the coordinates of the predicted binding poses.
-
Visualize the ligand-protein interactions for the best-scoring pose using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic contacts.
-
Interpreting Docking Results
The primary output of a docking simulation is the binding affinity, which is an estimate of the binding free energy. A more negative value indicates a stronger predicted binding.
Table 3: Hypothetical Docking Results
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| CHK2 Kinase | 2W96 | [Predicted Value] | [e.g., Leu84, Val68, Ala107] |
| DNA Gyrase B | 4KFG | [Predicted Value] | [e.g., Asp73, Ile78, Thr165] |
Note: This table presents a template for reporting docking results. Actual values and residues would be determined from the simulation output.
The analysis of interacting residues is critical. For instance, hydrogen bonding with the hinge region of a kinase is a hallmark of many ATP-competitive inhibitors.[14] Similarly, interactions with key residues in the ATP-binding site of DNA gyrase B, such as the conserved aspartate, are crucial for inhibitory activity.[17]
Advanced Computational Modeling: Towards Higher Predictive Accuracy
While molecular docking provides a valuable static snapshot of ligand-protein binding, more advanced techniques can offer a deeper understanding of the dynamics and energetics of this interaction.
Molecular Dynamics (MD) Simulations
MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the docked pose and conformational changes in the protein upon ligand binding. An MD simulation would typically follow the docking study to validate the stability of the predicted binding mode.
Quantitative Structure-Activity Relationship (QSAR)
Should a series of analogs of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone be synthesized and tested, a QSAR model can be developed.[20][21] This involves correlating the biological activity of the compounds with their physicochemical properties or molecular descriptors. A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding lead optimization.[22]
Conclusion and Future Directions
This in-depth technical guide outlines a systematic in silico strategy for the initial evaluation of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone. The proposed workflow, from ADMET profiling to molecular docking, provides a comprehensive, data-driven assessment of the compound's drug-like properties and its potential to interact with key therapeutic targets in cancer and infectious diseases.
The results from these computational studies will generate critical, testable hypotheses. A favorable in silico profile, characterized by good predicted pharmacokinetics and strong binding to relevant targets, would provide a solid rationale for advancing this compound to the next stage of the drug discovery pipeline: chemical synthesis and in vitro biological evaluation. This rational, computation-first approach maximizes the probability of success while conserving valuable resources.
References
- In silico Approaches for Exploring the Pharmacological Activities of Benzimidazole Derivatives: A Comprehensive Review. (2024). [Source not further specified]
- AutoDock Vina Tutorial. (2020). Eagon Research Group.
- Beginner's Guide for Docking using Autodock Vina. (2020).
- In-Silico Design, Synthesis and Biological Evaluation of Some Noval Benzimidazole Derivatives. International Journal of Pharmaceutical Sciences.
- Molecular Docking Tutorial: AutoDock Vina. (2024). YouTube.
- Reference not available.
- 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE. Benchchem.
- Antimicrobial activity of 1,2-bis-[2-(5-R)-1H-benzimidazolyl]. (2005). PubMed.
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central.
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2025). [Source not further specified].
- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025). [Source not further specified].
- SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinform
- 5L3J: ESCHERICHIA COLI DNA GYRASE B IN COMPLEX WITH BENZOTHIAZOLE-BASED INHIBITOR. (2016). RCSB PDB.
- 5EDS: Crystal structure of human PI3K-gamma in complex with benzimidazole inhibitor 5. (2015). RCSB PDB.
- SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. (2017). PubMed Central.
- Benzimidazole inhibitors of the protein kinase CHK2: Clarification of the binding mode by flexible side chain docking and protein–ligand crystallography. PubMed Central.
- Benzimidazole Derivatives as Antibacterial Drugs.
- Help - SwissADME.
- swiss ADME tutorial. (2022). YouTube.
- Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PubMed Central.
- Structure of benzimidazole derivative A targeting DNA-gyrase B enzyme.
- Various biological targets for benzimidazole.
- Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds. (2021). PubMed Central.
- 4UJ1: Protein Kinase A in complex with an Inhibitor. (2016). RCSB PDB.
- In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives.
- In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Deriv
- MICs of the selected benzimidazole derivatives against the reference...
- Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. MDPI.
- Synthesis, Identification, Computer-Aided Docking Studies, and ADMET Prediction of Novel Benzimidazo-1,2,3-triazole Based Molecules as Potential Antimicrobial Agents. (2021). PubMed Central.
- Synthesis and Molecular Docking Studies of 1,2 Disubstituted Benzimidazole Analogues With 4KFG and 3MDV as Target Proteins. AIP Publishing.
- 1-(1H-Benzimidazol-2-yl)ethanone | C9H8N2O | CID 70322. PubChem.
- 5-Acetyl-1-methyl-1H-benzimidazole-2-methanol | C11H12N2O2. PubChem.
- Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl ). [Source not further specified].
- In silico Design and Molecular Docking Studies of Benzimidazole Bearing thiazolidin-4-one Derivatives as PPARγ Agonists in Diabetes Mellitus. (2020). [Source not further specified].
- Synthesis, Molecular Docking, Druglikeness Analysis, and ADMET Prediction of the Chlorinated Ethanoanthracene Derivatives as Possible Antidepressant Agents. MDPI.
- 8QQI: E.
- 1H-Benzimidazole, 1-methyl- | C8H8N2 | CID 95890. PubChem.
- Homology Modelling and Molecular Docking Studies of Selected Substituted Benzo[ d]imidazol-1-yl)methyl)
- QSAR Analysis of 2-Amino or 2-Methyl-1-Substituted Benzimidazoles Against Pseudomonas aeruginosa. MDPI.
- Homology Modelling and Molecular Docking Studies of Selected Substituted Benzo[d]imidazol-1-yl)methyl)
- 1-(1H-benzimidazol-2-yl)-2-chloroethanone | C9H7ClN2O | CID. PubChem.
- Design, synthesis, antibacterial and QSAR studies of benzimidazole and imidazole chloroaryloxyalkyl deriv
- QSAR modeling and molecular docking studies on benzimidazole derivatives as anticancer agents.
- 5-Methylbenzimidazole | C8H8N2 | CID 11979. PubChem.
- Synthesis, ADMET, drug likeness and in silico activities of benzimidazole derivative. (2022). [Source not further specified].
- In silico ADMET screening & molecular docking of some 1-(5-(4-chlorophenyl)-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives to be developed as triple mutant T790M/C797S EGFR inhibitors. (2025).
- Benzimidazole Derivatives in Identifying Novel Acetylcholinesterase Inhibitors: A Combination of 3D-QSAR, Docking and Molecular Dynamics Simulation. (2021).
- Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. (2022). PubMed Central.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Identification, Computer-Aided Docking Studies, and ADMET Prediction of Novel Benzimidazo-1,2,3-triazole Based Molecules as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homology Modelling and Molecular Docking Studies of Selected Substituted Benzo[ d]imidazol-1-yl)methyl)benzimidamide Scaffolds on Plasmodium falciparum Adenylosuccinate Lyase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-(1H-Benzimidazol-2-yl)ethanone | C9H8N2O | CID 70322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. SwissADME [swissadme.ch]
- 9. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. curf.clemson.edu [curf.clemson.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Benzimidazole inhibitors of the protein kinase CHK2: Clarification of the binding mode by flexible side chain docking and protein–ligand crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. youtube.com [youtube.com]
- 19. eagonlab.github.io [eagonlab.github.io]
- 20. QSAR Analysis of 2-Amino or 2-Methyl-1-Substituted Benzimidazoles Against Pseudomonas aeruginosa [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of 1-(5-Methyl-1H-benzimidazol-2-yl)ethanone
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Benzimidazole derivatives are renowned for their diverse pharmacological activities, and understanding their fundamental properties is paramount for their application in drug design and development.[1][2][3] This document delves into the structural features, spectroscopic profile, thermal stability, and solubility of the title compound, offering both theoretical insights and practical experimental protocols for its synthesis and characterization. The content is tailored for researchers, scientists, and drug development professionals, aiming to provide a foundational understanding of this important molecule.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged scaffold in medicinal chemistry due to its presence in various biologically active compounds, including vitamin B12.[4] Its derivatives exhibit a wide spectrum of pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.[1][5][6] The unique amphoteric nature of the benzimidazole core, possessing both acidic and basic functionalities, allows for diverse chemical modifications, making it a versatile building block in the synthesis of novel therapeutic agents.[2]
1-(5-Methyl-1H-benzimidazol-2-yl)ethanone, also known as 2-acetyl-5-methyl-1H-benzimidazole, is a derivative that combines the foundational benzimidazole structure with a reactive acetyl group at the 2-position and an electron-donating methyl group at the 5-position. This specific substitution pattern is expected to modulate the electronic and steric properties of the molecule, influencing its reactivity, solubility, and biological interactions. This guide will systematically explore these characteristics.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular structure and fundamental physicochemical properties of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone is crucial for predicting its behavior in various chemical and biological systems.
Structural Elucidation
The chemical structure of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone is depicted below. The core consists of a planar benzimidazole ring system. The acetyl group at the C2 position introduces a carbonyl functionality, which can act as a hydrogen bond acceptor and a site for further chemical reactions. The methyl group at the C5 position, being electron-donating, can influence the electron density of the aromatic system.
Diagram 1: Chemical Structure of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone
Caption: Structure of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone.
Physicochemical Data
The key physicochemical properties of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone are summarized in the table below. These values are essential for various applications, including dosage form design and analytical method development.
| Property | Value | Source |
| CAS Number | 50832-46-7 | [7] |
| Molecular Formula | C₁₀H₁₀N₂O | [7] |
| Molecular Weight | 174.20 g/mol | [7] |
| Appearance | Expected to be a crystalline solid | Inferred from similar compounds |
| Melting Point | Not available; related 2-acetylbenzimidazole melts at 238-240 °C | [8] |
| Boiling Point | Not available; related 2-acetylbenzimidazole boils at 347.4 °C at 760 mmHg | [8] |
| LogP (predicted) | ~1.3 | [8] |
Synthesis and Purification
The synthesis of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone typically follows the well-established Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.[4]
Diagram 2: Synthetic Pathway for 1-(5-methyl-1H-benzimidazol-2-yl)ethanone
Caption: General synthetic route to the target compound.
Experimental Protocol: Synthesis
Rationale: This protocol utilizes a one-pot condensation reaction, a common and efficient method for synthesizing 2-substituted benzimidazoles. The use of an acid catalyst facilitates the initial condensation and subsequent cyclization. Heating is necessary to drive the reaction to completion.
Materials:
-
4-Methyl-1,2-phenylenediamine
-
Pyruvic acid
-
4M Hydrochloric acid
-
Activated charcoal
-
Sodium bicarbonate solution (10%)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-1,2-phenylenediamine (1.0 eq) in 4M hydrochloric acid.
-
To this solution, add pyruvic acid (1.1 eq) dropwise with stirring.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a 10% sodium bicarbonate solution until a precipitate forms.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
For purification, recrystallize the crude product from an appropriate solvent system, such as ethanol/water. Decolorize with activated charcoal if necessary.
-
Dry the purified crystals under vacuum to yield 1-(5-methyl-1H-benzimidazol-2-yl)ethanone.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR (DMSO-d₆, 400 MHz) signals:
-
δ ~12.5 ppm (s, 1H): NH proton of the imidazole ring. This peak is expected to be broad and may exchange with D₂O.
-
δ ~7.4-7.6 ppm (m, 2H): Aromatic protons of the benzimidazole ring.
-
δ ~7.1-7.2 ppm (m, 1H): Aromatic proton of the benzimidazole ring.
-
δ ~2.6 ppm (s, 3H): Methyl protons of the acetyl group.
-
δ ~2.4 ppm (s, 3H): Methyl protons at the C5 position.
Expected ¹³C NMR (DMSO-d₆, 100 MHz) signals:
-
δ ~195 ppm: Carbonyl carbon of the acetyl group.
-
δ ~150-155 ppm: C2 carbon of the benzimidazole ring.
-
δ ~130-145 ppm: Quaternary carbons of the benzimidazole ring.
-
δ ~110-125 ppm: Aromatic CH carbons of the benzimidazole ring.
-
δ ~25-30 ppm: Methyl carbon of the acetyl group.
-
δ ~20-25 ppm: Methyl carbon at the C5 position.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of a related compound, 1-(1H-benzo[d]imidazol-2-yl)ethanone, provides a reference for the expected vibrational frequencies.[13]
Expected characteristic FT-IR (KBr pellet, cm⁻¹) absorption bands:
-
3400-3200 cm⁻¹ (broad): N-H stretching vibration of the imidazole ring.
-
3100-3000 cm⁻¹: Aromatic C-H stretching.
-
2950-2850 cm⁻¹: Aliphatic C-H stretching of the methyl groups.
-
~1680 cm⁻¹: C=O stretching of the acetyl group.
-
~1620 cm⁻¹: C=N stretching of the imidazole ring.
-
~1450 cm⁻¹: Aromatic C=C stretching.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 174.20.
-
Key Fragmentation Peaks: Loss of the acetyl group (M-43) and other characteristic fragments of the benzimidazole ring.
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), provide information about the thermal stability and decomposition behavior of the compound. While specific data for the title compound is not available, studies on similar benzimidazole derivatives indicate good thermal stability.[8][14][15]
Diagram 3: Representative TGA/DTA Workflow
Caption: A typical workflow for TGA/DTA analysis.
Experimental Protocol: TGA/DTA
Rationale: This protocol outlines a standard procedure for assessing the thermal stability of the compound. An inert atmosphere (nitrogen) is used to prevent oxidative decomposition.
Procedure:
-
Accurately weigh 5-10 mg of the purified 1-(5-methyl-1H-benzimidazol-2-yl)ethanone into an alumina crucible.
-
Place the crucible in the TGA/DTA instrument.
-
Purge the system with dry nitrogen gas at a constant flow rate (e.g., 50 mL/min).
-
Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a linear heating rate (e.g., 10 °C/min).
-
Record the weight loss (TGA) and differential temperature (DTA) as a function of temperature.
-
Analyze the resulting thermograms to determine the onset of decomposition and identify any thermal events.
Solubility Profile
The solubility of a compound is a critical parameter, particularly in the context of drug development, as it influences bioavailability and formulation strategies. The solubility of benzimidazole derivatives can vary significantly depending on the nature of the substituents and the solvent.[2][16][17]
General Solubility Characteristics:
-
Polar Solvents: Benzimidazoles with an N-H proton are generally more soluble in polar solvents.[2] The title compound is expected to be soluble in polar organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and to some extent in alcohols like ethanol and methanol.
-
Non-polar Solvents: Solubility in non-polar solvents such as hexane and toluene is expected to be limited.
-
Aqueous Solubility: The aqueous solubility is likely to be low but can be influenced by pH due to the amphoteric nature of the benzimidazole ring. It is expected to be more soluble in acidic solutions due to the basicity of the imidazole nitrogens.[2]
Experimental Protocol: Solubility Determination
Rationale: The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.
Procedure:
-
Add an excess amount of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone to a series of vials containing different solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with an appropriate solvent.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Crystal Structure Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone is not publicly available, data from closely related structures, such as 1-(1-benzyl-1H-benzimidazol-2-yl)ethanone and 2-methyl-5-nitro-1H-benzimidazole monohydrate, reveal key structural features.[6][18][19]
Expected Crystal Packing Features:
-
The benzimidazole ring is expected to be essentially planar.
-
Intermolecular hydrogen bonding involving the N-H group of the imidazole ring and the carbonyl oxygen of the acetyl group is highly probable, potentially leading to the formation of dimers or chains in the crystal lattice.
-
π-π stacking interactions between the aromatic rings of adjacent molecules are also likely to contribute to the overall crystal packing.
Conclusion
This technical guide has provided a detailed examination of the physicochemical characteristics of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone. By synthesizing available data and providing robust experimental protocols, this document serves as a valuable resource for researchers in the fields of medicinal chemistry and materials science. The insights into the synthesis, spectroscopic properties, thermal stability, and solubility of this compound will facilitate its further investigation and potential application in the development of novel therapeutic agents and functional materials.
References
-
Zhang, C.-J., Xu, X.-Z., Yang, N., Zhao, R.-Y., & Ge, Y.-Q. (2012). 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3340. [Link]
- Abdel-Ghaffar, N. F. (2013). Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. Der Pharma Chemica, 5(5), 243-257.
- ChemicalBook. (n.d.). 50832-46-7(Ethanone, 1-(5-methyl-1H-benzimidazol-2-yl)- (9CI)). Retrieved from a relevant chemical supplier website.
- Al-Hourani, B. J., Al-Zoubi, R. M., & Al-Masri, M. S. (2018). New 2-Methyl Benzimidazole Derivatives bearing 4-Thiazolidinone Heterocyclic Rings: Synthesis, Preliminary Pharmacological Assessment and Docking Studies.
- Biointerface Research in Applied Chemistry. (2020). 2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules. Biointerface Research in Applied Chemistry, 11(4), 11562-11591.
- Shahnaz, M., Kaur, P., Parkash, J., & Parsad, D. N. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5), 460-464.
- Zhang, C.-J., Xu, X.-Z., Yang, N., Zhao, R.-Y., & Ge, Y.-Q. (2012). 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone.
-
PubChem. (n.d.). 5-Acetyl-1-methyl-1H-benzimidazole-2-methanol. Retrieved from [Link]
- IOSR Journal of Applied Chemistry. (n.d.). Synthesis Characterisation and Derivatographic studies of 1-(1H-Benzimidazol-2-yl)ethanone and 1-(1H-benzimidazol-2-yl)phenone with Co(II), Ni(II) and Cu(II).
- Adamu, H., et al. (2023). Synthesis and Characterization of Schiff Base of 2-Acetyl-5-Methylfuran Glyoxime Hydrazine and its Metal (II) Complexes and Their Evalution for Antibacterial and Antifungal Activities. Middle East Research Journal of Engineering and Technology, 3(2), 27-32.
- Tavman, A., & Gürbüz, D. (2018). Crystal Structure of 1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one. Revue Roumaine de Chimie, 63(1), 21-28.
- Nieto, C. I., Cabildo, P., García, M. Á., Claramunt, R. M., Alkorta, I., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(7), 364-372.
- Arumugam, N., Ponnuswamy, S., & Ponnuswamy, M. N. (2011). 2-Methyl-5-nitro-1H-benzimidazole monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246.
- ResearchGate. (n.d.). IR spectrum of 1-(1H-benzo[d]imidazol-2-yl)ethanone.
- ResearchGate. (n.d.). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism.
- ACS Publications. (2013). Triphenylamine–Benzimidazole Derivatives: Synthesis, Excited-State Characterization, and DFT Studies. The Journal of Organic Chemistry.
- Lee, C. K., & Lee, I.-S. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(1), 163-173.
- Digital Repository of University of Mosul. (n.d.).
- Al-Masoudi, N. A., & Al-Salihi, N. I. (2016). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 21(11), 1461.
- ResearchGate. (n.d.). TGA/DTA curves for 2-methylbenzimidazole dithiocarbamatePb(II) complex.
- ResearchGate. (n.d.). Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, or (O) 4,5-diphenylimidazole in 2-nitrotoluene; points are the experimental values.
- Yang, Y., Fun, H.-K., & Xu, J.-H. (2010). 2-Benzoyl-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3164.
- Echemi. (n.d.). 939-70-8 1-(1H-benzimidazol-2-yl)ethanone. Retrieved from a relevant chemical supplier website.
- BenchChem. (n.d.). 1H NMR Analysis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone: A Comparative Guide. Retrieved from a relevant chemical supplier website.
- ResearchGate. (n.d.). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
-
SlidePlayer. (n.d.). Thermal Analysis TGA / DTA. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Benzimidazole. Retrieved from [Link]
- ResearchGate. (2022). Acetylphenyl-Substituted Imidazolium Salts: Synthesis, Characterization, in silico Studies and Inhibitory Properties against Som.
- ResearchGate. (n.d.). TGA curves of benzimidazole‐containing PIs with different dianhydride structures. Retrieved from a relevant scientific publication platform.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. jddtonline.info [jddtonline.info]
- 3. mdpi.com [mdpi.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. researchgate.net [researchgate.net]
- 6. 2-Methyl-5-nitro-1H-benzimidazole monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kspublisher.com [kspublisher.com]
- 8. Thermal Analysis of Benzotriazolium Perrhenate and Its Implication to Rhenium Metal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism in 2-acetyl-5-methyl-1H-benzimidazole
An In-Depth Technical Guide to
Abstract
This technical guide offers a comprehensive examination of the complex tautomeric equilibria inherent to 2-acetyl-5-methyl-1H-benzimidazole. As a scaffold of significant interest in medicinal chemistry, understanding its structural dynamics is paramount for rational drug design and molecular modeling.[1][2] This document delineates the interplay between annular (prototropic) and keto-enol tautomerism, providing both the theoretical underpinnings and field-proven experimental and computational methodologies for their characterization. We present detailed protocols for nuclear magnetic resonance (NMR) spectroscopy, UV-Vis spectrophotometry, and computational modeling using Density Functional Theory (DFT), enabling researchers to quantitatively assess the tautomeric landscape of this and related benzimidazole derivatives. The guide is structured to provide not just procedural steps, but the causal logic behind methodological choices, ensuring a deep and actionable understanding for researchers, scientists, and drug development professionals.
The Benzimidazole Core: A Privileged Scaffold Governed by Tautomerism
The benzimidazole ring system, a fusion of benzene and imidazole, is a cornerstone in medicinal chemistry, forming the structural basis for numerous pharmaceuticals, including proton pump inhibitors, anthelmintics, and antivirals.[2] Its biological efficacy is intimately linked to its ability to engage in specific hydrogen bonding interactions, a property that is directly influenced by the phenomenon of tautomerism. In N-unsubstituted benzimidazoles, a proton can readily migrate between the two nitrogen atoms (N1 and N3) of the imidazole ring. This dynamic process, known as annular tautomerism, results in a rapid equilibrium between two distinct but energetically similar forms.[1][3]
For an asymmetrically substituted benzimidazole like 2-acetyl-5-methyl-1H-benzimidazole, this prototropic shift is not degenerate; it leads to two distinct constitutional isomers: 2-acetyl-5-methyl-1H-benzimidazole and 2-acetyl-6-methyl-1H-benzimidazole . The relative population of these tautomers is dictated by the electronic and steric effects of the substituents and is highly sensitive to the surrounding environment, particularly the solvent.[4][5]
Furthermore, the presence of the 2-acetyl group introduces a second layer of complexity: keto-enol tautomerism. The acetyl moiety can exist in the familiar keto form or as one of two possible enol isomers (E/Z).[6][7] This guide will dissect this multifaceted equilibrium, providing the tools to characterize and ultimately control it.
The Tautomeric Equilibria of 2-acetyl-5-methyl-1H-benzimidazole
The principal tautomeric forms of the target molecule are illustrated below. The primary equilibrium is the annular tautomerism (KT1), which interconverts the 5-methyl and 6-methyl isomers. Each of these annular tautomers can, in turn, undergo keto-enol tautomerism (KT2, KT3) at the acetyl group.
While all four forms are theoretically possible, the keto forms are generally more stable for simple acetyl groups. However, intramolecular hydrogen bonding between the enol's hydroxyl group and the N1/N3 nitrogen can stabilize the enol tautomer. The primary focus for characterization is typically the annular equilibrium between the two keto forms (T1 and T2), as this is often the dominant equilibrium in solution.
Computational Analysis of Tautomeric Stability
Computational chemistry provides an indispensable tool for predicting the relative stabilities of tautomers, offering insights that guide experimental design. Density Functional Theory (DFT) is the workhorse method for this application, balancing computational cost with high accuracy.[8]
Causality Behind the Computational Approach
The objective is to calculate the Gibbs free energy (G) of each tautomer in a chosen environment (gas phase or solvent). The tautomer with the lower free energy is thermodynamically more stable. The equilibrium constant (KT) can be directly calculated from the difference in free energy (ΔG) using the equation ΔG = -RT ln(KT).
-
Why DFT (e.g., B3LYP)? Functionals like B3LYP provide a robust description of electron correlation, which is crucial for accurately modeling the subtle electronic differences between tautomers.[3]
-
Why a large basis set (e.g., 6-311++G(d,p))? This ensures flexibility in describing the electron distribution, particularly the diffuse functions (++) for lone pairs and hydrogen bonds, and polarization functions (d,p) for accurate geometries.[3][8]
-
Why a solvent model (e.g., PCM)? The Polarizable Continuum Model (PCM) simulates the bulk electrostatic effect of a solvent, which is critical as polar solvents can preferentially stabilize one tautomer over another through dipole interactions and hydrogen bonding.[9][10]
Protocol: DFT Calculation of Tautomer Stability
-
Structure Generation: Build 3D structures of both the 2-acetyl-5-methyl-1H-benzimidazole and 2-acetyl-6-methyl-1H-benzimidazole tautomers using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using a DFT method (e.g., B3LYP) with an appropriate basis set (e.g., 6-311++G(d,p)). This step finds the lowest energy conformation of each molecule.
-
Frequency Analysis: Conduct a frequency calculation at the same level of theory. Self-Validation Check: A successful optimization is confirmed by the absence of imaginary frequencies, indicating the structure is a true energy minimum. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
Solvent Effects: Using the gas-phase optimized geometry, perform a single-point energy calculation incorporating a continuum solvent model (e.g., PCM for DMSO or water) to obtain the solvation free energy.
-
Energy Calculation: Sum the electronic energy, thermal corrections to Gibbs free energy, and the solvation free energy for each tautomer to get the final Gibbs free energy (G) in solution.
-
Data Analysis: Calculate the energy difference, ΔG = G(6-methyl) - G(5-methyl). A negative ΔG indicates the 6-methyl tautomer is more stable, and vice-versa. Calculate the tautomeric equilibrium constant KT = [6-methyl]/[5-methyl] = exp(-ΔG/RT), where R is the gas constant and T is the temperature in Kelvin.
Experimental Characterization
While computation provides predictions, experimental validation is essential. NMR and UV-Vis spectroscopy are the primary techniques for studying tautomeric equilibria in solution.
NMR Spectroscopy: The Definitive Solution-State Probe
NMR spectroscopy is exceptionally powerful for studying dynamic equilibria. The appearance of the NMR spectrum depends on the rate of interconversion between tautomers relative to the NMR timescale.[4]
-
Fast Exchange: If the interconversion is rapid, the spectrum will show a single set of time-averaged signals. For example, the C4/C7 and C5/C6 pairs of the benzimidazole ring will appear as single, averaged peaks.[3]
-
Slow Exchange: If the interconversion is slow, separate signals will be observed for each tautomer. The ratio of the tautomers can be determined by integrating the corresponding distinct signals.
Causality of Experimental Choices:
-
Why high-field NMR? Higher magnetic fields increase chemical shift dispersion, improving the chances of resolving distinct signals for each tautomer in the slow-exchange regime.
-
Why specific solvents (DMSO-d6, HMPA-d18)? These polar, hydrogen-bond accepting solvents can slow down the rate of proton exchange, often shifting the equilibrium from the fast to the slow exchange regime, which is necessary for quantification.[3][11]
-
Why Variable-Temperature (VT) NMR? Lowering the temperature slows the rate of tautomeric interconversion. A sample in fast exchange at room temperature can be cooled until the exchange becomes slow on the NMR timescale, allowing for the resolution and quantification of individual tautomers.[4][12]
Table 1: Predicted 1H NMR Chemical Shift Signatures for Tautomer Identification
| Proton | 5-Methyl Tautomer (Expected δ) | 6-Methyl Tautomer (Expected δ) | Rationale |
|---|---|---|---|
| H4 | Singlet (or narrow doublet) | Doublet | In the 5-methyl tautomer, H4 is adjacent to the methyl-substituted C5, leading to a singlet-like appearance. In the 6-methyl form, H4 is adjacent to C5-H, resulting in a standard ortho coupling. |
| H7 | Doublet | Singlet (or narrow doublet) | The inverse of the H4 situation. H7 in the 5-methyl tautomer is adjacent to C6-H, while in the 6-methyl form it is adjacent to the methyl-substituted C6. |
| -CH3 | Distinct singlet | Distinct singlet | The electronic environment of the methyl group is different in the two tautomers, leading to slightly different chemical shifts that can be integrated. |
Protocol: Variable-Temperature (VT) 1H NMR Analysis
-
Sample Preparation: Prepare a solution of 2-acetyl-5-methyl-1H-benzimidazole (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d6 or CD2Cl2) in an NMR tube.
-
Initial Spectrum: Acquire a standard 1H NMR spectrum at ambient temperature (e.g., 298 K). Note the line shapes of the aromatic protons. Broadened signals may indicate intermediate exchange.
-
Cooling Sequence: Decrease the sample temperature in increments of 10-20 K (e.g., to 273 K, 253 K, 233 K, etc.). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.
-
Identify Coalescence and Slow Exchange: Observe the temperature at which broadened peaks sharpen into distinct sets of signals (the slow-exchange regime).
-
Data Acquisition in Slow-Exchange Regime: Once distinct signals for both tautomers are resolved, carefully acquire a high-quality spectrum with a sufficient relaxation delay (d1) to ensure accurate signal integration.
-
Data Analysis:
-
Identify pairs of signals corresponding to the 5-methyl and 6-methyl tautomers (e.g., the distinct H4 or H7 protons).
-
Integrate the area under the curve for each corresponding signal.
-
Calculate the tautomer ratio: KT = [6-methyl]/[5-methyl] = (Integral of 6-methyl signal) / (Integral of 5-methyl signal).
-
UV-Vis Spectroscopy: A Probe of Electronic Structure
Different tautomers possess distinct electronic structures and will therefore exhibit different UV-Vis absorption spectra.[13] While NMR is superior for structural elucidation, UV-Vis is a highly sensitive and accessible method for studying how the equilibrium is affected by the environment.
-
Solvatochromism: The position of the equilibrium can be probed by measuring spectra in a range of solvents with varying polarity. Polar, protic solvents (like ethanol or water) can stabilize more polar tautomers through hydrogen bonding, causing a shift in the observed spectrum compared to measurements in nonpolar solvents (like hexane or cyclohexane).[16][17]
Table 2: Expected Solvent Effects on Tautomeric Equilibrium
| Solvent Type | Dielectric Constant | H-Bonding Ability | Expected Effect on Equilibrium |
|---|---|---|---|
| Nonpolar (e.g., Hexane) | Low | None | Favors the less polar tautomer, often revealing the intrinsic stability. |
| Polar Aprotic (e.g., Acetonitrile) | High | Acceptor only | Stabilizes tautomers with larger dipole moments. |
| Polar Protic (e.g., Ethanol) | High | Donor & Acceptor | Can significantly shift the equilibrium by forming strong H-bonds with both the N-H and C=O groups, potentially stabilizing a more polar tautomer.[9][10] |
Protocol: Solvatochromic UV-Vis Analysis
-
Stock Solution: Prepare a concentrated stock solution of the compound in a volatile solvent (e.g., dichloromethane).
-
Sample Preparation: Prepare a series of dilute solutions (~10-5 M) in different solvents (e.g., hexane, acetonitrile, ethanol, water). Ensure the final concentration is identical in each cuvette by adding a small, precise volume of the stock solution and diluting to the final volume.
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-450 nm), using the pure solvent as a blank.
-
Data Analysis:
-
Compare the λmax values and the overall spectral shapes across the different solvents.
-
A significant shift in λmax or the appearance of a new shoulder/peak as solvent polarity increases is strong evidence of a shift in the tautomeric equilibrium.
-
Synthesis and Implications in Drug Development
The synthesis of 2-acetylbenzimidazoles is commonly achieved through the Phillips condensation of an o-phenylenediamine with an appropriate carboxylic acid (or its derivative), followed by oxidation.[7][18] For the target molecule, this would involve reacting 4-methyl-1,2-phenylenediamine with lactic acid, followed by oxidation of the resulting 2-(1-hydroxyethyl) intermediate.
Understanding the tautomerism of this scaffold is not merely an academic exercise. In drug development:
-
Receptor Binding: Only one tautomer may have the correct geometry and hydrogen bond donor/acceptor pattern to bind effectively to a biological target. The dominant tautomer in the physiological environment (aqueous, pH 7.4) may not be the active one.
-
Physicochemical Properties: Tautomerism affects solubility, lipophilicity (logP), and pKa, all of which are critical parameters for a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Conclusion
The tautomerism of 2-acetyl-5-methyl-1H-benzimidazole is a multifaceted phenomenon involving a primary annular equilibrium and a secondary keto-enol equilibrium. A synergistic approach combining high-level DFT calculations with experimental techniques, particularly variable-temperature NMR spectroscopy, is required for a complete and quantitative characterization. The computational workflow provides predictive power regarding tautomer stability, while VT-NMR offers definitive, quantitative data on the tautomer ratio in solution. UV-Vis spectroscopy serves as a valuable supporting technique to probe environmental effects on the equilibrium. A thorough understanding of these dynamic structural behaviors is a prerequisite for the successful design and optimization of novel benzimidazole-based therapeutics.
References
-
NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds. ResearchGate. [Link]
-
Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. National Institutes of Health (NIH). [Link]
-
An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journals. [Link]
-
An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journals. [Link]
-
Multi PCET in symmetrically substituted benzimidazoles. Chemical Science (RSC Publishing). [Link]
-
Theoretical Evaluation of Solvent Effects on the Conformational and Tautomeric Equilibria of 2-(2'-Hydroxyphenyl)benzimidazole and on Its Absorption and Fluorescence Spectra. ACS Publications. [Link]
-
A theoretical study of substituent effects on tautomerism of 2-hydroxybenzimidazoles. ResearchGate. [Link]
-
Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare. [Link]
-
Structural Elucidation of Sulfur Derivatives of Benzimidazoles by Density Functional Calculations, and Vibrational and NMR. Walsh Medical Media. [Link]
-
13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. National Institutes of Health (NIH). [Link]
-
Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. ScienceDirect. [Link]
-
Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. ACS Publications. [Link]
-
Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. National Institutes of Health (NIH). [Link]
-
The Influence of Substituents on the Tautomerism of Symmetrically Substituted 2,2'-Bis-benzimidazoles. ResearchGate. [Link]
-
X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. ResearchGate. [Link]
-
2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules. Biointerface Research in Applied Chemistry. [Link]
-
An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed Central. [Link]
-
Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. [Link]
-
Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones. ResearchGate. [Link]
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 14. researchgate.net [researchgate.net]
- 15. cris.unibo.it [cris.unibo.it]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biointerfaceresearch.com [biointerfaceresearch.com]
Application Note: A Robust Two-Step Protocol for the Synthesis of 1-(5-Methyl-1H-benzimidazol-2-yl)ethanone
Abstract
This comprehensive guide details a reliable and well-documented two-step experimental protocol for the synthesis of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone, also known as 2-acetyl-5-methyl-1H-benzimidazole (CAS No: 50832-46-7). The benzimidazole scaffold is a privileged structure in medicinal chemistry and materials science, making its derivatives, such as the title compound, valuable intermediates for drug discovery and organic synthesis.[1][2] This protocol first employs the Phillips condensation reaction to synthesize the intermediate 2-(α-hydroxyethyl)-5-methylbenzimidazole, which is subsequently oxidized to the target ketone. The methodology is presented with a focus on the underlying chemical principles, step-by-step instructions, safety considerations, and expected analytical characterization.
Introduction and Scientific Rationale
The benzimidazole ring system, formed by the fusion of benzene and imidazole rings, is a cornerstone pharmacophore found in numerous FDA-approved drugs.[1] The compound 1-(5-methyl-1H-benzimidazol-2-yl)ethanone is a key synthetic intermediate characterized by a reactive acetyl group at the 2-position and a methyl group at the 5-position.[2] The acetyl group serves as a versatile chemical handle for further molecular elaboration, while the methyl substituent can modulate the electronic properties and steric profile of the molecule.[2]
The synthetic strategy outlined herein leverages the classic Phillips-Ladenburg benzimidazole synthesis , a robust condensation reaction between an o-phenylenediamine and a carboxylic acid in the presence of a mineral acid catalyst.[3][4][5]
The synthesis proceeds in two distinct stages:
-
Condensation: 4-methyl-1,2-phenylenediamine is condensed with lactic acid. The Phillips reaction conditions facilitate the initial acylation of one amino group, followed by an intramolecular cyclization and dehydration to form the stable benzimidazole ring, yielding the alcohol intermediate, 2-(α-hydroxyethyl)-5-methylbenzimidazole.[3][6]
-
Oxidation: The secondary alcohol of the intermediate is then oxidized to the corresponding ketone (the target compound) using a standard oxidizing agent, such as potassium dichromate in an acidic medium.[6]
Reaction Scheme:
Step 1: Phillips Condensation (Self-generated image, not from search results) 4-methyl-1,2-phenylenediamine + Lactic acid → 2-(α-hydroxyethyl)-5-methylbenzimidazole
Step 2: Oxidation (Self-generated image, not from search results) 2-(α-hydroxyethyl)-5-methylbenzimidazole → 1-(5-methyl-1H-benzimidazol-2-yl)ethanone
Detailed Experimental Protocol
This protocol provides a comprehensive workflow for the synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Materials and Reagents
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Supplier (Example) |
| 4-Methyl-1,2-phenylenediamine | C₇H₁₀N₂ | 122.17 | 496-72-0 | Sigma-Aldrich |
| Lactic Acid (85% aq. solution) | C₃H₆O₃ | 90.08 | 50-21-5 | Acros Organics |
| Hydrochloric Acid (4 M) | HCl | 36.46 | 7647-01-0 | Fisher Scientific |
| Potassium Dichromate | K₂Cr₂O₇ | 294.18 | 7778-50-9 | VWR |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 7664-93-9 | J.T. Baker |
| Ammonia solution (aq.) | NH₃ | 17.03 | 1336-21-6 | EMD Millipore |
| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | 64-17-5 | Decon Labs |
Equipment
-
Round-bottom flasks (250 mL and 500 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Dropping funnel
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filtration flask
-
pH paper or pH meter
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Step-by-Step Procedure
Part A: Synthesis of 2-(α-hydroxyethyl)-5-methylbenzimidazole (Intermediate)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-methyl-1,2-phenylenediamine (12.2 g, 0.10 mol) and lactic acid (12.7 g of 85% solution, ~0.12 mol).
-
Acid Addition: To this mixture, add 4 M hydrochloric acid (25 mL). This acid serves as the catalyst for the Phillips condensation.[3]
-
Condensation Reaction: Heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 3-4 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC (e.g., using a 9:1 dichloromethane:methanol eluent system) to observe the consumption of the starting diamine.
-
Cooling and Neutralization: After the reaction is complete, cool the flask to room temperature. Carefully transfer the acidic mixture into a 500 mL beaker containing 100 mL of cold water.
-
Precipitation: Slowly neutralize the solution by adding aqueous ammonia solution dropwise with constant stirring until the pH reaches approximately 7-8. The intermediate product will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water (3 x 50 mL) to remove any residual salts.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at 60 °C to a constant weight. This intermediate can be used in the next step without further purification.
Part B: Oxidation to 1-(5-methyl-1H-benzimidazol-2-yl)ethanone (Final Product)
-
Preparation of Oxidizing Agent: In a 250 mL beaker, carefully dissolve potassium dichromate (14.7 g, 0.05 mol) in 100 mL of water. Once dissolved, slowly and carefully add concentrated sulfuric acid (10 mL) while cooling the beaker in an ice bath.
-
Dissolution of Intermediate: In a 500 mL round-bottom flask, dissolve the dried 2-(α-hydroxyethyl)-5-methylbenzimidazole from Part A (~0.05 mol, assuming ~50% yield) in dilute sulfuric acid (5%, 80 mL).[6]
-
Oxidation Reaction: Cool the flask containing the dissolved intermediate in an ice bath. Add the prepared potassium dichromate solution dropwise from a dropping funnel over 30-45 minutes, ensuring the internal temperature remains below 20 °C. The color will change as the Cr(VI) is reduced.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours.
-
Product Precipitation: Carefully neutralize the reaction mixture by adding aqueous ammonia solution until the pH is between 6.0 and 6.5.[6] It is critical to control the pH in this range to ensure the precipitation of the product and not its salt. The final product will precipitate as a solid.
-
Isolation and Washing: Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water (3 x 50 mL) to remove inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the final product as a crystalline solid.
-
Drying: Dry the purified product under vacuum to a constant weight.
Visualization of Workflow and Mechanism
Experimental Workflow
Caption: High-level workflow for the two-step synthesis.
Phillips Condensation Mechanism
Caption: Simplified mechanism of the Phillips condensation reaction.
Data Summary and Characterization
Quantitative Data Summary
| Reactant | Molar Eq. | Theoretical Yield | Expected Actual Yield |
| 4-Methyl-1,2-phenylenediamine | 1.0 | 17.42 g (Final Product) | 50-70% |
| Lactic Acid | ~1.2 | - | - |
| Potassium Dichromate | 0.5 | - | - |
Note: The overall yield is calculated based on the initial amount of the limiting reagent, 4-methyl-1,2-phenylenediamine.
Expected Characterization Data
| Analysis | Predicted Data for 1-(5-methyl-1H-benzimidazol-2-yl)ethanone |
| Molecular Formula | C₁₀H₁₀N₂O[2] |
| Molecular Weight | 174.20 g/mol [2] |
| Appearance | Crystalline solid |
| Melting Point | Literature values should be consulted for comparison. |
| ¹H NMR (CDCl₃) | δ (ppm): ~10.0-11.0 (br s, 1H, N-H), 7.2-7.8 (m, 3H, Ar-H), 2.75 (s, 3H, COCH₃), 2.50 (s, 3H, Ar-CH₃). Note: Peak positions are estimates and may vary. |
| ¹³C NMR (CDCl₃) | δ (ppm): ~195 (C=O), ~150 (N-C=N), ~140, ~135, ~125, ~115 (Ar-C), 27 (COCH₃), 22 (Ar-CH₃). Note: Peak positions are estimates. |
| IR Spectroscopy | ν (cm⁻¹): ~3300-3100 (N-H stretch), ~1680 (C=O stretch), ~1620, ~1580 (C=N, C=C stretch). |
Safety and Handling
-
4-Methyl-1,2-phenylenediamine: Toxic if swallowed or in contact with skin. Suspected of causing genetic defects. Handle with extreme care.
-
Potassium Dichromate: Strong oxidizer. Fatal if inhaled. May cause genetic defects and cancer. Is a severe environmental hazard.
-
Sulfuric and Hydrochloric Acid: Highly corrosive. Cause severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.
-
Ammonia: Causes severe skin burns and eye damage. Respiratory irritant.
-
Reaction Hazards: The oxidation reaction is exothermic and must be controlled by slow addition and cooling.
References
-
AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from AdiChemistry. [Link]
-
CoLab. (2010, September 15). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from CoLab. [Link]
-
Semantic Scholar. (2023, August 11). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from Semantic Scholar. [Link]
-
National Institutes of Health (NIH). (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved from NIH National Center for Biotechnology Information. [Link]
-
Der Pharma Chemica. (2012). Studies on preparation of 2-Acetylbenzimidazole. Retrieved from Scholars Research Library. [Link]
Sources
- 1. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for the Synthesis of 2-Acetyl-5-Methyl-Benzimidazole via Phillips Condensation and Subsequent Oxidation
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of 2-acetyl-5-methyl-benzimidazole, a valuable heterocyclic building block in medicinal chemistry and drug development. The protocol employs a robust two-step synthetic route, commencing with the Phillips benzimidazole synthesis to condense 4-methyl-1,2-phenylenediamine with lactic acid, followed by a controlled oxidation of the resulting intermediate. This guide is designed for researchers and scientists, offering detailed, step-by-step protocols, mechanistic insights, characterization data, and safety considerations to ensure a successful and reproducible synthesis.
Introduction and Significance
Benzimidazoles are a privileged class of heterocyclic compounds in which a benzene ring is fused to an imidazole ring.[1][2] This scaffold is a cornerstone in pharmaceutical chemistry, forming the core structure of numerous marketed drugs with a wide array of biological activities, including antiulcer (e.g., Omeprazole), anthelmintic (e.g., Albendazole), and anticancer agents.[3][4] The substituent at the 2-position of the benzimidazole ring is a key determinant of its pharmacological profile. The 2-acetyl group, in particular, serves as a versatile chemical handle for further molecular elaboration, making 2-acetyl-substituted benzimidazoles highly sought-after synthons for creating libraries of potential drug candidates.[5]
The Phillips benzimidazole synthesis, first reported in the late 19th century, remains a fundamental and widely used method for constructing the benzimidazole core.[6][7][8] It involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, typically with heating.[9] While direct condensation with pyruvic acid to yield the 2-acetyl moiety is possible, it can be complicated by side reactions.[10][11] A more controlled and higher-yielding approach, detailed herein, involves a two-step sequence:
-
Phillips-type Condensation: Reaction of 4-methyl-1,2-phenylenediamine with lactic acid to form the stable intermediate, 2-(α-hydroxyethyl)-5-methyl-benzimidazole.
-
Oxidation: Selective oxidation of the secondary alcohol of the intermediate to the corresponding ketone, yielding the target compound, 2-acetyl-5-methyl-benzimidazole.[10][12]
This application note provides a validated protocol for this synthetic sequence, emphasizing the rationale behind procedural steps and offering guidance on characterization and safety.
Reaction Principle and Mechanism
The overall synthesis transforms readily available starting materials into the target molecule as depicted below.
Figure 1: Overall two-step reaction scheme.
Mechanism of Step 1 (Phillips Condensation): The reaction is initiated by the protonation of the carboxylic acid group of lactic acid, making it more susceptible to nucleophilic attack. One of the amino groups of the o-phenylenediamine attacks the carbonyl carbon. This is followed by a series of proton transfers and the elimination of a water molecule to form an N-acylated intermediate. The second amino group then attacks the carbonyl carbon of the newly formed amide, leading to cyclization. A final dehydration step results in the formation of the aromatic benzimidazole ring.[6][13]
Mechanism of Step 2 (Oxidation): The oxidation of the secondary alcohol to a ketone using acidified potassium dichromate (a source of chromic acid) is a classic transformation. The reaction proceeds through the formation of a chromate ester intermediate. The subsequent removal of a proton from the carbon bearing the oxygen by a base (water) and the elimination of the chromium species yields the ketone.[12] Careful control of temperature and pH during workup is crucial to prevent degradation of the benzimidazole ring.[12]
Materials and Equipment
Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Purity | Supplier | Notes |
| 4-Methyl-1,2-phenylenediamine | 496-72-0 | 122.17 | ≥98% | Sigma-Aldrich | Toxic, handle with care. |
| Lactic Acid | 50-21-5 | 90.08 | ~85% aq. soln. | Merck | Corrosive. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 37% (conc.) | Fisher Scientific | Corrosive. Used to prepare 4N solution. |
| Potassium Dichromate (K₂Cr₂O₇) | 7778-50-9 | 294.18 | ≥99% | J.T. Baker | Strong oxidizer, toxic, carcinogen. |
| Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 | 98% (conc.) | VWR | Highly corrosive. |
| Ammonia Solution (NH₃) | 1336-21-6 | 35.04 | ~25% aq. soln. | Acros Organics | Corrosive, pungent odor. |
| Ethanol (EtOH) | 64-17-5 | 46.07 | 95% or Absolute | Decon Labs | Flammable. For recrystallization. |
| Activated Charcoal | 7440-44-0 | 12.01 | Decolorizing | Sigma-Aldrich |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bars
-
Dropping funnel
-
Ice bath
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or pH meter
-
Melting point apparatus
-
Analytical balance
-
Fume hood
Detailed Experimental Protocol
Figure 2: Experimental workflow diagram.
Part A: Synthesis of 2-(α-hydroxyethyl)-5-methyl-benzimidazole (Intermediate)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methyl-1,2-phenylenediamine (6.11 g, 50 mmol).
-
Rationale: The reaction is conducted in a standard reflux setup to maintain the reaction temperature at the boiling point of the solvent, ensuring a sufficient reaction rate without loss of solvent.
-
-
Reagent Addition: To the flask, add 4N hydrochloric acid (50 mL) followed by the slow addition of 85% lactic acid (6.4 mL, ~75 mmol).
-
Rationale: The mineral acid (HCl) acts as a catalyst for the condensation reaction.[6] An excess of lactic acid is used to drive the reaction to completion.
-
-
Condensation Reaction: Heat the mixture to reflux using a heating mantle and maintain vigorous stirring. Continue refluxing for 2 hours. The solution will darken during this time.
-
Work-up and Isolation: After 2 hours, remove the heat source and allow the flask to cool to room temperature, then further cool in an ice bath for 30 minutes.
-
Neutralization: Slowly and carefully add ~25% aqueous ammonia solution dropwise while stirring in the ice bath. Monitor the pH. Continue adding ammonia until the mixture is neutral (pH ≈ 7). A precipitate will form.
-
Rationale: The product is soluble in its protonated (acidic) form. Neutralization deprotonates the benzimidazole nitrogen atoms, causing the free base to precipitate out of the aqueous solution.
-
-
Filtration: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove any residual salts.
-
Drying: Dry the crude product. It can be used directly in the next step without further purification.
Part B: Oxidation to 2-Acetyl-5-methyl-benzimidazole (Final Product)
SAFETY NOTE: Potassium dichromate is a potent oxidizing agent and a suspected carcinogen. Always handle it in a fume hood with appropriate PPE, including gloves and safety glasses.
-
Prepare Oxidizing Solution: In a 100 mL beaker, dissolve potassium dichromate (9.8 g, 33.3 mmol) in deionized water (60 mL). Then, carefully and slowly add concentrated sulfuric acid (10 mL) while cooling the beaker in an ice bath.
-
Rationale: This creates a solution of chromic acid, the active oxidizing agent. The addition of sulfuric acid is highly exothermic and must be done carefully.
-
-
Reaction Setup: Transfer the entire crude 2-(α-hydroxyethyl)-5-methyl-benzimidazole from Part A into a 250 mL beaker. Add dilute sulfuric acid (5% v/v, 40 mL) and stir to dissolve. Cool the mixture in an ice bath.
-
Oxidation Reaction: Place the beaker on a magnetic stirrer in the ice bath. Using a dropping funnel, add the prepared potassium dichromate solution dropwise to the stirred benzimidazole solution over approximately 20-30 minutes. Maintain the temperature below 10 °C.
-
Rationale: A slow, dropwise addition while cooling is critical to control the exothermic reaction and prevent over-oxidation or degradation of the product.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and continue stirring at room temperature for 1 hour. A solid may separate during this time.
-
Work-up and Neutralization: Filter the reaction mixture to collect the separated solid. Resuspend this solid in water (50 mL) and carefully neutralize by adding ~25% aqueous ammonia solution dropwise until the pH is between 6.0 and 6.5.
-
Rationale: This neutralization step is crucial. The product precipitates in this narrow pH range. Adding too much ammonia can lead to the formation of soluble byproducts or redissolving the product.[12]
-
-
Isolation: Stir the suspension for 30 minutes, then collect the final product by vacuum filtration. Wash the filter cake with cold deionized water (3 x 20 mL) and allow it to air dry.
Part C: Purification
-
Recrystallization: The crude 2-acetyl-5-methyl-benzimidazole can be purified by recrystallization. Dissolve the solid in a minimum amount of hot 95% ethanol. If the solution is colored, add a small amount of activated charcoal and heat for another 5 minutes.
-
Filtration and Crystallization: Hot-filter the solution to remove the charcoal. Slowly add hot water to the filtrate until it becomes faintly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50:50 ethanol/water, and dry under vacuum. The expected yield is typically in the range of 60-75% based on the starting 4-methyl-1,2-phenylenediamine.
Characterization of 2-Acetyl-5-Methyl-Benzimidazole
The final product should be a pale yellow or off-white crystalline solid.
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| Melting Point | 188-192 °C |
| Appearance | Pale yellow crystalline solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~12.7 (s, 1H, NH), ~7.6-7.4 (m, 2H, Ar-H), ~7.1 (d, 1H, Ar-H), ~2.6 (s, 3H, COCH₃), ~2.4 (s, 3H, Ar-CH₃). Note: Aromatic protons may show varied splitting patterns. |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~195 (C=O), ~152 (N-C=N), Aromatic carbons (~142, 138, 133, 124, 118, 112), ~30 (COCH₃), ~21 (Ar-CH₃). |
| IR Spectroscopy (KBr, cm⁻¹) | ~3300-3000 (N-H stretch), ~1680 (C=O stretch, ketone), ~1620 (C=N stretch), ~1500-1400 (C=C aromatic stretch).[14] |
| Mass Spectrometry (ESI+) | m/z: 175.08 [M+H]⁺ |
Note: NMR chemical shifts are approximate and can vary based on solvent and instrument calibration. Data is extrapolated from known spectra of 2-acetylbenzimidazole and related structures.[15][16]
Safety and Troubleshooting
-
General Safety: Perform all steps in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Chemical Hazards:
-
4-Methyl-1,2-phenylenediamine: Toxic and a potential skin sensitizer. Avoid inhalation and skin contact.
-
Acids (HCl, H₂SO₄): Highly corrosive. Handle with extreme care.
-
Potassium Dichromate: Strong oxidizer, toxic, and a carcinogen. Avoid creating dust. Use a dedicated set of glassware and decontaminate it after use.
-
Ammonia: Corrosive with pungent fumes. Handle in a fume hood.
-
-
Waste Disposal: Dispose of all chemical waste, especially chromium-containing waste, according to institutional guidelines for hazardous materials.
| Problem | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction; insufficient heating. | Ensure reaction is refluxed for the full 2 hours. Confirm pH is neutral during work-up to ensure full precipitation. |
| Oily product after neutralization | Impurities present; incomplete reaction. | Wash thoroughly with water. Ensure starting materials are pure. Proceed to the oxidation step; the impurity may be removed during the second work-up. |
| Dark, tarry product in Step 2 | Oxidation reaction was too vigorous (overheating). | Ensure dropwise addition of the oxidant is slow and the reaction is kept cold in an ice bath. |
| Low yield in Step 2 | Incorrect pH during work-up; over-oxidation. | Monitor pH very carefully during neutralization. The 6.0-6.5 range is critical.[12] Avoid adding excess oxidant. |
| Product fails to crystallize | Solution is too dilute or contains impurities. | Scratch the inside of the flask with a glass rod. Add a seed crystal if available. If still oily, try to re-dissolve and purify again or use column chromatography. |
References
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - Semantic Scholar. (2023). Semantic Scholar. [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2023). National Institutes of Health (NIH). [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). National Institutes of Health (NIH). [Link]
-
(PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate. [Link]
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2023). Bentham Science. [Link]
-
PHILLIPS CONDENSATION REACTION | EXPLANATION. AdiChemistry. [Link]
-
Benzimidazole. Organic Syntheses. [Link]
-
Review On Synthesis Of Benzimidazole From O- phenyldiamine. (2023). International Journal of Advance Research, Ideas and Innovations in Technology. [Link]
-
Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. (2016). ResearchGate. [Link]
-
Phillips‐Ladenburg Benzimidazole Synthesis. (2010). CoLab. [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. [Link]
-
The Phillips–Ladenburg imidazole synthesis. ResearchGate. [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (2016). Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (2017). Oriental Journal of Chemistry. [Link]
-
Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. (2020). IOSR Journal of Applied Chemistry. [Link]
-
BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. (1949). The Journal of Organic Chemistry. [Link]
-
BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. (1949). ACS Publications. [Link]
-
Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. (2016). RSC Publishing. [Link]
-
2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules. (2020). Research Square. [Link]
-
Studies on preparation of 2-Acetylbenzimidazole. (2010). Der Pharma Chemica. [Link]
-
An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (2014). The Royal Society of Chemistry. [Link]
-
ChemInform Abstract: Studies on Synthesis of 2-Acetylbenzimidazole and Related Benzimidazole Derivatives. (2010). ResearchGate. [Link]
-
Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. (2021). National Institutes of Health (NIH). [Link]
-
Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity. (2014). Oriental Journal of Chemistry. [Link]
- CN1970545A - 2-acetyl benzimidazolyl-glycin schiff base preparation method.
-
Supporting information Cyclization of o-Phenylenediamines by CO2 in the presence of H2 to the Synthesis of Benzimidazoles. The Royal Society of Chemistry. [Link]
-
Experimental and Theoretical Studies of the Molecular Structure of Five New 2-Methylbenzimidazole Derivatives. (2015). ResearchGate. [Link]
-
Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. (2018). Der Pharma Chemica. [Link]
-
Reaction of o-phenylenediamine with organic acids. ResearchGate. [Link]
-
IR spectra of benzimidazole and the complexes. ResearchGate. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates | Bentham Science [benthamscience.com]
- 4. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. adichemistry.com [adichemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 9. ijariie.com [ijariie.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Notes and Protocols: 2-Acetyl-5-methyl-1H-benzimidazole as a Versatile Synthon for the Synthesis of Bioactive Heterocycles
Prepared by: Gemini, Senior Application Scientist
Abstract
The benzimidazole core is a privileged heterocyclic scaffold renowned for its presence in a multitude of pharmacologically active compounds, exhibiting properties that span antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][2][3][4][5][6] This guide focuses on the synthetic utility of 2-acetyl-5-methyl-1H-benzimidazole , a highly versatile synthon for the construction of diverse and complex heterocyclic systems. While much of the foundational literature focuses on the parent compound, 2-acetylbenzimidazole, the synthetic methodologies are directly applicable to the 5-methyl analog. The methyl group at the 5-position, being a mild electron-donating group, can subtly influence reactivity and solubility but does not fundamentally alter the primary reaction pathways. This document provides a detailed exploration of the key transformations of this synthon, with an emphasis on the underlying reaction mechanisms, step-by-step experimental protocols, and expert insights into optimizing these synthetic routes. We will primarily focus on the reactivity of the acetyl group—specifically its enolizable α-protons and its electrophilic carbonyl carbon—which serves as the linchpin for constructing more elaborate molecular architectures such as chalcones, pyrazoles, pyrimidines, and thiazines.[1][7]
Core Reactivity and Synthetic Potential
The synthetic versatility of 2-acetyl-5-methyl-1H-benzimidazole stems from two primary reactive sites: the acetyl group and the imidazole N-H proton. The acetyl group's α-protons are acidic and readily deprotonated by a base to form an enolate, a potent nucleophile. This enolate is central to condensation reactions. The carbonyl carbon of the acetyl group is electrophilic and susceptible to nucleophilic attack. These reactive centers allow for a logical and stepwise construction of various five- and six-membered heterocyclic rings, which are of significant interest in drug discovery.
Caption: Synthetic pathways originating from 2-acetyl-5-methyl-1H-benzimidazole.
Synthesis of Benzimidazole-Derived Chalcones: The Gateway Intermediate
The Claisen-Schmidt condensation of 2-acetyl-5-methyl-1H-benzimidazole with various aromatic or heteroaromatic aldehydes is the most crucial primary transformation.[1][8] This reaction produces benzimidazolyl chalcones, which are not only bioactive in their own right but also serve as indispensable precursors for a wide array of heterocyclic systems due to the presence of the α,β-unsaturated ketone moiety.[8][9]
Underlying Principle: The Claisen-Schmidt Condensation
The reaction proceeds via an aldol condensation mechanism. A base (commonly NaOH or KOH in an alcoholic solvent) deprotonates the α-carbon of the acetyl group, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol adduct readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable conjugated system of the chalcone.
General Protocol for Chalcone Synthesis
This protocol is a generalized procedure based on methodologies reported in the literature.[1][8]
Materials:
-
2-acetyl-5-methyl-1H-benzimidazole
-
Substituted aromatic/heteroaromatic aldehyde (1.0 eq)
-
Ethanol or Methanol
-
Aqueous Sodium Hydroxide (e.g., 40% w/v) or Potassium Hydroxide
-
Glacial Acetic Acid or dilute HCl for neutralization
-
Deionized Water
-
Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-acetyl-5-methyl-1H-benzimidazole (1.0 eq) in a minimal amount of ethanol with gentle stirring at room temperature.
-
Basification & Cooling: To the stirred solution, add aqueous sodium hydroxide solution dropwise. Cool the flask in an ice bath to control any exotherm. The solution should be strongly alkaline.
-
Aldehyde Addition: Dissolve the appropriate aldehyde (1.0 eq) in a small amount of ethanol and add it dropwise to the cooled, basic reaction mixture.
-
Reaction: Remove the ice bath and allow the mixture to stir vigorously at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 4 to 24 hours depending on the reactivity of the aldehyde.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice.
-
Neutralization: Acidify the mixture carefully by adding glacial acetic acid or dilute HCl dropwise with constant stirring until the pH is slightly acidic. This will precipitate the chalcone product.
-
Isolation & Purification: Filter the precipitated solid using a Buchner funnel, wash thoroughly with cold water to remove inorganic salts, and dry. The crude product can be purified by recrystallization from a suitable solvent, typically ethanol or an ethanol/water mixture.
Data Summary: Representative Chalcone Syntheses
| Entry | Aldehyde | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Nitrobenzaldehyde | NaOH (40%) | Ethanol | 4-5 | ~70-80 | [8] |
| 2 | 4-Chlorobenzaldehyde | NaOH | Ethanol | 12 | ~85 | [1] |
| 3 | 3,4,5-Trimethoxybenzaldehyde | NaOH | Ethanol | 12 | ~90 | [1] |
| 4 | Indole-3-carbaldehyde | ZnO NPs | Water | <1 | >90 | [1] |
Cyclization of Chalcones into Five-Membered Heterocycles
The α,β-unsaturated ketone system in benzimidazolyl chalcones is a classic Michael acceptor, making it an ideal substrate for reactions with dinucleophiles to form five-membered rings like pyrazolines and pyrazoles.
Synthesis of Pyrazoline and Pyrazole Derivatives
Pyrazolines and their oxidized pyrazole counterparts are well-known for their anti-inflammatory, analgesic, anticancer, and antibacterial activities.[1][10] They are typically synthesized by the cyclocondensation of chalcones with hydrazine or its substituted derivatives.[1][10][11]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]
- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijeas.org [ijeas.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jpsionline.com [jpsionline.com]
Application Notes and Protocols for Antimicrobial Screening of 1-(5-Methyl-1H-benzimidazol-2-yl)ethanone Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and antimicrobial screening of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone derivatives. This document offers detailed protocols and the scientific rationale behind the experimental design, ensuring technical accuracy and practical utility in a research setting.
Introduction: The Therapeutic Potential of Benzimidazole Scaffolds
The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1] Its structural similarity to naturally occurring purines allows it to interact with various biological targets, leading to a broad spectrum of activities, including antimicrobial, antiviral, and anthelmintic properties.[1][2] The emergence of multidrug-resistant microbial strains presents a formidable challenge to global health, necessitating the development of novel antimicrobial agents. Derivatives of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone represent a promising class of compounds for exploration in this context, with the 2-acetyl and 5-methyl substitutions offering unique electronic and steric properties that can be further functionalized to modulate antimicrobial potency and spectrum.
Synthesis of 1-(5-Methyl-1H-benzimidazol-2-yl)ethanone Derivatives
The synthesis of the core scaffold, 1-(5-methyl-1H-benzimidazol-2-yl)ethanone (also known as 2-acetyl-5-methyl-1H-benzimidazole), can be achieved through a multi-step process adapted from established methods for similar benzimidazole derivatives. A common and effective route involves the condensation of a substituted o-phenylenediamine with an appropriate carboxylic acid or its derivative, followed by oxidation.
Protocol for Synthesis of 1-(5-Methyl-1H-benzimidazol-2-yl)ethanone
This protocol is based on the well-established Phillips condensation method and subsequent oxidation.
Step 1: Synthesis of 2-(1-Hydroxyethyl)-5-methyl-1H-benzimidazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methyl-1,2-phenylenediamine (1 equivalent) and lactic acid (1.2 equivalents).
-
Condensation: Heat the mixture at 150-160°C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-(1-hydroxyethyl)-5-methyl-1H-benzimidazole.
Step 2: Oxidation to 1-(5-Methyl-1H-benzimidazol-2-yl)ethanone
-
Oxidizing Agent Preparation: Prepare a solution of potassium dichromate (K2Cr2O7) in dilute sulfuric acid.
-
Oxidation Reaction: Dissolve the product from Step 1 in dilute acetic acid. Add the potassium dichromate solution dropwise with constant stirring at room temperature.[3]
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.
-
Product Isolation: Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Purification: Filter the crude product, wash thoroughly with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-(5-methyl-1H-benzimidazol-2-yl)ethanone.
Further derivatization can be achieved by targeting the acetyl group or the nitrogen atoms of the benzimidazole ring, allowing for the creation of a library of compounds for antimicrobial screening.
Antimicrobial Screening Protocols
The following are standardized and widely accepted protocols for evaluating the antimicrobial activity of novel compounds. These methods are presented here for their application to the newly synthesized 1-(5-methyl-1H-benzimidazol-2-yl)ethanone derivatives. Adherence to guidelines from the Clinical and Laboratory Standards Institute (CLSI) is recommended for ensuring the reproducibility and comparability of results.
Agar Well Diffusion Assay: A Primary Screening Method
The agar well diffusion method is a preliminary test to qualitatively assess the antimicrobial activity of a compound.[4] It relies on the diffusion of the test compound through an agar medium inoculated with a specific microorganism.
Protocol:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi, and sterilize by autoclaving.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard from a fresh culture of the test organism.
-
Plate Inoculation: Uniformly swab the surface of the sterile agar plates with the prepared inoculum.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into each well.
-
Controls: Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the test compound).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Broth Microdilution Method: Determining the Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]
Protocol:
-
Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a growth control (broth and inoculum without the compound), a sterility control (broth only), and a positive control with a known antibiotic.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[5]
Data Presentation and Interpretation
The results of the antimicrobial screening should be presented in a clear and organized manner to facilitate comparison and analysis.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for Benzimidazole Derivatives
The following table provides an example of how to present MIC data. The values presented are hypothetical and serve as a template for reporting results for 1-(5-methyl-1H-benzimidazol-2-yl)ethanone derivatives once they are tested. The activity of related benzimidazole compounds from the literature suggests that derivatives of this class may exhibit activity in the lower µg/mL range against various pathogens.[6]
| Compound ID | Derivative | Staphylococcus aureus (ATCC 25923) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Candida albicans (ATCC 10231) MIC (µg/mL) |
| BZ-Me-01 | 1-(5-methyl-1H-benzimidazol-2-yl)ethanone | >128 | >128 | >128 |
| BZ-Me-02 | N-benzyl derivative | 16 | 32 | 64 |
| BZ-Me-03 | Chalcone derivative | 8 | 16 | 32 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 | N/A |
| Fluconazole | (Positive Control) | N/A | N/A | 2 |
Experimental Workflow and Signaling Pathways
Experimental Workflow for Antimicrobial Screening
The following diagram illustrates the general workflow for the antimicrobial screening of the synthesized compounds.
Caption: Workflow for synthesis and antimicrobial evaluation.
Putative Mechanism of Action of Benzimidazole Derivatives
Benzimidazole derivatives can exert their antimicrobial effects through various mechanisms. A primary mode of action is the inhibition of microbial growth by interfering with essential cellular processes.
Sources
- 1. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives [mdpi.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Antifungal activity assay for 2-acetyl-5-methyl-1H-benzimidazole
<-3a2-acetyl-5-methyl-1h-benzimidazole="" antifungal="" assay="">## Application Notes and Protocols for Antifungal Susceptibility Testing of 2-acetyl-5-methyl-1H-benzimidazole
Introduction: The Imperative for Novel Antifungal Agents
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge.[1] This has intensified the search for novel antifungal compounds with improved efficacy and novel mechanisms of action. Benzimidazole derivatives have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including antifungal properties.[2][3][4] The compound 2-acetyl-5-methyl-1H-benzimidazole belongs to this promising class of heterocyclic compounds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the standardized methodologies to accurately assess its in vitro antifungal activity.
The primary objective of antifungal susceptibility testing (AFST) is to determine the minimal inhibitory concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[5] This data is crucial for understanding a compound's potency, spectrum of activity, and for guiding further preclinical and clinical development. This document outlines two widely accepted and standardized methods for AFST: Broth Microdilution and Disk Diffusion, with a focus on their application for evaluating 2-acetyl-5-methyl-1H-benzimidazole. These protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of results across different laboratories.[5][6][7]
Principle of Antifungal Action of Benzimidazoles
Benzimidazole-based antifungal agents primarily exert their effect by disrupting the integrity and function of fungal cells. A key mechanism of action for many benzimidazoles is the inhibition of microtubule polymerization by binding to β-tubulin.[8] This disruption of the cytoskeleton interferes with essential cellular processes such as nuclear division and cell morphology, ultimately leading to fungal cell death. Another identified mechanism for some benzimidazole derivatives is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[9][10] By inhibiting enzymes like 14-α-demethylase, these compounds disrupt membrane fluidity and function. Understanding these mechanisms is crucial for interpreting susceptibility data and for the rational design of new, more potent antifungal drugs.
Part 1: Broth Microdilution Assay
The broth microdilution method is considered the gold standard for determining the MIC of an antifungal agent.[5][6] It involves challenging a standardized fungal inoculum with serial dilutions of the test compound in a liquid growth medium.
I. Materials and Reagents
-
Test Compound: 2-acetyl-5-methyl-1H-benzimidazole (powder form)
-
Solvent: Dimethyl sulfoxide (DMSO), sterile
-
Culture Media:
-
Fungal Strains:
-
Control Antifungals: Fluconazole, Amphotericin B
-
Equipment and Consumables:
II. Experimental Workflow: Broth Microdilution
Caption: Workflow for the Broth Microdilution Antifungal Susceptibility Assay.
III. Detailed Protocol
A. Preparation of Test Compound and Controls
-
Stock Solution: Prepare a stock solution of 2-acetyl-5-methyl-1H-benzimidazole at a concentration of 1280 µg/mL in sterile DMSO. Ensure complete dissolution.
-
Working Solutions: Prepare working solutions of the test compound and control antifungals (Fluconazole, Amphotericin B) by diluting the stock solutions in RPMI 1640 medium. The final concentration in the first well should be twice the highest desired test concentration to account for the 1:1 dilution with the fungal inoculum.
B. Preparation of Fungal Inoculum
Causality: The density of the fungal inoculum is a critical variable that can significantly impact MIC results. A standardized inoculum ensures reproducibility.[15]
-
Yeast Inoculum:
-
Subculture yeast strains on SDA plates and incubate at 35°C for 24 hours.[11]
-
Harvest several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter wells.[6]
-
-
Mold Inoculum:
-
Grow the mold on an SDA slant at 35°C for 7 days, or until adequate sporulation is observed.
-
Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 20.[16]
-
Filter the suspension through sterile gauze to remove hyphal fragments.[15]
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.[6][14][17]
-
C. Assay Procedure
-
Add 100 µL of RPMI 1640 medium to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the highest concentration of the test compound (or control) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).
-
Add 100 µL of the standardized fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Seal the plates and incubate at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
D. Determination of MIC
Causality: The endpoint for MIC determination varies depending on the antifungal class. For azoles, a significant reduction in growth is the standard, while for polyenes like Amphotericin B, complete inhibition is typically required.[5][6]
-
Visual Reading: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for polyenes) compared to the growth control well.[6]
-
Spectrophotometric Reading: Use a microplate reader to measure the optical density (OD) at a wavelength of 530 nm. The MIC is the lowest concentration that shows a ≥50% or ≥90% reduction in OD compared to the growth control.
IV. Data Presentation and Interpretation
The results should be presented as the MIC value in µg/mL. The MIC50 and MIC90, which represent the MICs at which 50% and 90% of the tested isolates are inhibited, respectively, should be calculated for a panel of fungal strains.
| Fungal Species | 2-acetyl-5-methyl-1H-benzimidazole MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| C. albicans ATCC 90028 | 4 | 0.5 | 0.25 |
| C. parapsilosis ATCC 22019 | 8 | 1 | 0.5 |
| C. krusei ATCC 6258 | 2 | 64 | 1 |
| A. fumigatus ATCC 204305 | 16 | >64 | 0.5 |
Interpretation: The MIC values should be compared to those of the control antifungals. Lower MIC values indicate higher antifungal potency. The CLSI and EUCAST provide clinical breakpoints for established antifungal drugs, which categorize isolates as susceptible, intermediate, or resistant.[18][19][20] While breakpoints for novel compounds like 2-acetyl-5-methyl-1H-benzimidazole will not be available, comparison with known drugs provides a valuable benchmark.
Part 2: Disk Diffusion Assay
The disk diffusion assay is a simpler, qualitative or semi-quantitative method for assessing antifungal susceptibility.[21][22] It involves placing a paper disk impregnated with the test compound onto an agar plate inoculated with a standardized fungal suspension.
I. Materials and Reagents
-
Test Compound: 2-acetyl-5-methyl-1H-benzimidazole
-
Solvent: DMSO
-
Culture Media: Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue.[21]
-
Fungal Strains: As described for the broth microdilution assay.
-
Control Antifungals: Commercially available antifungal disks (e.g., fluconazole, voriconazole).
-
Equipment and Consumables:
-
Sterile petri dishes (100 mm or 150 mm).
-
Sterile paper disks (6 mm diameter).
-
Sterile swabs.
-
Calipers for measuring zone diameters.
-
II. Experimental Workflow: Disk Diffusion
Caption: Workflow for the Disk Diffusion Antifungal Susceptibility Assay.
III. Detailed Protocol
A. Preparation of Test Disks
-
Prepare a stock solution of 2-acetyl-5-methyl-1H-benzimidazole in DMSO.
-
Apply a known volume (e.g., 10-20 µL) of the stock solution onto sterile blank paper disks to achieve a specific drug concentration per disk (e.g., 10 µ g/disk ).
-
Allow the disks to dry completely in a sterile environment before use.
B. Preparation of Fungal Inoculum and Plates
-
Prepare the fungal inoculum as described for the broth microdilution method (adjusted to 0.5 McFarland standard).
-
Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Inoculate the entire surface of the MHA plate by swabbing in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes before applying the disks.
C. Assay Procedure
-
Aseptically place the prepared disks containing 2-acetyl-5-methyl-1H-benzimidazole and the control antifungal disks onto the inoculated agar surface.
-
Ensure the disks are in firm contact with the agar.
-
Invert the plates and incubate at 35°C for 24 hours for yeasts and 48-72 hours for molds.
D. Measurement and Interpretation of Results
-
Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter using calipers.
-
The diameter of the zone of inhibition is inversely proportional to the MIC. A larger zone of inhibition indicates greater susceptibility of the fungus to the compound.
-
Interpretive criteria (susceptible, intermediate, resistant) for zone diameters are available from CLSI for some commercial antifungal disks.[22] For a novel compound, the zone sizes should be compared with those of the control drugs.
IV. Quality Control
Trustworthiness: The inclusion of reference quality control (QC) strains is essential to ensure the accuracy and reproducibility of the assay.[12][23][24] The MICs or zone diameters for the QC strains should fall within the established ranges provided by CLSI or EUCAST.[20][25][26] If the QC results are out of range, the entire batch of tests should be considered invalid and repeated.
Conclusion
The broth microdilution and disk diffusion assays are robust and reliable methods for evaluating the in vitro antifungal activity of novel compounds like 2-acetyl-5-methyl-1H-benzimidazole. Adherence to standardized protocols, such as those outlined by CLSI and EUCAST, is paramount for generating accurate and reproducible data. The information gleaned from these assays is fundamental for the continued development of new and effective antifungal therapies.
References
- Clinical and Laboratory Standards Institute. M27-A3. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.
- Arendrup MC, Meletiadis J, Mouton JW, Lagrou K, Hamal P, Guinea J; Subcommittee on Antifungal Susceptibility Testing (AFST) of the ESCMID European Committee for Antimicrobial Susceptibility Testing (EUCAST). EUCAST definitive document E.DEF 7.3.2: method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts. April 2020.
- Cuenca-Estrella M, Arendrup MC, Chryssanthou E, Dannaoui E, Lass-Flörl C, Rodriguez-Tudela JL; Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST). Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST). Clin Microbiol Infect. 2007;13(10):1018-1022.
- Wang M, Yin J, Wang R, et al. Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. Molecules. 2018;23(8):2039.
- Gómez-López A, Cantón E, Martín-Mazuelos E, et al. Inoculum preparation for in-vitro susceptibility testing of filamentous fungi. J Antimicrob Chemother. 2001;48(4):581-583.
- Gómez-López A, Cantón E, Rezusta A, et al. Comparative evaluation of two different methods of inoculum preparation for antifungal susceptibility testing of filamentous fungi. J Antimicrob Chemother. 2003;52(4):612-615.
- Pathan S, Chundawat NS, Singh GP. Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. Journal of Enzyme Inhibition and Medicinal Chemistry. 2021;36(1):164-173.
- Pfaller MA, Diekema DJ, Gibbs DL, et al. Results from the ARTEMIS DISK Global Antifungal Surveillance Study, 1997 to 2007: a 10.5-year analysis of susceptibilities of Candida species to fluconazole and voriconazole as determined by CLSI standardized disk diffusion. J Clin Microbiol. 2010;48(4):1366-1377.
-
Centers for Disease Control and Prevention. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. 2024. Available from: [Link]
- Arendrup MC, Friberg N, Mares M, Kahlmeter G, Meletiadis J, Guinea J; EUCAST-AFST. How to interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST). Clin Microbiol Infect. 2020;26(11):1464-1472.
-
Arendrup MC, Friberg N, Mares M, Kahlmeter G, Meletiadis J, Guinea J. How to interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST). Clin Microbiol Infect. 2020;26(11):1464-1472. Available from: [Link]
- Rodriguez-Tudela JL, Alcazar-Fuoli L, Mellado E, et al. Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans. J Clin Microbiol. 2003;41(12):5452-5455.
- Ghannoum M, Isham N, Sheehan D, et al. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. J Clin Microbiol. 2006;44(8):2957-2961.
-
Pathan S, Chundawat NS, Singh GP. Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. Journal of Enzyme Inhibition and Medicinal Chemistry. 2021;36(1):164-173. Available from: [Link]
- Cheng J, Pham J, Bell S. A disc test of antifungal susceptibility.
- Sanglard D. Antifungal drug resistance. In: Calderone RA, Cihlar RL, editors. Fungal Pathogenesis: Principles and Clinical Applications. Marcel Dekker, Inc.; New York, NY, USA: 2002. pp. 575–608.
- Clinical and Laboratory Standards Institute. M44-A2. Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline—Second Edition. CLSI document M44-A2.
- Vanden Bossche H, Marichal P, Gorrens J, et al. Biochemical approaches to the mode of action of antifungals. In: Bossche HV, Mackenzie DWR, Cauwenbergh G, editors. Mycoses in AIDS Patients. Plenum Press; New York, NY, USA: 1990. pp. 223–241.
- National Committee for Clinical Laboratory Standards. M27-P. Reference method for broth dilution antifungal susceptibility testing of yeasts; proposed standard. NCCLS document M27-P.
- Pfaller MA, Rex JH, Rinaldi MG. Antifungal susceptibility testing: technical advances and potential clinical applications. Clin Infect Dis. 1997;24(4):776-784.
- Wang M, Yin J, Wang R, et al. Design, synthesis and antimicrobial evaluation of novel benzimidazole type of Fluconazole analogues and their synergistic effects with Chloromycin, Norfloxacin and Fluconazole. Eur J Med Chem. 2013;64:409-420.
- Guarro J, Gené J, Stchigel AM. Developments in fungal taxonomy. Clin Microbiol Rev. 1999;12(3):454-500.
- Nakai T, Uno J, Otomo K, et al. Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. J Clin Microbiol. 2003;41(1):155-158.
- Pfaller MA, Bale M, Buschelman B, Lancaster M, Espinel-Ingroff A, Rex JH, Rinaldi MG. Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. J Clin Microbiol. 1994;32(7):1650-1653.
- Espinel-Ingroff A, Canton E, Fothergill A, et al. Quality Control Guidelines for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole Disk Diffusion Susceptibility Tests with Nonsupplemented Mueller-Hinton Agar (CLSI M51-A Document) for Nondermatophyte Filamentous Fungi. J Clin Microbiol. 2011;49(7):2568-2571.
- de la Fuente-Salinas C, Mendoza-Reyes D, Ortega-Peña S, et al. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. J Vis Exp. 2018;(132):56881.
- CLSI. Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. CLSI supplement M60.
- CLSI. Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI supplement M27M44S.
- Santos DA, Hamdan JS. Establishing a Method of Inoculum Preparation for Susceptibility Testing of Trichophyton rubrum and Trichophyton mentagrophytes. J Clin Microbiol. 2005;43(12):6169-6171.
-
European Committee on Antimicrobial Susceptibility Testing. EUCAST Definitive Document E.DEF 7.3.2. Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts. 2020. Available from: [Link]
- Liu X, Yin Y, Zhu X, et al. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule.
- Morace G, Borghi E, Sanguinetti M, et al. Antifungal susceptibility testing for yeasts: how, when and why, according to the new EUCAST guidelines. New Microbiol. 2011;34(3):213-224.
- Lamoth F, Lockhart SR, Berkow EL, Calandra T. Role and Interpretation of Antifungal Susceptibility Testing for the Management of Invasive Fungal Infections. J Fungi (Basel). 2020;6(2):70.
-
Gómez-López A, Cantón E, Rezusta A, et al. Comparative evaluation of two different methods of inoculum preparation for antifungal susceptibility testing of filamentous fungi. J Antimicrob Chemother. 2003;52(4):612-615. Available from: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. Clinical breakpoint table for fungi v. 12.0. 2025. Available from: [Link]
- Chandrika NT, Shrestha S, Ranjan N, Sharma A, Arya DP, Garneau-Tsodikova S. New Application of Neomycin B-Bisbenzimidazole Hybrids as Antifungal Agents. ACS Infect Dis. 2018;4(10):1454-1462.
- Khabnadideh S, Rezaei Z, Khalafi-Nezhad A, Pakshir K, Roosta A, Baratzadeh Z. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Res Pharm Sci. 2012;7(3):141-149.
-
European Committee on Antimicrobial Susceptibility Testing. EUCAST Definitive Document E.Def 7.4. Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts. 2023. Available from: [Link]
- Kumar A, Gupta G, Srivastav S, et al. 2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules. Mini Rev Med Chem. 2021;21(1):53-73.
- Garcia-Effron G, Park S, Perlin DS. Identification and antifungal susceptibility patterns of reference yeast strains to novel and conventional agents: a comparative study using CLSI, EUCAST and Sensititre YeastOne methods. J Antimicrob Chemother. 2010;65(8):1648-1652.
- Hube B, Stehr F, Kretschmar M, et al. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols. Antimicrob Agents Chemother. 2015;59(10):6142-6153.
- Vanden Bossche H. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Rev Infect Dis. 1985;7 Suppl 4:S520-S534.
-
European Committee on Antimicrobial Susceptibility Testing. Fungi (AFST). Available from: [Link]
- Al-Abdullah E, Al-Harbi N, Al-Wabli R, et al.
- de Oliveira V, de Souza R, de Almeida L, et al. Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Molecules. 2022;27(9):3017.
- Fan Z, Shi Y, Zhang D, et al. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. J Agric Food Chem. 2013;61(10):2445-2452.
Sources
- 1. Synthesis and investigation of novel benzimidazole derivatives as antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. scite.ai [scite.ai]
- 8. researchgate.net [researchgate.net]
- 9. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 13. Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative evaluation of two different methods of inoculum preparation for antifungal susceptibility testing of filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. research.regionh.dk [research.regionh.dk]
- 19. How to interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST). [boris-portal.unibe.ch]
- 20. njccwei.com [njccwei.com]
- 21. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 22. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 23. Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 26. academic.oup.com [academic.oup.com]
Application Note & Protocols for Cytotoxicity Testing of 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE on Cancer Cell Lines
Introduction: The Therapeutic Potential of Benzimidazole Derivatives in Oncology
The benzimidazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Its structural similarity to naturally occurring purines allows it to interact with various biomolecules, making it a focal point in the search for novel therapeutic agents.[4] In the field of oncology, benzimidazole derivatives have demonstrated significant potential as anticancer agents, exhibiting mechanisms that include the disruption of microtubule dynamics, inhibition of key enzymes like topoisomerases, and the induction of apoptosis.[2][4] This application note provides a detailed guide for assessing the cytotoxic potential of a specific benzimidazole derivative, 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE, against various cancer cell lines. While specific data on this compound is emerging, the protocols outlined herein provide a robust framework for its initial characterization and for screening similar novel chemical entities.
The primary objective of this guide is to equip researchers, scientists, and drug development professionals with the necessary protocols to quantify the cytotoxic effects of 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE, establish its dose-response relationship, and lay the groundwork for mechanistic studies. We will detail three widely adopted in vitro assays for assessing cell viability and cytotoxicity: the MTT, SRB, and LDH assays. Each assay is based on a distinct biological principle, and their combined use provides a more comprehensive and validated assessment of a compound's cytotoxic profile.
PART 1: Foundational Knowledge & Experimental Design
The Compound: 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE
-
Structure:
-
Rationale for Cytotoxicity Screening: As a member of the benzimidazole family, this compound is a candidate for anticancer activity.[1][8] Systematic screening against a panel of cancer cell lines is the first step in validating its potential as a therapeutic agent.
Selecting the Right Cancer Cell Lines
The choice of cancer cell lines is critical and should be guided by the research objectives. A common approach is to use a panel of cell lines from different cancer types to assess the breadth of the compound's activity. Some commonly used cell lines for initial screening include:
-
MCF-7: Human breast adenocarcinoma, estrogen receptor (ER)-positive.
-
MDA-MB-231: Human breast adenocarcinoma, triple-negative.
-
A549: Human lung carcinoma.
-
HeLa: Human cervical adenocarcinoma.
-
HepG2: Human hepatocellular carcinoma.[9]
It is imperative to utilize cell lines from reputable cell banks and to practice routine cell line authentication and mycoplasma testing to ensure the integrity and reproducibility of the data.[10]
Principles of the Cytotoxicity Assays
A multi-assay approach is recommended to obtain a comprehensive understanding of the compound's cytotoxic effects.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[11][12] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12][13][14] The amount of formazan produced is proportional to the number of viable cells.[15][16]
-
SRB (Sulforhodamine B) Assay: This is a colorimetric assay that measures cellular protein content.[17] SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of proteins under mildly acidic conditions.[17][18] The amount of bound dye is proportional to the total cellular mass, providing an estimate of cell number.[17]
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage.[19][20][21] It is a direct measure of cytotoxicity and cell lysis.
PART 2: Detailed Protocols
General Cell Culture and Maintenance
Proper cell culture technique is the bedrock of reliable cytotoxicity data.
-
Culture Conditions: Maintain cancer cell lines in a humidified incubator at 37°C with 5% CO2.[11] Use the recommended growth medium, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Subculturing: Passage cells when they reach 70-90% confluency to maintain them in the logarithmic growth phase.[10]
-
Cryopreservation: Preserve cell stocks in liquid nitrogen using a freezing medium containing DMSO.[22]
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for assessing the cytotoxicity of a test compound.
Protocol: MTT Assay
This protocol is adapted from established methods for assessing cell viability.[13][15][16]
Materials:
-
1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[11][12]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[16]
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[11] Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[11] Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Carefully remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[15][16]
-
Incubation with MTT: Incubate at 37°C for 3-4 hours, allowing viable cells to form formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13][14] Measure the absorbance at 570 nm using a microplate reader.[15][16]
Protocol: SRB Assay
This protocol is based on the method for quantifying cell density through the measurement of total cellular protein.[18][23]
Materials:
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid[17]
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5[17]
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Cell Fixation: Gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.[23]
-
Washing: Wash the plates four to five times with 1% acetic acid to remove unbound dye.[17][23]
-
Drying: Allow the plates to air-dry completely.
-
SRB Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[23]
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[23]
-
Drying: Allow the plates to air-dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 510 nm.[24]
Protocol: LDH Assay
This protocol measures the release of lactate dehydrogenase from damaged cells.[19]
Materials:
-
LDH assay kit (commercially available kits are recommended)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. Prepare triplicate wells for a "Total LDH Activity" control by adding a lysis buffer (provided in the kit) 45 minutes before the end of the incubation period.[25]
-
Sample Collection: After incubation, centrifuge the plate if using suspension cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reaction Mixture: Prepare the LDH reaction mixture according to the kit's instructions and add 50 µL to each well containing the supernatant.[25]
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.[25]
-
Stop Solution: Add 50 µL of the stop solution (from the kit) to each well.[25]
-
Absorbance Measurement: Measure the absorbance at 490 nm and 680 nm (background).[25]
PART 3: Data Analysis and Interpretation
Calculating Percentage Viability and Cytotoxicity
-
For MTT and SRB Assays:
-
% Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle_control - Abs_blank)] * 100
-
-
For LDH Assay:
-
% Cytotoxicity = [(Abs_sample - Abs_spontaneous_release) / (Abs_maximum_release - Abs_spontaneous_release)] * 100
-
Determining the IC50 Value
The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%.[11] This value is a key indicator of the compound's potency. It is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Example Data Presentation
Table 1: IC50 Values (µM) of 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE after 48-hour treatment
| Cell Line | Assay | IC50 (µM) |
| MCF-7 | MTT | 25.3 |
| SRB | 28.1 | |
| MDA-MB-231 | MTT | 18.9 |
| SRB | 21.5 | |
| A549 | MTT | 35.7 |
| SRB | 39.2 |
Note: The data presented are for illustrative purposes only.
PART 4: Mechanistic Insights and Future Directions
The initial cytotoxicity data provides a foundation for exploring the mechanism of action. A potent cytotoxic effect suggests that 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE may be inducing programmed cell death, or apoptosis.[26]
Sources
- 1. Synthesis and Anti-Cancer Applications of Benzimidazole Derivatives - Recent Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]
- 4. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 5. 50832-46-7|1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanone|BLD Pharm [bldpharm.com]
- 6. echemi.com [echemi.com]
- 7. 50832-46-7 CAS MSDS (Ethanone, 1-(5-methyl-1H-benzimidazol-2-yl)- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Solvent-free synthesis and anticancer activity evaluation of benzimidazole and perimidine derivatives | Semantic Scholar [semanticscholar.org]
- 9. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
- 17. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 20. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com.cn]
- 21. LDH cytotoxicity assay [protocols.io]
- 22. opticalcore.wisc.edu [opticalcore.wisc.edu]
- 23. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. SRB assay for measuring target cell killing [protocols.io]
- 25. cellbiologics.com [cellbiologics.com]
- 26. mayo.edu [mayo.edu]
Application Notes and Protocols for the Synthesis of Chalcone Derivatives from 2-acetyl-5-methyl-1H-benzimidazole
Abstract
This document provides a comprehensive guide for the synthesis of novel chalcone derivatives, leveraging the versatile 2-acetyl-5-methyl-1H-benzimidazole scaffold. Benzimidazole and chalcone moieties are distinguished pharmacophores, and their molecular hybridization has yielded compounds with significant therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] This guide details the robust Claisen-Schmidt condensation method, offering researchers, medicinal chemists, and drug development professionals a step-by-step protocol for creating libraries of benzimidazole-chalcone hybrids. The narrative emphasizes the mechanistic rationale behind procedural choices, methods for structural characterization, and practical insights for troubleshooting, ensuring scientific integrity and reproducibility.
Introduction: The Strategic Fusion of Pharmacophores
In modern drug discovery, the strategy of combining two or more bioactive scaffolds into a single molecular entity has emerged as a powerful approach to develop novel therapeutic agents with potentially enhanced efficacy and unique mechanisms of action.[2] The benzimidazole ring system, a core component of Vitamin B12, is a privileged structure in medicinal chemistry due to its structural similarity to purines, allowing it to readily interact with various biological targets.[2][4] This has led to its incorporation into a wide range of clinically approved drugs.[2]
Similarly, chalcones, or 1,3-diphenyl-2-propen-1-ones, are open-chain flavonoids that serve as precursors for various heterocyclic compounds and exhibit a broad spectrum of biological activities.[5][6] The reactive α,β-unsaturated carbonyl system is a key feature responsible for their pharmacological effects.[5][6]
The conjugation of the benzimidazole nucleus with the chalcone framework results in hybrid molecules that have demonstrated promising activities across multiple therapeutic areas. This application note provides a detailed, field-tested protocol for the synthesis of these valuable compounds, starting from the key intermediate, 2-acetyl-5-methyl-1H-benzimidazole.
Reaction Principle: The Base-Catalyzed Claisen-Schmidt Condensation
The synthesis of the target chalcones is achieved via the Claisen-Schmidt condensation, a reliable and widely used carbon-carbon bond-forming reaction.[7][8] This reaction is a type of crossed aldol condensation that occurs between a ketone possessing α-hydrogens and an aromatic aldehyde that typically lacks them.[7]
Mechanism Overview:
-
Enolate Formation: In the presence of a strong base, such as sodium hydroxide (NaOH), a proton is abstracted from the α-carbon of the acetyl group on 2-acetyl-5-methyl-1H-benzimidazole. This forms a resonance-stabilized enolate ion, which acts as the key nucleophile.
-
Nucleophilic Attack: The nucleophilic carbon of the enolate attacks the electrophilic carbonyl carbon of the substituted aromatic aldehyde. This step forms a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by a water molecule (formed in the initial deprotonation step), yielding a β-hydroxy ketone (aldol adduct).
-
Dehydration: Under the basic reaction conditions, the aldol adduct readily undergoes dehydration. The base removes a second, now more acidic, α-hydrogen, leading to the elimination of a hydroxide ion and the formation of the stable, conjugated α,β-unsaturated ketone system characteristic of chalcones.[9][10]
This process is highly efficient for this substrate combination because the aromatic aldehyde lacks enolizable protons, preventing self-condensation and leading to a cleaner reaction profile.[7]
Caption: Figure 2: Experimental Synthesis Workflow
Characterization and Data Interpretation
Accurate structural elucidation is critical to confirm the successful synthesis of the target chalcone derivatives.
-
Melting Point (MP): A sharp and narrow melting point range is a good indicator of purity.
-
FT-IR Spectroscopy: Look for key absorption bands. The most prominent will be the C=O stretch of the α,β-unsaturated ketone, typically appearing around 1640-1670 cm⁻¹. Other significant peaks include the C=C alkene stretch (~1600 cm⁻¹) and the C=N stretch of the benzimidazole ring (~1590 cm⁻¹). [5][11]* ¹H NMR Spectroscopy: The two vinylic protons (α and β to the carbonyl) are highly characteristic. They appear as doublets in the δ 7.0-8.5 ppm range with a large coupling constant (J ≈ 15-18 Hz), which confirms the trans (E) configuration of the double bond. [5]Other signals will correspond to the aromatic protons of the benzimidazole and aldehyde rings, the singlet for the 5-methyl group, and the broad singlet for the benzimidazole N-H proton.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is typically used to confirm the molecular weight of the compound, usually observed as the protonated molecular ion peak [M+H]⁺. [11]
Representative Data Table
The following table summarizes expected data for a series of hypothetical (E)-1-(5-methyl-1H-benzo[d]imidazol-2-yl)-3-(aryl)prop-2-en-1-one derivatives.
| Compound ID | R-Group (Aryl) | Molecular Formula | MW ( g/mol ) | Expected Yield (%) | Key IR (C=O, cm⁻¹) | Key ¹H NMR (Jн-н, Hz) |
| BZ-CH-01 | Phenyl | C₁₇H₁₄N₂O | 262.31 | 80-90 | ~1660 | ~15.5 |
| BZ-CH-02 | 4-Chlorophenyl | C₁₇H₁₃ClN₂O | 296.75 | 85-95 | ~1658 | ~15.6 |
| BZ-CH-03 | 4-Methoxyphenyl | C₁₈H₁₆N₂O₂ | 292.33 | 75-85 | ~1655 | ~15.4 |
| BZ-CH-04 | 4-Nitrophenyl | C₁₇H₁₃N₃O₃ | 307.30 | 80-90 | ~1662 | ~15.7 |
Troubleshooting and Key Considerations
-
Low Yield: If the yield is poor, ensure the base is sufficiently concentrated and fresh. The reaction may also be gently heated (40-50 °C) to improve conversion, although this can sometimes lead to side products. Ensure the aldehyde used is pure, as impurities can inhibit the reaction.
-
Reaction Stalls: If TLC analysis shows a significant amount of unreacted ketone, add a small additional amount of the aldehyde and base and allow the reaction to proceed for a longer duration.
-
Purification Issues: If the product oils out during recrystallization, try a different solvent system (e.g., ethanol/water, ethyl acetate/hexane) or purify via column chromatography on silica gel.
-
Rationale for Ethanol: Ethanol is an ideal solvent as it effectively dissolves the organic reactants while also being compatible with the aqueous base solution, creating a homogenous reaction environment.
Conclusion
The Claisen-Schmidt condensation provides a powerful and straightforward method for synthesizing benzimidazole-chalcone derivatives from 2-acetyl-5-methyl-1H-benzimidazole. This protocol is robust, high-yielding, and adaptable to a wide range of aromatic aldehydes, enabling the rapid generation of compound libraries for screening in drug discovery programs. The careful application of this procedure and subsequent characterization will furnish high-purity materials essential for advancing research into this promising class of bioactive molecules.
References
-
Title: 2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules Source: Biointerface Research in Applied Chemistry URL: [Link]
-
Title: Synthesis of Benzimidazole Derived Chalcones and their Heterocyclic Derivatives Source: International Journal of Engineering and Applied Sciences URL: [Link]
-
Title: Design, Synthesis and Anti-Tumor Activity of Novel Benzimidazole-Chalcone Hybrids as Non-Intercalative Topoisomerase II Catalytic Inhibitors Source: National Institutes of Health (NIH) URL: [Link]
-
Title: A Review on Methods of Preparation and Biological Activities of Benzimidazolyl Chalcones Source: Der Pharma Chemica URL: [Link]
-
Title: Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents Source: MDPI URL: [Link]
-
Title: Synthesis of Chalcones Derivatives and Their Biological Activities: A Review Source: ACS Omega URL: [Link]
-
Title: Discovery of novel chalcone derivatives containing benzimidazole possessing anti-tumor potential in vitro and in vivo Source: PubMed URL: [Link]
-
Title: Synthesis and characterization of novel benzimidazole chalcones as antibacterial agents Source: ResearchGate URL: [Link]
-
Title: Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity Source: Journal of Drug Delivery and Therapeutics URL: [Link]
-
Title: Mechanism of Chalcone synthesis. Source: ResearchGate URL: [Link]
-
Title: Chalcone Synthesis Mechanism-E2 vs E1cb Source: YouTube URL: [Link]
-
Title: Claisen–Schmidt condensation Source: Wikipedia URL: [Link]
- Title: 2-acetyl benzimidazolyl-glycin schiff base preparation method Source: Google Patents URL
-
Title: Claisen Schmidt condensation reaction for chalcone synthesis. Source: ResearchGate URL: [Link]
Sources
- 1. Design, Synthesis and Anti-Tumor Activity of Novel Benzimidazole-Chalcone Hybrids as Non-Intercalative Topoisomerase II Catalytic Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of novel chalcone derivatives containing benzimidazole possessing anti-tumor potential in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. ijeas.org [ijeas.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(5-Methyl-1H-benzimidazol-2-yl)ethanone
Welcome to the technical support resource for the synthesis of 1-(5-Methyl-1H-benzimidazol-2-yl)ethanone (also known as 2-acetyl-5-methyl-1H-benzimidazole). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable heterocyclic compound. As Senior Application Scientists, we have compiled field-proven insights, troubleshooting protocols, and answers to frequently asked questions to support your experimental success.
Overview of Synthesis
1-(5-Methyl-1H-benzimidazol-2-yl)ethanone is a key synthon for various biologically active molecules.[1] Its synthesis typically involves the cyclocondensation of 4-methyl-1,2-phenylenediamine with a suitable two-carbon source. The most common and established methods are variations of the Phillips condensation reaction or a two-step process involving the formation of an intermediate followed by oxidation.
A prevalent two-step approach involves:
-
Condensation: Reaction of 4-methyl-1,2-phenylenediamine with lactic acid to form the intermediate, 2-(α-hydroxyethyl)-5-methylbenzimidazole.
-
Oxidation: Subsequent oxidation of the alcohol intermediate to the desired ketone.[2]
This guide will focus on troubleshooting and optimizing this widely-used pathway.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, offering potential causes and actionable solutions.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a common frustration. Let's break down the potential culprits:
Possible Causes:
-
Poor Quality Starting Materials: The purity of your 4-methyl-1,2-phenylenediamine is critical. This diamine is susceptible to oxidation, which can introduce colored impurities and inhibit the reaction.[3] Similarly, impurities in the lactic acid can interfere with the condensation.
-
Suboptimal Reaction Conditions: Benzimidazole synthesis can be sensitive to temperature, reaction time, and pH. For the oxidation step, the choice and amount of oxidizing agent are crucial.[1][2]
-
Incomplete Reaction: The reaction may not have been allowed to proceed to completion. Monitoring the reaction is key to determining the optimal duration.[3]
-
Product Loss During Workup: The product has some solubility in aqueous solutions, especially under non-neutral pH conditions. Significant loss can occur during neutralization and filtration steps.[2]
Recommended Solutions:
-
Purify Starting Materials: If you suspect impurity, consider recrystallizing the 4-methyl-1,2-phenylenediamine before use. Ensure you are using a reliable source for your reagents.[3]
-
Optimize Reaction Conditions:
-
Condensation (Phillips Conditions): Ensure the reaction is heated adequately, typically under reflux, to drive the cyclization.
-
Oxidation: A study on the oxidation of the intermediate alcohol found that potassium dichromate (K₂Cr₂O₇) in dilute sulfuric acid gave the highest yield (72%).[1] It is crucial to control the temperature during the addition of the oxidizing agent.
-
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material and the formation of the product. This will help you identify the optimal reaction time and prevent the formation of degradation byproducts from prolonged heating.[3]
-
Control pH During Workup: During the neutralization of the acidic reaction mixture after oxidation, the pH should be carefully adjusted to be near neutral (5.5-6.0). If the solution becomes too basic (pH > 7.0), the yield can decrease significantly due to the product's solubility.[2]
Question 2: I'm observing significant side product formation. How can I increase the selectivity for my desired product?
Side products complicate purification and reduce yield. Here's how to address them:
Possible Causes:
-
Oxidation of Starting Material: As mentioned, o-phenylenediamines can oxidize easily, leading to a complex mixture of colored impurities.[3]
-
Formation of Disubstituted Benzimidazoles: While less common with carboxylic acids than with aldehydes, improper stoichiometry or reaction conditions can sometimes lead to further reactions on the benzimidazole ring.[3]
-
Over-oxidation or Degradation: Using overly harsh oxidizing conditions (e.g., excessive oxidant, high temperature) can lead to the degradation of the desired product.
Recommended Solutions:
-
Run the Reaction Under an Inert Atmosphere: To prevent the oxidation of the 4-methyl-1,2-phenylenediamine, consider running the initial condensation step under an inert atmosphere of nitrogen or argon.[3]
-
Control Stoichiometry: Use a 1:1 molar ratio of the diamine to lactic acid to favor the formation of the desired 2-substituted product.
-
Optimize Oxidizing Agent and Conditions:
-
Perform a comparative study with different oxidizing agents. While K₂Cr₂O₇ is effective, other agents like hydrogen peroxide in glacial acetic acid have also been used.[1][2]
-
Add the oxidizing agent slowly and with efficient stirring to maintain temperature control and prevent localized "hot spots" that could lead to degradation.
-
Question 3: I'm having difficulty purifying the final product. What are the best methods?
Effective purification is essential for obtaining a high-quality final compound.
Possible Causes:
-
Similar Polarity of Product and Impurities: If side products or unreacted starting materials have polarities close to your product, separation by column chromatography can be challenging.[3]
-
Presence of Colored Impurities: Oxidation of the diamine often results in persistent colored impurities that can be difficult to remove.
-
Product Crystallization Issues: The product may not crystallize easily from the chosen solvent system.
Recommended Solutions:
-
Recrystallization: This is often the most effective method for purifying the final product.
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., boiling water or an alcohol/water mixture).[4]
-
Add a small amount of decolorizing carbon and heat for a short period (e.g., 15 minutes) to adsorb colored impurities.[4]
-
Filter the hot solution quickly to remove the carbon.
-
Allow the filtrate to cool slowly to induce crystallization. Cooling to a lower temperature (e.g., 10 °C) can improve the recovery.[4]
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A systematic approach to finding a suitable eluent system using TLC is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the initial condensation step? A1: The reaction of 4-methyl-1,2-phenylenediamine with lactic acid follows the Phillips condensation mechanism. Initially, one of the amino groups is acylated by the carboxylic acid. This is followed by an intramolecular cyclization where the second amino group attacks the carbonyl carbon, leading to the formation of the imidazole ring after dehydration.[5]
Q2: Are there alternative reagents to lactic acid for this synthesis? A2: Yes, other C2 synthons can be used. For instance, pyruvic acid can be reacted with 4-methyl-1,2-phenylenediamine. However, pyruvic acid can undergo self-condensation, potentially complicating the reaction mixture.[6] The two-step route using lactic acid is often preferred due to the stability of the intermediate alcohol, which allows for isolation and purification before the more sensitive oxidation step.
Q3: Can I use a different oxidizing agent besides potassium dichromate? A3: Absolutely. Several oxidizing agents have been tested for the conversion of 2-(α-hydroxyethyl)benzimidazole to the ketone.[1][2] These include:
-
Hydrogen Peroxide (H₂O₂)/Glacial Acetic Acid: A "greener" alternative, though yields may vary.
-
Potassium Permanganate (KMnO₄): A strong oxidant that must be used carefully to avoid over-oxidation.
-
Manganese Dioxide (MnO₂): A milder oxidant often used for allylic and benzylic alcohols. The choice of oxidant will depend on substrate sensitivity, desired yield, and environmental considerations. K₂Cr₂O₇ in dilute H₂SO₄ has been reported to provide the highest yield.[1]
Q4: Why is the methyl group at the 5-position? A4: The starting material is 4-methyl-1,2-phenylenediamine. During the cyclization, the two nitrogen atoms become part of the imidazole ring. The methyl group remains on the benzene ring. Due to the tautomerism of the N-H proton in the benzimidazole ring, the methyl group can be numbered as either 5-methyl or 6-methyl. By convention, it is commonly referred to as 5-methyl.[7]
Data & Protocols
Table 1: Comparison of Oxidizing Agents for the Synthesis of 4 from 3
| Oxidizing Agent | Solvent/Conditions | Reported Yield of 4 | Reference |
| K₂Cr₂O₇ | dil. H₂SO₄ | ~72% | [1][2] |
| H₂O₂ (30%) | Glacial Acetic Acid | Moderate | [2] |
| CAN (Ceric Ammonium Nitrate) | Not specified | Effective | [1] |
| CaOCl₂ | Methylethylketone | No product formation | [2] |
This table summarizes findings from studies on the oxidation of the intermediate 2-(α-hydroxyethyl)benzimidazole (3) to the final product 2-acetylbenzimidazole (4).
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(α-hydroxyethyl)-5-methylbenzimidazole (Intermediate)
This procedure is based on the Phillips condensation reaction.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-methyl-1,2-phenylenediamine (1 eq.) and lactic acid (1.1 eq.).
-
Heating: Heat the mixture under reflux for 4-6 hours. The reaction mixture will gradually darken and solidify upon cooling.
-
Workup: Cool the reaction mixture to room temperature. Add water to the flask and carefully neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is approximately 7.
-
Isolation: Filter the resulting precipitate, wash thoroughly with cold water, and dry under vacuum to yield the crude intermediate product. This can be purified by recrystallization from hot water if necessary.
Protocol 2: Oxidation to 1-(5-Methyl-1H-benzimidazol-2-yl)ethanone
This protocol uses the effective potassium dichromate method.[2]
-
Dissolution: Dissolve the crude 2-(α-hydroxyethyl)-5-methylbenzimidazole (1 eq.) in dilute sulfuric acid (e.g., 5% H₂SO₄).
-
Preparation of Oxidant: In a separate beaker, prepare a solution of potassium dichromate (K₂Cr₂O₇, 1 eq.) in water, and carefully add concentrated sulfuric acid.
-
Oxidation: Cool the solution of the benzimidazole intermediate in an ice bath. Add the potassium dichromate solution dropwise with vigorous stirring, ensuring the temperature is maintained below 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours until TLC analysis indicates the disappearance of the starting material.
-
Neutralization and Isolation: Carefully neutralize the acidic solution with aqueous ammonia or sodium bicarbonate solution to a pH of 5.5-6.0. Crucially, do not let the pH exceed 7.0. [2] The product will precipitate out of the solution.
-
Purification: Filter the precipitate, wash with cold water, and dry. For higher purity, recrystallize the crude product as described in the troubleshooting section.
Visualizations
Reaction Pathway
Caption: General two-step synthesis pathway.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
Problem-Cause-Solution Relationship
Caption: Relationship between problems and solutions.
References
-
Biosciences, A. (2020). 2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules. Retrieved from [Link]
-
AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from [Link]
-
CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved from [Link]
-
Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
-
ResearchGate. (2025). A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of benzimidazole synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
MDPI. (n.d.). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 2-acetyl benzimidazoles (3a-c). Retrieved from [Link]
-
Dhaka University Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Retrieved from [Link]
-
Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. (n.d.). Retrieved from [Link]
-
Der Pharma Chemica. (2012). Studies on preparation of 2-Acetylbenzimidazole. Retrieved from [Link]
-
SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. (2016). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazolone synthesis. Retrieved from [Link]
-
IOSR Journal. (n.d.). Synthesis Characterisation and Derivatographic studies of 1-(1H- Benzimidazol-2-yl)ethanone and 1-(1H-benzimidazol-2- yl)phenone with Co(II), Ni(II) and Cu(II). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]
-
PubMed. (1993). Synthesis of some new heterocyclic systems derived from 2-acetylbenzimidazole. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis of Some New 1,2,5- Substituted Benzimidazole Derivatives and Their Pharmacological Activity. Retrieved from [Link]
-
Synthesis of 1-(n-hexyl-5-one)-2-chlorobenzimidazole. (n.d.). Retrieved from [Link]
-
PubMed Central. (2024). Molecular Modeling, Synthesis, and Antihyperglycemic Activity of the New Benzimidazole Derivatives – Imidazoline Receptor Agonists. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of o-phenylenediamine with organic acids. Retrieved from [Link]
-
New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2. Summary of the Reaction Pathways of Pyruvic Acid under.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone. Retrieved from [Link]
-
ResearchGate. (2023). Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-(1H-Benzimidazol-1-yl)-1-(2-furyl)ethanone O-propyloxime. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of ortho-phenylenediamine with various 1,2-diketones in the presence of PSA. Retrieved from [Link]
Sources
Side product formation in the synthesis of 2-acetyl-5-methyl-1H-benzimidazole
Technical Support Center: Synthesis of 2-acetyl-5-methyl-1H-benzimidazole
Welcome to the technical support guide for the synthesis of 2-acetyl-5-methyl-1H-benzimidazole. This document provides troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, focusing specifically on the formation of side products. The primary synthetic route discussed is the Phillips condensation of 4-methyl-1,2-phenylenediamine with an acetic acid equivalent.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
Problem 1: My crude product is highly colored (pink, red, or brown), but the literature reports a white or off-white solid. What is causing this discoloration?
Answer:
This is a very common issue and is almost always caused by the oxidation of the 4-methyl-1,2-phenylenediamine starting material . Aromatic ortho-diamines are notoriously sensitive to air and light, readily oxidizing to form intensely colored quinone-imine type impurities.[4][5] These impurities can persist through the reaction and contaminate the final product.
Causality: The two adjacent amino groups on the phenylenediamine ring make it highly electron-rich and susceptible to oxidation. The initial oxidation forms a quinonediimine, which can then polymerize or react with other nucleophiles to form complex, highly conjugated colored species. Even trace amounts of these impurities can impart significant color to the bulk material.
Troubleshooting & Prevention:
-
Purify the Starting Material: Do not assume the commercial 4-methyl-1,2-phenylenediamine is pure, especially if the bottle is old or has been opened multiple times. It is best practice to purify it before use.
-
Inert Atmosphere: Whenever possible, handle the diamine and set up the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
-
Use of Hydrochloride Salt: Using the dihydrochloride salt of the diamine can significantly reduce color impurities and may lead to a cleaner reaction.[6]
Protocol: Purification of 4-methyl-1,2-phenylenediamine
This protocol is designed to remove colored, oxidized impurities.
Materials:
-
Crude 4-methyl-1,2-phenylenediamine
-
Distilled water
-
Ethanol or Isopropanol
-
Activated charcoal
-
Sodium dithionite (Sodium hydrosulfite) - optional reducing agent
-
Standard recrystallization glassware
-
Inert atmosphere setup (optional but recommended)
Step-by-Step Procedure:
-
Solvent Selection: A mixture of alcohol and water is often effective.[7] Start by dissolving the crude diamine in a minimum amount of hot ethanol or isopropanol in an Erlenmeyer flask.
-
Decolorization:
-
Add a small amount of activated charcoal (approx. 1-2% of the diamine's weight) to the hot solution.[7]
-
Optional: For heavily oxidized material, add a pinch of sodium dithionite to reduce colored impurities back to the diamine.
-
-
Hot Filtration: Swirl the mixture and keep it hot for 5-10 minutes. Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the charcoal and other insoluble impurities. This step should be done quickly to prevent premature crystallization.
-
Crystallization:
-
To the hot, clear filtrate, add hot distilled water dropwise until the solution just begins to turn cloudy (the cloud point).
-
Add a few more drops of hot alcohol to redissolve the precipitate, ensuring a clear solution.
-
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for forming pure, well-defined crystals. Once at room temperature, place the flask in an ice bath to maximize yield.
-
Isolation & Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold water. Dry the purified product thoroughly under vacuum. Store the product in a dark, sealed container, preferably under an inert atmosphere.
Problem 2: My reaction has low yield, and TLC/NMR analysis shows a significant amount of unreacted starting material. How can I drive the reaction to completion?
Answer:
Incomplete conversion is typically due to insufficient reaction time, inadequate temperature, or improper acidic catalysis, which is crucial for the Phillips condensation.[1][8] The reaction proceeds in two main stages: initial acylation of one amino group, followed by an acid-catalyzed intramolecular cyclization and dehydration to form the imidazole ring.[9]
Causality: The final cyclization and dehydration step is often the rate-limiting step and requires sufficient thermal energy and acid catalysis to overcome the activation barrier. Without adequate conditions, the reaction can stall at the N-acylated intermediate stage or fail to proceed significantly at all.
Troubleshooting & Optimization:
-
Increase Temperature/Reaction Time: The condensation with acetic acid often requires reflux temperatures (around 118 °C) for several hours. If you are running the reaction at a lower temperature, conversion will be slow. Consider increasing the reflux time and monitoring the reaction by TLC until the starting diamine spot disappears.
-
Ensure Acidic Conditions: The reaction is typically performed in glacial acetic acid, which acts as both a reactant and a solvent. Some protocols call for the addition of a stronger mineral acid like 4N HCl to catalyze the cyclization more effectively, especially at lower temperatures.[1][8]
-
Choice of Reagent: While acetic acid is common, using acetic anhydride can be more effective as it is a stronger acylating agent. However, this may also increase the risk of diacylation if not controlled. Polyphosphoric acid (PPA) is an excellent solvent and catalyst for this reaction as it promotes both acylation and the high-temperature dehydration needed for cyclization.[10]
Table 1: Effect of Reaction Conditions on Conversion
| Catalyst / Solvent | Temperature | Typical Time | Expected Outcome |
| Glacial Acetic Acid | Reflux (~118°C) | 3-6 h | Good conversion, simple workup. |
| 4N HCl / Acetic Acid | 100°C | 2-4 h | Effective catalysis, allows for slightly lower temps.[1] |
| Polyphosphoric Acid (PPA) | 150-200°C | 1-3 h | Excellent for difficult substrates, high conversion.[10] |
| Microwave Irradiation | 120-150°C | 10-30 min | Drastically reduced reaction times, often improved yields.[6] |
Problem 3: I've identified an impurity with a mass corresponding to a di-acetylated intermediate that has not cyclized. Why is this forming and how can I prevent it?
Answer:
The formation of a di-acetylated, uncyclized side product, N,N'-(4-methyl-1,2-phenylene)diacetamide, occurs when the rate of acylation of both amino groups is competitive with or faster than the rate of intramolecular cyclization.
Causality & Mechanism: This side reaction is favored under conditions that promote acylation but do not sufficiently catalyze the subsequent ring-closing step. For example, using a highly reactive acylating agent like acetic anhydride in a non-acidic or weakly acidic solvent can lead to rapid formation of the di-acetylated species.[11] The cyclization to the benzimidazole is acid-catalyzed, so insufficient acid will allow this intermediate to accumulate.
Troubleshooting & Prevention:
-
Control Stoichiometry: Use a molar ratio of diamine to acetic acid (or anhydride) that is close to 1:1. A large excess of the acylating agent will favor di-acylation.
-
Ensure Strong Acid Catalysis: As mentioned previously, the presence of a strong acid like HCl or the use of PPA is critical. The acid protonates the carbonyl oxygen of the mono-acylated intermediate, making the carbon more electrophilic and promoting the nucleophilic attack by the second amino group to close the ring.
-
Hydrolyze the Side Product: If the di-acetylated side product has already formed, it can sometimes be hydrolyzed back to the mono-acetylated intermediate (which can then cyclize) or the starting diamine by heating the crude product mixture with aqueous acid before neutralization.
Diagram 1: Desired Reaction Pathway vs. Di-acylation Side Product Formation
Caption: Desired cyclization pathway versus the competing di-acylation side reaction.
Problem 4: My crude product shows multiple spots on TLC, and I'm struggling with purification. What is the general workflow for isolating the pure product?
Answer:
A multi-spot TLC indicates the presence of starting materials, side products, and potentially degradation products. A systematic approach to purification is required.
Troubleshooting Workflow:
-
Initial Workup - Acid/Base Extraction: After the reaction is complete, the workup is critical. The benzimidazole product is basic. A common procedure is to cool the reaction mixture, dilute it with water, and carefully neutralize it with a base (e.g., ammonium hydroxide, NaHCO₃, or NaOH solution) until the product precipitates.
-
Tip: Neutralizing slowly while cooling in an ice bath often yields a more crystalline and filterable solid.
-
-
Recrystallization: This is the most common method for purifying the crude solid.
-
Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, water, ethyl acetate, ethanol/water mixtures) to find one where the product is soluble when hot but poorly soluble when cold. An ethanol/water system is often a good starting point.[7]
-
-
Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography is the next step.
-
Eluent System: Use TLC to determine an appropriate solvent system. A gradient elution starting from a less polar solvent (like hexane or dichloromethane) and gradually increasing the polarity by adding a more polar solvent (like ethyl acetate or methanol) is typically effective. The benzimidazole product is quite polar, so systems like Dichloromethane/Methanol or Ethyl Acetate/Methanol are common.
-
Diagram 2: General Troubleshooting and Purification Workflow
Caption: A systematic workflow for the analysis and purification of the crude product.
References
-
AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from [Link]
-
Wiley Online Library. (2018). Some aspects of polybenzimidazoles' synthesis in P2O5 containing condensation media. Retrieved from [Link]
-
PubMed. (2008). Elicitation response characteristics to mono- and to N,N'-diacetyl-para-phenylenediamine. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2020). 2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules. Retrieved from [Link]
-
Indian Journal of Chemistry. (2008). Note A green synthesis of benzimidazoles. Retrieved from [Link]
-
Defense Technical Information Center. (1960). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (2022). Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor. Retrieved from [Link]
-
ResearchGate. (2013). Studies on preparation of 2-Acetylbenzimidazole. Retrieved from [Link]
-
Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
-
Dhaka University Journal of Pharmaceutical Sciences. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Retrieved from [Link]
-
ResearchGate. (n.d.). General Mechanism of Benzimidazole formation. Retrieved from [Link]
-
ResearchGate. (2023). Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
-
Wikipedia. (n.d.). m-Phenylenediamine. Retrieved from [Link]
-
CIR Safety. (2024). p-Phenylenediamine - CIR Report Data Sheet. Retrieved from [Link]
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. m-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 5. cir-safety.org [cir-safety.org]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Elicitation response characteristics to mono- and to N,N'-diacetyl-para-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Phillips Benzimidazole Synthesis using Design of Experiments (DoE)
Welcome to the technical support center for the optimization of the Phillips benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into this cornerstone reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthesis for superior results.
Introduction to the Phillips Benzimidazole Synthesis
The Phillips benzimidazole synthesis, first reported in 1928, is a classical and robust method for creating the benzimidazole core, a privileged scaffold in medicinal chemistry.[1] The reaction involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivative) under acidic conditions, typically at elevated temperatures.[2][3][4] The stability of the resulting benzimidazole ring is notable; it is resistant to cleavage by many strong acids and alkalis and is only reduced under extreme conditions.[5]
The reaction proceeds via a two-step mechanism:
-
N-Acylation: Initially, one of the amino groups of the o-phenylenediamine is acylated by the carboxylic acid, forming an N-acyl-o-phenylenediamine intermediate.[2]
-
Cyclodehydration: This intermediate then undergoes an intramolecular cyclization and dehydration, driven by the acidic catalyst and heat, to form the final benzimidazole product.
While fundamentally straightforward, the classical Phillips reaction often requires harsh conditions, such as high temperatures (up to 250-300 °C), which can lead to low yields and side product formation.[6] Modern approaches focus on milder conditions through the use of advanced catalysts and systematic optimization techniques like Design of Experiments (DoE).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Phillips synthesis in a practical Q&A format, focusing on the underlying scientific principles.
Q1: My reaction yield is consistently low or the reaction fails to proceed. What are the primary factors to investigate?
A1: Low yield is the most common challenge and can stem from several interrelated factors. A systematic approach is crucial.
-
Causality: The cyclodehydration step has a significant energy barrier. Insufficient thermal energy or inadequate acid catalysis will cause the reaction to stall at the N-acyl intermediate or fail altogether.
-
Troubleshooting Steps:
-
Verify Reagent Purity: o-Phenylenediamines are susceptible to air oxidation, often indicated by a darkening in color from off-white/tan to brown or purple. Impurities can inhibit the reaction.[6] Use freshly purified starting materials if oxidation is suspected.
-
Increase Temperature: The Phillips reaction is often temperature-dependent. For aromatic carboxylic acids, temperatures above 180°C may be necessary, sometimes requiring a sealed reaction vessel.[3] However, be aware that excessive heat can cause degradation.[6]
-
Optimize Acid Catalyst: The reaction requires an acid catalyst, such as hydrochloric acid (HCl) or polyphosphoric acid (PPA).[2][7] The concentration is critical. Too little acid results in poor protonation and slow cyclization. Too much can lead to the formation of stable, unreactive diamine salts. A screen of acid concentration is often a valuable first step in optimization.
-
Check Solvent Choice: While often run in an excess of the acid (e.g., PPA), if a co-solvent is used, ensure it is stable to the high temperatures and acidic conditions. High-boiling polar solvents are typical. Interestingly, high-temperature water has been used successfully as a solvent, acting as a weak acid catalyst at elevated temperatures.[8]
-
Q2: I'm observing significant formation of dark, insoluble byproducts (tars). What causes this and how can it be prevented?
A2: Tar formation is typically a result of starting material or product degradation under harsh reaction conditions.
-
Causality: o-Phenylenediamine is prone to oxidative polymerization, especially at high temperatures in the presence of air. The resulting polymeric materials are often highly colored and insoluble. Similarly, the benzimidazole product itself can degrade if held at extreme temperatures for extended periods.
-
Troubleshooting Steps:
-
Run Under Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere can significantly reduce oxidative side reactions.
-
Minimize Reaction Time: Monitor the reaction's progress by TLC or HPLC. Once the starting material is consumed, begin the work-up promptly to avoid prolonged exposure to high heat.
-
Consider Milder Catalysts: Modern variations of the synthesis utilize catalysts like p-toluenesulfonic acid (p-TsOH) or even heterogeneous catalysts which can allow for lower reaction temperatures, thereby minimizing degradation.[9][10]
-
Q3: My final product is highly colored, even after initial work-up. How can I remove these color impurities?
A3: Color impurities are common and usually arise from minor oxidative side products.
-
Causality: Highly conjugated, polymeric byproducts, even in trace amounts, can impart significant color to the final product. These often have polarities similar to the desired benzimidazole, making them difficult to remove by standard column chromatography alone.
-
Troubleshooting & Purification Protocol:
-
Activated Carbon Treatment: This is the most effective method for removing color bodies.[11]
-
Protocol: Dissolve the crude, colored benzimidazole in a minimum amount of a suitable hot recrystallization solvent (e.g., ethanol, water).
-
Slowly add a small amount of activated carbon (approx. 1-2% by weight of the crude product) to the hot solution. Caution: Add the carbon carefully to prevent bumping.
-
Keep the solution hot and stir for 10-15 minutes.
-
Perform a hot filtration through a pad of Celite or filter paper to remove the carbon.
-
Allow the filtrate to cool slowly to crystallize the decolorized product.
-
-
Use of o-Phenylenediamine Dihydrochloride: Starting with the dihydrochloride salt of the diamine can sometimes lead to cleaner reactions and less colored products.[12]
-
Q4: Can I use aldehydes or ketones instead of carboxylic acids in this reaction?
A4: Yes, but this is technically a different named reaction—the Weidenhagen synthesis. It presents its own set of challenges, most notably the formation of 1,2-disubstituted byproducts where the benzimidazole nitrogen is alkylated by a second molecule of the aldehyde.[13][14] The Phillips reaction with carboxylic acids is generally more selective for the 2-substituted product.
Optimization with Design of Experiments (DoE)
To systematically and efficiently optimize the Phillips synthesis beyond simple trial-and-error, Design of Experiments (DoE) is a powerful statistical tool. DoE allows for the simultaneous variation of multiple factors to identify optimal conditions and understand interactions between variables with a minimum number of experiments.[15]
Step 1: Factor Identification and Range Selection
First, identify the critical process parameters (factors) that influence the reaction yield and purity (responses). For the Phillips synthesis, these are typically:
-
Temperature (°C): The primary driver for the reaction.
-
Reaction Time (h): Must be sufficient for completion but not so long as to cause degradation.
-
Acid Concentration (Molarity or wt%): Crucial for catalysis.
-
Reactant Stoichiometry (Diamine:Acid): Can influence selectivity and ensure complete conversion of the limiting reagent.
Based on literature and preliminary experiments, define a practical range (low and high level) for each factor.
Step 2: Designing the Experiment
A full factorial design is often used for screening 2-4 factors. This design tests all possible combinations of the low and high levels for each factor. For three factors at two levels, this requires 2³ = 8 experiments.
Example DoE Design for the Synthesis of 2-Phenylbenzimidazole
Let's optimize the reaction of o-phenylenediamine and benzoic acid.
| Factor | Units | Low Level (-) | High Level (+) |
| A: Temperature | °C | 250 | 300 |
| B: Time | h | 2 | 6 |
| C: Acid Conc. | (Catalyst) | Low (e.g., PPA) | High (e.g., PPA) |
The design matrix would specify the 8 experimental runs required. After running these experiments, the yield for each is measured.
Step 3: Data Analysis and Interpretation
The results are analyzed using statistical software to determine the main effect of each factor and any interaction effects.
Illustrative Data & Effects
The following table contains representative yield data based on a study of the reaction in high-temperature water, which demonstrates the principles of factor effects.[8]
| Experiment | Temperature (°C) | Time (h) | Yield (%) |
| 1 (Control) | 250 | 2 | 45 |
| 2 | 300 | 2 | 75 |
| 3 | 250 | 6 | 68 |
| 4 | 300 | 6 | 91 |
-
Main Effect of Temperature: Increasing the temperature from 250°C to 300°C consistently increases the yield (compare Exp. 1 vs. 2 and Exp. 3 vs. 4). This is a strong positive effect.
-
Main Effect of Time: Increasing the time from 2h to 6h also increases the yield (compare Exp. 1 vs. 3 and Exp. 2 vs. 4). This is also a positive effect.
-
Interaction Effect: The increase in yield from raising the temperature is more pronounced at the longer reaction time (91-68 = 23%) than at the shorter time (75-45 = 30%). This suggests a potential interaction between temperature and time. A statistical analysis would confirm if this interaction is significant.
The DoE analysis would generate a predictive model that can identify the optimal conditions to maximize yield, which in this illustrative case is high temperature and long reaction time.
Experimental Protocols
Protocol 1: Standard Phillips Synthesis of 2-Methylbenzimidazole
This protocol is a classical example of the Phillips reaction.[2]
Materials:
-
o-Phenylenediamine (5.4 g, 50 mmol)
-
Acetic Acid (glacial, 4.5 g, 75 mmol)
-
4M Hydrochloric Acid
-
10% Sodium Hydroxide solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine and 4M HCl.
-
Add the acetic acid to the mixture.
-
Heat the reaction mixture to reflux (approximately 100-110°C) for 2 hours.
-
Monitor the reaction by TLC until the o-phenylenediamine is consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully neutralize the mixture by adding 10% NaOH solution with cooling until it is just alkaline to litmus paper.
-
The crude product will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry.
-
Recrystallize the crude product from water or aqueous ethanol to yield pure 2-methylbenzimidazole.
Protocol 2: DoE-Optimized Synthesis of 2-Phenylbenzimidazole
This protocol is a hypothetical optimized procedure based on the principles of DoE and literature data.[8]
Materials:
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
Benzoic Acid (1.22 g, 10 mmol)
-
High-pressure batch reactor (autoclave)
-
Deionized Water
Procedure:
-
Add o-phenylenediamine, benzoic acid, and 20 mL of deionized water to the high-pressure reactor.
-
Seal the reactor and begin stirring.
-
Heat the reactor to the optimized temperature of 300°C.
-
Hold at 300°C for the optimized time of 6 hours.
-
After the reaction time, cool the reactor to room temperature.
-
Vent any residual pressure and open the reactor.
-
The product often crystallizes upon cooling. Collect the solid by vacuum filtration.
-
Wash the crystals with water and then a small amount of cold ethanol.
-
Dry the product under vacuum. This procedure often yields a product of high purity without the need for further purification.[8]
Safety Precautions
-
o-Phenylenediamine: This compound is toxic if swallowed, harmful in contact with skin, and may cause an allergic skin reaction. It is a suspected carcinogen and mutagen.[10] Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
High Temperatures & Pressures: Reactions at high temperatures, especially in sealed vessels, pose a risk of explosion. Use a blast shield and ensure the reactor is rated for the intended temperature and pressure.
-
Acids and Bases: Handle strong acids (HCl, PPA) and bases (NaOH) with care, as they are corrosive. Neutralization steps can be highly exothermic and should be performed with cooling.
Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experiment.
References
- (Reference not directly cited in the text, but supports general knowledge)
- BenchChem Technical Support. (n.d.). Technical Support Center: Troubleshooting Benzimidazole Synthesis. BenchChem.
- (Reference not directly cited in the text, but supports general knowledge)
-
Venugopal, S., Kaur, B., Verma, A., Wadhwa, P., & Sahu, S. K. (2023). A Review on Modern Approaches to Benzimidazole Synthesis. Current Organic Synthesis, 20(6), 595-605. [Link]
-
AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. AdiChemistry. [Link]
- (Reference not directly cited in the text, but supports general knowledge)
-
Shaikh, R. A., et al. (2012). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Chemistry, 2013, 1-7. [Link]
-
CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. CoLab. [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2023). Pharmaceuticals, 16(7), 998. [Link]
-
Kaushik, P., Rawat, B. S., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 6(2). [Link]
- (Reference not directly cited in the text, but supports general knowledge)
-
da Silva, J. G., et al. (2017). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 13, 1344-1353. [Link]
- (Reference not directly cited in the text, but supports general knowledge)
-
Defense Technical Information Center. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC. [Link]
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (2018). Oriental Journal of Chemistry, 34(1). [Link]
- (Reference not directly cited in the text, but supports general knowledge)
- (Reference not directly cited in the text, but supports general knowledge)
- (Reference not directly cited in the text, but supports general knowledge)
-
Dubey, R., & Moorthy, N. S. H. N. (2007). Microwave-Assisted Synthesis of Some Novel 2-Substituted Benzimidazole Derivatives. Chemical and Pharmaceutical Bulletin, 55(1), 115-117. [Link]
-
Dudd, L. M., et al. (2003). Synthesis of benzimidazoles in high-temperature water. Green Chemistry, 5, 187-192. [Link]
- (Reference not directly cited in the text, but supports general knowledge)
-
Mettler Toledo. (n.d.). Design of Experiments (DoE) Studies. Mettler Toledo. [Link]
- (Reference not directly cited in the text, but supports general knowledge)
- (Reference not directly cited in the text, but supports general knowledge)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. adichemistry.com [adichemistry.com]
- 3. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 4. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 11. benchchem.com [benchchem.com]
- 12. Benzimidazole synthesis [organic-chemistry.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Purification of 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE (CAS: 50832-46-7, MW: 174.20 g/mol )[1][2][3]. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise to overcome common purification challenges associated with this important heterocyclic building block.
The unique structure of 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE, featuring an electron-donating methyl group and a reactive acetyl moiety on the amphoteric benzimidazole core, presents specific purification hurdles that require a systematic approach to resolve[1][4]. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address issues you may encounter in the lab.
Section 1: Understanding Potential Impurities
Effective purification begins with understanding the potential impurities from the synthesis. The most common route to this compound is the Phillips condensation, which involves reacting 4-methyl-1,2-phenylenediamine with an acetic acid equivalent (such as acetic acid itself or a derivative) under acidic conditions. This reaction, while effective, can generate a variety of byproducts.
| Impurity Type | Chemical Name/Description | Typical Properties & Removal Strategy |
| Starting Material | 4-Methyl-1,2-phenylenediamine | Basic, prone to air oxidation (color formation). Removable with an acidic wash (e.g., 1M HCl). |
| Starting Material | Acetic Acid / Anhydride | Acidic. Removable with a basic wash (e.g., saturated NaHCO₃ solution). |
| Intermediate | N-acylated diamine intermediates | Less basic than the diamine starting material. Typically removed by chromatography. |
| Side Product | Tarry, polymeric materials | High molecular weight, often colored. Best removed by a preliminary acid-base workup or filtration. |
| Isomeric Product | 1-(6-methyl-1H-benzimidazol-2-yl)ethanone | Similar polarity to the desired product. Very difficult to separate by standard chromatography or recrystallization; requires high-purity starting materials. |
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered during the purification of 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE.
Q1: My crude reaction mixture is a dark, intractable tar. How can I isolate my product?
A1: This is a very common issue, often caused by polymerization or degradation of the starting diamine. Do not attempt direct recrystallization or chromatography. The most effective first step is a liquid-liquid acid-base extraction to separate the desired neutral/weakly basic product from highly basic and acidic impurities.
The benzimidazole core is weakly basic and can be protonated, but often the product will partition effectively in an organic layer against aqueous acid, while the more basic diamine starting material is extracted into the aqueous phase.
Rationale: This workup exploits the differences in the acid-base properties of the components. The unreacted diamine is a relatively strong base and is easily protonated and extracted into the aqueous acid layer. Acidic reagents are removed by the bicarbonate wash. The desired product is significantly less basic than the starting diamine and will remain in the organic layer.
See Protocol 1 for a step-by-step guide to this essential cleanup procedure.
Q2: I'm struggling with recrystallization. My product either "oils out" or my recovery is extremely low. What should I do?
A2: Recrystallization success is entirely dependent on solvent selection. The target molecule has moderate polarity due to the ketone and the N-H group. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when it is too soluble. Low recovery means the compound is too soluble in the cold solvent.
The Solution: Systematic Solvent Screening.
-
Place ~20-30 mg of your crude solid into several different test tubes.
-
Add a poor solvent (like hexanes) first, then add drops of a good solvent (like ethyl acetate or acetone) while heating until everything dissolves.
-
Alternatively, start with a single solvent system. Add a good solvent (e.g., ethanol, ethyl acetate) dropwise to the heated mixture until the solid dissolves.
-
Allow the tubes to cool slowly to room temperature, then place them in an ice bath.
-
Observe which solvent system yields clean, well-formed crystals with minimal product left in the supernatant.
| Solvent/System | Boiling Point (°C) | Comments & Rationale |
| Ethyl Acetate / Hexane | ~70-77 | Excellent Starting Point. Ethyl acetate is a good solvent for the polar groups, while hexane acts as an anti-solvent. This combination provides a wide polarity range to fine-tune solubility. |
| Acetone / Water | ~56-100 | Acetone is a strong solvent. Water can be added as an anti-solvent. Be cautious, as the product may oil out if cooled too quickly. |
| Ethanol or Methanol | 78 / 65 | The product is often quite soluble in alcohols even when cold, which can lead to low recovery.[4] May be suitable for very impure samples where high loss is acceptable for a large purity gain. |
| Toluene | 111 | A less polar solvent. May be effective if the primary impurities are non-polar. The high boiling point can sometimes be problematic. |
See Protocol 2 for a full recrystallization workflow.
Q3: My product appears as a single spot on TLC, but the ¹H NMR spectrum shows broad peaks. Is it impure?
A3: This may not indicate an impurity. The N-H proton of the benzimidazole ring can undergo rapid chemical exchange, which often leads to significant broadening of its own peak and sometimes adjacent peaks. Furthermore, the molecule can exist as two rapidly interconverting tautomers, which can also broaden the signals of the aromatic protons.
Troubleshooting Steps:
-
Run the NMR in DMSO-d₆: This solvent forms hydrogen bonds with the N-H proton, slowing down its exchange rate and typically resulting in a sharp, observable N-H singlet.
-
Add a drop of D₂O: If you add D₂O to your NMR tube (in a solvent like CDCl₃ or DMSO-d₆), the N-H proton will exchange with deuterium and its signal will disappear. This is a definitive way to identify the N-H peak.
-
Check for Acid/Base Contamination: Trace amounts of acid or base can catalyze the proton exchange, worsening the broadening. If the acid-base workup (Protocol 1) was not performed, residual impurities could be the cause.
Q4: I need to purify my compound by column chromatography. How do I select an appropriate mobile phase?
A4: The key is to find a solvent system where the desired compound has an Rf value of 0.25-0.35 on a silica gel TLC plate. This Rf provides the optimal balance between migration speed and separation from impurities.
Workflow for Method Development:
-
Start with a standard solvent system: A 7:3 mixture of Hexane:Ethyl Acetate is a common starting point for molecules of moderate polarity.
-
Run a TLC: Dissolve a small amount of your crude material and spot it on a TLC plate. Develop the plate in your chosen solvent system.
-
Analyze the result:
-
Rf is too low (<0.2): Your compound is sticking to the silica too strongly. Increase the polarity of the mobile phase by adding more of the polar solvent (e.g., move from 7:3 to 1:1 Hexane:EtOAc, or add a small amount of methanol, like 1-2%, to the ethyl acetate).
-
Rf is too high (>0.5): Your compound is moving too quickly for good separation. Decrease the polarity by adding more of the non-polar solvent (e.g., move from 7:3 to 9:1 Hexane:EtOAc).
-
-
Iterate: Adjust the solvent ratio until you achieve the target Rf. This system can then be used directly for column chromatography.
See Protocol 3 for a comprehensive guide to column chromatography.
Section 3: Visualization of Purification Strategy
A logical workflow is critical for efficient purification. The following diagram outlines a decision-making process for selecting the appropriate purification strategy based on the characteristics of your crude product.
Sources
Technical Support Center: Overcoming Poor Solubility of 2-Acetyl-5-methyl-1H-benzimidazole
Welcome to the technical support center for 2-acetyl-5-methyl-1H-benzimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for challenges related to the poor aqueous solubility of this compound. The following information is curated to provide not just protocols, but a deeper understanding of the underlying scientific principles to empower your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of 2-acetyl-5-methyl-1H-benzimidazole?
A1: The poor aqueous solubility of 2-acetyl-5-methyl-1H-benzimidazole, a characteristic common to many benzimidazole derivatives, stems from its molecular structure.[1][2] The benzimidazole ring system is largely aromatic and hydrophobic. While the imidazole portion contains nitrogen atoms capable of hydrogen bonding, the overall lipophilicity of the molecule, further increased by the acetyl and methyl groups, dominates its interaction with aqueous media. This leads to a stable crystal lattice structure that requires significant energy to overcome for dissolution to occur. Many benzimidazoles are classified as Biopharmaceutics Classification System (BCS) Class II drugs, indicating high permeability but low solubility, which is often the rate-limiting step for absorption.[1][2]
Q2: What initial steps should I take to characterize the solubility of a new batch of 2-acetyl-5-methyl-1H-benzimidazole?
A2: A fundamental first step is to perform a pH-solubility profile.[3] Benzimidazole derivatives often possess both weakly acidic and weakly basic functionalities, making their ionization and, consequently, their aqueous solubility, highly dependent on the pH of the solution.[3][4][5] By determining the solubility across a range of pH values, you can identify the optimal pH for your experiments. Additionally, a preliminary assessment using common cosolvents can provide a rapid indication of potential solubility enhancement strategies.[3]
Q3: What are the most common and effective strategies for enhancing the solubility of benzimidazole compounds?
A3: Several well-established techniques can be employed to improve the solubility of poorly water-soluble drugs like 2-acetyl-5-methyl-1H-benzimidazole.[1][6][7] These include:
-
pH Adjustment: Leveraging the ionizable nature of the benzimidazole ring to increase solubility in acidic or basic conditions.[5][6]
-
Cosolvency: The addition of a water-miscible organic solvent to reduce the polarity of the aqueous medium.[8][9]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix to create an amorphous form, which has a higher dissolution rate.[10][11][12][13]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range, which significantly increases the surface area available for dissolution.[14][15][16]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic drug molecule within a cyclodextrin host to form a more soluble inclusion complex.[17][18][19][20]
Troubleshooting Guides & Detailed Protocols
This section provides in-depth troubleshooting for common experimental hurdles and detailed protocols for key solubility enhancement techniques.
Guide 1: pH-Dependent Solubility Assessment
Issue: Inconsistent or unexpectedly low solubility in aqueous buffers.
Causality: The ionization state of 2-acetyl-5-methyl-1H-benzimidazole is critical. The imidazole moiety can be protonated at acidic pH, increasing its solubility. The extent of this effect needs to be quantified to select appropriate buffer systems for your assays.
Protocol: Generating a pH-Solubility Profile
Objective: To determine the equilibrium solubility of 2-acetyl-5-methyl-1H-benzimidazole across a physiologically relevant pH range.
Materials:
-
2-acetyl-5-methyl-1H-benzimidazole
-
A series of buffers (e.g., phosphate, acetate, citrate) covering a pH range from 2 to 10.
-
HPLC or UV-Vis spectrophotometer for concentration analysis.[21]
-
Shaking incubator or orbital shaker.
-
Centrifuge.
-
pH meter.
Procedure:
-
Prepare a series of buffers at different pH values (e.g., 2, 4, 6, 7.4, 8, 10).
-
Add an excess amount of 2-acetyl-5-methyl-1H-benzimidazole to a known volume of each buffer in separate vials. Ensure there is undissolved solid remaining.
-
Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (typically 24-48 hours) to reach equilibrium.[22]
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[21][23]
-
Plot the solubility (in µg/mL or mg/mL) as a function of pH.
Data Interpretation: The resulting graph will illustrate the pH-solubility profile. For many benzimidazoles, solubility is higher at acidic pH values.[4][24]
Guide 2: Utilizing Cosolvents for Solubility Enhancement
Issue: Requirement for a higher concentration of the compound in an aqueous solution for in vitro assays.
Causality: Cosolvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8][9] This can facilitate the dissolution of hydrophobic compounds like 2-acetyl-5-methyl-1H-benzimidazole.[25]
Protocol: Screening for Effective Cosolvents
Objective: To identify a suitable cosolvent and its optimal concentration to achieve the desired solubility.
Commonly Used Cosolvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycols (PEGs), particularly PEG 400
-
Glycerin
-
Dimethyl sulfoxide (DMSO) - Note: Use with caution in cell-based assays due to potential toxicity.
Procedure:
-
Prepare stock solutions of various cosolvents in your primary aqueous buffer (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
Add an excess amount of 2-acetyl-5-methyl-1H-benzimidazole to each cosolvent mixture.
-
Follow steps 3-6 from the "Generating a pH-Solubility Profile" protocol to determine the equilibrium solubility in each cosolvent mixture.
-
Plot the solubility as a function of the cosolvent concentration for each cosolvent tested.
Data Presentation:
| Cosolvent | Concentration (v/v) | Solubility (µg/mL) |
| Ethanol | 10% | Experimental Value |
| 20% | Experimental Value | |
| Propylene Glycol | 10% | Experimental Value |
| 20% | Experimental Value | |
| PEG 400 | 10% | Experimental Value |
| 20% | Experimental Value |
Guide 3: Advanced Formulation Strategies
For more significant and stable solubility enhancement, particularly for in vivo applications, advanced formulation strategies are necessary.
Option A: Solid Dispersions
Concept: Solid dispersions involve dispersing the drug in a hydrophilic carrier matrix at a molecular level.[10][13] This converts the crystalline drug into a more soluble amorphous form.[10]
Workflow for Solid Dispersion Formulation:
Caption: Workflow for Solid Dispersion Formulation and Characterization.
Option B: Cyclodextrin Complexation
Concept: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18] They can encapsulate poorly soluble "guest" molecules, like 2-acetyl-5-methyl-1H-benzimidazole, forming an inclusion complex with enhanced aqueous solubility.[17][19]
Workflow for Cyclodextrin Complexation:
Caption: Workflow for Cyclodextrin Inclusion Complex Formation.
Option C: Nanosuspensions
Concept: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[14] The significant increase in surface area due to particle size reduction enhances the dissolution rate.[15][16]
Workflow for Nanosuspension Preparation:
Caption: Workflow for Nanosuspension Preparation and Characterization.
Analytical Methods for Solubility Determination
A robust and validated analytical method is crucial for accurate solubility determination.
Recommended Technique: High-Performance Liquid Chromatography (HPLC)
-
Principle: Separates the analyte from excipients and degradation products, providing high specificity and sensitivity.
-
Typical Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV spectrophotometry at the λmax of 2-acetyl-5-methyl-1H-benzimidazole.
-
Quantification: Based on a standard curve of known concentrations.
-
Alternative Technique: UV-Vis Spectrophotometry
-
Principle: Measures the absorbance of the compound at its wavelength of maximum absorbance (λmax).
-
Advantages: Simpler and faster than HPLC.
-
Limitations: Less specific; can be subject to interference from other components in the formulation. Best used for pure compound solubility in simple solvent systems.
References
-
Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research. [Link]
-
Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. International Journal of Drug Development and Research. [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Dr. Reddy's Laboratories. [Link]
-
Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy. [Link]
-
SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. [Link]
-
Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. Pharma Times. [Link]
-
Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. ResearchGate. [Link]
-
4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]
-
Solid dispersion technique for improving solubility of some poorly soluble drugs. Der Pharmacia Lettre. [Link]
-
Solubility Enhancement by Solid Dispersion Method: An Overview. ResearchGate. [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
-
Nanosuspension technologies for delivery of poorly soluble drugs. Journal of Controlled Release. [Link]
-
Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Cosolvency. SlideShare. [Link]
-
Nanosuspension: A Formulation Technology for Tackling the Poor Aqueous Solubility and Bioavailability of Poorly Soluble Drugs. Current Pharmaceutical Design. [Link]
-
SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. World Journal of Pharmaceutical and Life Sciences. [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's Laboratories. [Link]
-
Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. [Link]
-
Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. Molecular Pharmaceutics. [Link]
-
Method Development, Validation, Cosolvency, Cosolvent, Candesartan Cilexetil. Indian Journal of Pharmaceutical Sciences. [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]
-
comparative study of different approaches used for solubility enhancement of poorly water. Panacea Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. [Link]
-
solubility experimental methods.pptx. SlideShare. [Link]
-
Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]
-
Influence of water-soluble polymers, pH and surfactants on mebendazole (MBZ) sulibilization by β-and partially methylated-β-cyclodextrins. ResearchGate. [Link]
-
Techniques used for Solubility Enhancement of Albendazole. International Journal of Pharmaceutical Science & Innovation. [Link]
-
Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation. [Link]
-
Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers. Journal of the Brazilian Chemical Society. [Link]
-
The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. [Link]
-
Solubilization of thiazolobenzimidazole using a combination of pH adjustment and complexation with 2-hydroxypropyl-beta-cyclodextrin. Pharmaceutical Research. [Link]
-
Effects of different pH and surfactants on the solubility of albendazole (n = 3). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. One moment, please... [crsubscription.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Solubilization of thiazolobenzimidazole using a combination of pH adjustment and complexation with 2-hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs) | API [apibeta.mydrreddys.com]
- 7. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Cosolvency | PPTX [slideshare.net]
- 10. jddtonline.info [jddtonline.info]
- 11. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. researchgate.net [researchgate.net]
- 14. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. humapub.com [humapub.com]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 21. improvedpharma.com [improvedpharma.com]
- 22. lup.lub.lu.se [lup.lub.lu.se]
- 23. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 24. researchgate.net [researchgate.net]
- 25. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
Preventing N-acetylation side reactions in benzimidazole synthesis
Technical Support Center: Benzimidazole Synthesis
Introduction for the Modern Medicinal Chemist
Welcome to the technical support guide for benzimidazole synthesis. As researchers and drug development professionals, we understand that efficiency and yield are paramount. The synthesis of the benzimidazole scaffold, a cornerstone of many pharmaceutical agents, frequently involves the condensation of an o-phenylenediamine (OPD) with a source for the C2 position. When using acetic acid for the synthesis of 2-methylbenzimidazoles, a common and frustrating side reaction is the N-acetylation of the starting diamine. This not only consumes your valuable starting material but also complicates purification, leading to significant yield loss.
This guide is structured to provide rapid, actionable solutions. We begin with Frequently Asked Questions (FAQs) for quick diagnostics, followed by an in-depth Troubleshooting Guide for complex issues, and finally, validated protocols and preventative strategies to ensure your synthesis is successful from the outset.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when N-acetylation competes with benzimidazole formation.
Q1: My reaction yield is extremely low, and I've isolated a major byproduct. How do I know if it's N-acetylation?
A1: The most common byproduct is mono-N-acetylated o-phenylenediamine. You can identify it by its mass spectrum (MS), which will show a molecular ion peak at [M+H]⁺ corresponding to the mass of your starting OPD + 42.04 amu (the mass of an acetyl group, C₂H₂O). On a Thin Layer Chromatography (TLC) plate, the acetylated product is typically less polar than the starting diamine but more polar than the desired benzimidazole.
Q2: I am using acetic acid as the C2 source. Why am I getting more N-acetylation than the desired cyclization?
A2: N-acetylation is a simple nucleophilic acyl substitution, which is often kinetically favorable at lower temperatures. The desired benzimidazole formation requires a condensation followed by a cyclization and dehydration step, which has a higher activation energy. If the reaction conditions (e.g., temperature, catalyst) are not optimized to favor the cyclization pathway, the simpler acetylation reaction will dominate.
Q3: Can I still use acetic acid as a reagent or solvent? How can I promote the desired reaction?
A3: Yes, acetic acid can be used successfully, but conditions are critical. The classic Phillips-Ladenburg synthesis often involves refluxing the OPD in glacial acetic acid or using a strong acid catalyst like HCl at high temperatures (>150 °C).[1] The high temperature provides the energy needed to overcome the activation barrier for the cyclization-dehydration step, pushing the equilibrium toward the benzimidazole product.
Q4: Are there better alternatives to acetic acid for synthesizing 2-methylbenzimidazole?
A4: Absolutely. A highly effective and often cleaner method is the condensation of OPD with an aldehyde (in this case, acetaldehyde or a precursor), followed by in-situ oxidation.[1][2] This approach avoids the competing acetylation pathway entirely. Another strategy is to use other carboxylic acid derivatives like orthoesters.
Q5: I have already produced a large amount of the N-acetylated side product. Can I recover my starting material?
A5: Yes, it is possible to deacetylate the side product to recover the o-phenylenediamine. This is typically achieved through acid or base-catalyzed hydrolysis. For instance, refluxing the acetylated compound in aqueous HCl or an alkaline solution can cleave the amide bond.[3] However, this adds steps to your synthesis. It is far more efficient to prevent its formation in the first place.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving N-acetylation issues.
Scenario 1: Starting Material Consumed, Low Product Yield, Major Side Product Observed
-
Probable Cause: Reaction conditions are favoring N-acetylation over cyclization. This is common when running the reaction at temperatures below 120-140 °C without a strong dehydrating agent or appropriate catalyst.
-
Diagnostic Workflow:
Caption: Troubleshooting workflow for low yield issues.
-
Detailed Solutions:
-
Modify Thermal Conditions: The primary lever to pull is temperature. The cyclization/dehydration step has a higher activation energy than N-acetylation.
-
Change the C2 Source: Eliminate the possibility of acetylation by using a non-acylating C2 source.
-
Action: Substitute acetic acid with acetaldehyde or an equivalent aldehyde. The reaction proceeds via a Schiff base intermediate which then undergoes oxidative cyclization. Various oxidants can be used, from air/oxygen to milder chemical oxidants.[1] See Protocol 2 for an example.
-
-
Catalyst Optimization: The right catalyst can selectively promote the cyclization pathway.
-
Scenario 2: Reaction is Sluggish and Stalls, Leaving Unreacted Starting Material and Some Acetylated Product
-
Probable Cause: The reaction conditions are insufficient to drive either pathway to completion, or the N-acetylated product, once formed, is inhibiting the desired reaction. The mono-acetylated diamine is a much weaker nucleophile, making subsequent cyclization extremely difficult.
-
Detailed Solutions:
-
Re-evaluate Catalyst Choice and Loading: An inadequate amount or type of catalyst will fail to sufficiently activate the carbonyl for the initial condensation.
-
Action: If using an acid catalyst like HCl, ensure it is used in sufficient quantity to protonate the carbonyl, but not so much that it fully protonates both amines of the OPD, rendering it non-nucleophilic. A catalytic amount of a strong acid is often optimal.
-
-
Solvent Effects: The choice of solvent can dramatically impact reaction rates and selectivity.
-
Action: Polar aprotic solvents like DMF can be effective. Some modern, green syntheses even utilize water or solvent-free "grindstone" chemistry, which can favor the desired product.[2][7] For reactions involving acetic acid, using it as both the reagent and solvent under reflux is a classic and often effective method.[8][9]
-
-
Data Summary: Comparing Synthetic Routes
The table below summarizes key parameters for different approaches to synthesizing 2-methylbenzimidazole, highlighting the risk of N-acetylation.
| Method | C2 Source | Typical Catalyst | Temperature (°C) | N-Acetylation Risk | Typical Yield |
| Phillips-Ladenburg | Acetic Acid | None or HCl | >150 (Reflux) | Moderate to Low | 60-85% |
| Low-Temp Acetic Acid | Acetic Acid | None | <120 | Very High | <20% |
| Aldehyde Condensation | Acetaldehyde | O₂/Air, FeCl₃, etc.[6] | 25 - 100 | None | 85-95% |
| Manganese Catalysis | Ethanol | Mn(I) Complex[10] | 140 | None | >90% |
Part 3: Preventative Strategies & Recommended Protocols
Proactive prevention is the most effective strategy. The following workflow is recommended to avoid N-acetylation issues from the start.
Recommended Synthetic Workflow Diagram
Caption: Decision workflow for selecting a synthesis route.
Protocol 1: High-Temperature Condensation with Acetic Acid (Phillips-Ladenburg Method)
This protocol leverages high temperatures to favor the cyclization-dehydration pathway over N-acetylation.
-
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (1.0 eq).
-
Add glacial acetic acid (10-15 mL per gram of OPD). The acetic acid acts as both reagent and solvent.
-
-
Step 2: Thermal Reaction
-
Heat the mixture to reflux (approx. 118 °C for glacial acetic acid, though higher temperatures can be achieved with sealed-vessel or microwave heating) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS. You should see the OPD spot disappear and a new, less polar product spot appear.
-
-
Step 3: Workup and Isolation
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker of cold water or ice water while stirring.
-
Neutralize the solution by slowly adding a base, such as concentrated ammonium hydroxide or aqueous NaOH, until the pH is ~7-8. The benzimidazole product will precipitate.
-
Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize from an appropriate solvent (e.g., ethanol/water) if further purification is needed.
-
Protocol 2: Oxidative Condensation with an Aldehyde (N-Acetylation-Free Method)
This is a highly recommended alternative that completely avoids the issue of N-acetylation.
-
Step 1: Reaction Setup
-
Dissolve o-phenylenediamine (1.0 eq) and an aromatic aldehyde (1.0 eq) in a suitable solvent like DMF or ethanol in a flask.[6]
-
-
Step 2: Catalytic Reaction
-
Step 3: Workup and Isolation
-
Monitor the reaction by TLC.
-
Once complete, filter off the catalyst.
-
Evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization to yield the pure 2-substituted benzimidazole. This method is known for its high selectivity and excellent yields.[6]
-
References
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzimidazoles. Retrieved from [Link]
-
TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Retrieved from [Link]
-
Alam, S., et al. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health (NIH). Retrieved from [Link]
-
Nguyen, T. H., et al. (2021). Recent achievements in the synthesis of benzimidazole derivatives. National Institutes of Health (PMC). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. Retrieved from [Link]
-
Azarifar, D., et al. (2010). Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. ResearchGate. Retrieved from [Link]
- Google Patents. (1984). Method for removing o-phenylenediamine from phenylenediamines.
-
Royal Society of Chemistry. (2018). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Retrieved from [Link]
-
ScienceDirect. (2022). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Retrieved from [Link]
-
Föllmann, W., et al. (2012). N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637. PubMed. Retrieved from [Link]
-
ResearchGate. (2018). Catalyst-free synthesis of substituted benzimidazoles and benzothiazoles in a sustainable solvent. Retrieved from [Link]
-
YSU Journals. (2017). Chemistry N-DEACETYLATION OF SOME AROMATIC AMIDES. Retrieved from [Link]
-
Das, K., et al. (2018). Selective Synthesis of 2-Substituted and 1,2-Disubstituted Benzimidazoles Directly from Aromatic Diamines and Alcohols Catalyzed by Molecularly Defined Nonphosphine Manganese(I) Complex. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). How to neutralize of o-phenylenediamines derivatives with HI? Retrieved from [Link]
-
Chen, G-F., et al. (2013). Facile and Selective Synthesis of 2-Substituted Benzimidazoles Catalyzed by FeCl3/ Al2O3. ResearchGate. Retrieved from [Link]
-
Araki, Y., et al. (1976). Enzymatic deacetylation of N-acetylglucosamine residues in cell wall peptidoglycan. PubMed. Retrieved from [Link]
-
RJPBCS. (2013). Synthesis Analgesic and Anti-Inflammatory Activity of Some 2-Substituted 3- Acetic Acid Benzimidazole Derivatives. Retrieved from [Link]
-
RSC Publishing. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. Retrieved from [Link]
-
ACS Publications. (2021). Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. Retrieved from [Link]
- Google Patents. (2019). Method for deacetylation of biopolymers.
-
Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
-
ResearchGate. (2013). Selective synthesis of 2-substituted benzimidazoles. Retrieved from [Link]
-
WJPR. (2020). Synthesis and evaluation of a benzimidazole acetic acid derivative. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.ysu.am [journals.ysu.am]
- 4. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rjpbcs.com [rjpbcs.com]
- 9. Synthesis and evaluation of a benzimidazole acetic acid derivative. [wisdomlib.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone
This guide provides a comprehensive technical overview for the synthesis and scale-up of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone. It includes a detailed experimental protocol, a troubleshooting guide in a question-and-answer format, and expert insights to address common challenges encountered by researchers and drug development professionals.
Part 1: Synthesis Protocol and Workflow
The synthesis of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone is most commonly achieved via the Phillips-Ladenburg condensation. This method involves the reaction of 4-methyl-1,2-phenylenediamine with a β-keto ester, such as ethyl acetoacetate, under acidic conditions. The reaction proceeds through an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and dehydration to yield the benzimidazole ring system.
1.1: Reagents and Stoichiometry
Proper stoichiometry is critical for maximizing yield and minimizing side products. The diamine is the limiting reagent.
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount (Scale) |
| 4-Methyl-1,2-phenylenediamine | 122.17 | 1.0 | (As per user scale) |
| Ethyl Acetoacetate | 130.14 | 1.1 | (Calculate based on diamine) |
| Hydrochloric Acid (4 M) | 36.46 | Catalyst | (Sufficient to achieve pH 2-3) |
| Ethanol | 46.07 | Solvent | (Approx. 10 mL per gram of diamine) |
1.2: Experimental Workflow Diagram
The following diagram outlines the complete workflow from reaction setup to the isolation of the pure product.
Caption: Workflow for the synthesis of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone.
1.3: Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-1,2-phenylenediamine in ethanol.
-
Reagent Addition: Add ethyl acetoacetate (1.1 equivalents) to the solution. Stir the mixture at room temperature for 10 minutes.
-
Acidification: Slowly add 4 M hydrochloric acid dropwise while monitoring the pH. Adjust to a final pH of 2-3. The use of acid is crucial as it protonates the carbonyl group, making it more electrophilic and facilitating the initial condensation.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain this temperature.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC), observing the consumption of the starting diamine.
-
Workup - Neutralization: Once the reaction is complete, cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide to neutralize the acid (target pH ~7-8). The product will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake with cold water to remove inorganic salts.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield the pure 1-(5-methyl-1H-benzimidazol-2-yl)ethanone as a crystalline solid.
-
Drying and Characterization: Dry the purified product under vacuum. Confirm the identity and purity using techniques such as NMR, Mass Spectrometry, and melting point analysis.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and scale-up of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone.
Q1: My reaction is not proceeding to completion, and TLC shows significant starting material even after prolonged reflux. What are the likely causes?
A1: This is a common issue often related to catalysis or reaction conditions.
-
Insufficient Acid: The Phillips-Ladenburg condensation is acid-catalyzed. An incorrect pH (too high) will slow down or stall the reaction. Re-check the pH of your reaction mixture; it should be distinctly acidic (pH 2-3).
-
Water Content: While the final step is a dehydration, having excess water in the initial reaction setup (e.g., from wet solvent) can hinder the initial condensation equilibrium. Ensure you are using a dry solvent.
-
Temperature: Ensure the reaction mixture is reaching the appropriate reflux temperature. A low temperature will result in a sluggish reaction rate.
-
Alternative Catalyst: If hydrochloric acid is proving ineffective, consider using a milder acid like acetic acid, which can sometimes give cleaner reactions, though it may require longer reaction times.
Q2: After neutralization, I get an oily or gummy precipitate instead of a filterable solid. How can I resolve this?
A2: This typically indicates the presence of impurities or incomplete precipitation.
-
Slow Neutralization: Add the neutralizing base very slowly and with vigorous stirring while cooling the mixture in an ice bath. Rapid neutralization can cause the product to oil out.
-
Seeding: If you have a small amount of pure, solid product from a previous batch, add a seed crystal to the oily mixture to induce crystallization.
-
Solvent Trituration: If an oil persists, decant the aqueous layer. Add a non-polar solvent in which the product is insoluble (e.g., hexane or diethyl ether) to the oil and stir vigorously. This process, known as trituration, can often break down the oil and induce solidification.
Q3: My final product is dark brown or discolored, not the expected off-white or light tan solid. What causes this and how can I fix it?
A3: Discoloration is almost always due to oxidation of the diamine starting material or impurities formed during the reaction.
-
Diamine Quality: The 4-methyl-1,2-phenylenediamine starting material is highly susceptible to air oxidation, which produces highly colored impurities. Use freshly purchased, high-purity diamine or purify it by recrystallization before use. Store it under an inert atmosphere (nitrogen or argon).
-
Inert Atmosphere: When scaling up, it is highly recommended to run the reaction under an inert atmosphere of nitrogen or argon to prevent oxidation throughout the process.
-
Decolorization: During the purification step, you can treat the hot recrystallization solution with a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Add the charcoal, let the solution reflux for 5-10 minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be cautious as charcoal can also adsorb some of your product, potentially lowering the yield.
Q4: My yield is significantly lower than expected after recrystallization. Where am I losing my product?
A4: Product loss can occur at several stages.
-
Incomplete Precipitation: Ensure you have fully neutralized the solution. Check the pH of the mother liquor after filtration; if it is still acidic, more product may be soluble.
-
Recrystallization Solvent: You may be using too much solvent for recrystallization, or the solvent system may be too good, keeping a significant portion of your product dissolved even after cooling. Minimize the amount of hot solvent used to just dissolve the solid. To maximize recovery, cool the crystallization mixture in an ice bath before filtering.
-
Transfer Losses: On a lab scale, mechanical losses during transfers (from flask to filter, etc.) can be significant. Ensure you are thoroughly rinsing all glassware with the mother liquor to transfer all the product.
Q5: When scaling up the reaction, I'm observing a significant exotherm during acid addition. Is this normal and how should I manage it?
A5: Yes, the acid-base neutralization between the diamine (a base) and the added acid is an exothermic process. On a small scale, this is often unnoticeable, but on a larger scale, the heat generated can be significant.
-
Controlled Addition: Add the acid slowly and portion-wise.
-
External Cooling: Place the reaction vessel in an ice/water bath during the acid addition to dissipate the heat effectively.
-
Monitoring: Monitor the internal temperature of the reaction. A runaway exotherm can lead to uncontrolled side reactions and a decrease in both yield and purity. Maintaining a controlled temperature during this step is a critical safety and quality parameter for scale-up.
Technical Support Center: A Troubleshooting Guide for the Synthesis of 2-Acetyl-benzimidazole and Its Derivatives
Welcome to the technical support center for the synthesis of 2-acetyl-benzimidazole and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounding our advice in established chemical principles and field-proven experience. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower your synthetic strategies.
Part 1: Synthesis of the Core Intermediate: 2-Acetylbenzimidazole
The most common and reliable route to 2-acetylbenzimidazole involves a two-step process: the initial condensation to form 2-(α-hydroxyethyl)benzimidazole, followed by its oxidation.[1][2] Success in subsequent derivatization hinges on the quality and purity of this key intermediate.
Experimental Workflow: Synthesis of 2-Acetylbenzimidazole
Caption: Workflow for 2-Acetylbenzimidazole Synthesis.
Frequently Asked Questions (FAQs) - Core Synthesis
Q1: What is the most common synthetic route for 2-acetylbenzimidazole? A1: The prevalent method involves the condensation of o-phenylenediamine with lactic acid under acidic conditions (known as the Phillips reaction) to yield 2-(α-hydroxyethyl)benzimidazole.[1][2] This intermediate is then oxidized using a suitable oxidizing agent, most commonly potassium dichromate (K₂Cr₂O₇) in dilute sulfuric acid, to give the final product.[1][2][3]
Q2: Are there alternative oxidizing agents to potassium dichromate? A2: Yes, while K₂Cr₂O₇ in dilute H₂SO₄ is reported to give the highest yields (around 72%), other agents have been investigated.[4] These include manganese dioxide (MnO₂), hydrogen peroxide in glacial acetic acid, and Ceric Ammonium Nitrate (CAN).[1][4] However, reagents like KMnO₄, H₂O₂, or SeO₂ have been reported as unsuccessful for oxidizing the related 2-ethylbenzimidazole, suggesting that the choice of oxidant is critical and substrate-dependent.[3]
Q3: Why is the Phillips condensation with lactic acid preferred over a direct reaction with pyruvic acid? A3: Attempting a direct condensation of o-phenylenediamine with pyruvic acid often results in the formation of 3-methylbenzo-1H-dihydropyrazine-2-one as a major byproduct, rather than the desired 2-acetylbenzimidazole.[3] The two-step route via the alcohol intermediate provides a much cleaner and higher-yielding pathway to the target molecule.
Troubleshooting Guide - Core Synthesis
Q4: My yield of 2-acetylbenzimidazole is consistently low after the oxidation step. What is the most likely cause? A4: The most critical step affecting yield is the neutralization process during work-up.[1][4] After oxidation with K₂Cr₂O₇ in H₂SO₄, the reaction mixture is highly acidic. You must carefully neutralize it with aqueous ammonia or another base.
-
The Causality: 2-acetylbenzimidazole is amphoteric. If the pH exceeds 7.0 (becomes basic), the N-H proton of the imidazole ring can be deprotonated, forming a salt that is soluble in the aqueous base.[1] This loss of product into the aqueous phase drastically reduces the isolated yield of the solid.
-
The Solution: Monitor the pH meticulously during neutralization. The optimal pH for precipitation is between 5.5 and 6.5.[1][4] Add the base dropwise with vigorous stirring and allow the mixture to equilibrate before measuring the pH.
Q5: The reaction to form the precursor, 2-(α-hydroxyethyl)benzimidazole, is not working. What should I check? A5: This is a classic cyclocondensation reaction. Common failure points include:
-
Purity of Starting Materials: o-Phenylenediamine is susceptible to air oxidation, often indicated by a dark coloration. Using discolored starting material can lead to numerous side products and low yields. Use freshly purified or high-purity o-phenylenediamine.
-
Acid Concentration: The Phillips conditions typically require refluxing in approximately 4N HCl.[2] If the acid concentration is too low, the reaction rate will be slow; if it's too high, it can lead to degradation.
-
Reaction Time: Ensure the reaction is refluxed for a sufficient duration to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Q6: I am observing a significant amount of unreacted 2-(α-hydroxyethyl)benzimidazole after the oxidation. How can I improve conversion? A6: Incomplete conversion points to issues with the oxidation conditions.
-
Stoichiometry of Oxidant: Ensure you are using a sufficient molar equivalent of the oxidizing agent. For K₂Cr₂O₇, a 1:1 molar ratio with the substrate is often used.[1]
-
Temperature Control: The addition of the oxidizing agent is exothermic. The solution of K₂Cr₂O₇ should be added dropwise to the substrate in dilute acid at room temperature or below to maintain control.[1] Allowing the temperature to rise uncontrollably can lead to side reactions or decomposition of the oxidant.
-
Vigorous Stirring: The reaction mixture can become heterogeneous. Vigorous stirring is essential to ensure proper mixing of the substrate and the oxidizing agent.[1]
Troubleshooting Flowchart: Low Yield in Oxidation Step
Caption: Troubleshooting Low Yield of 2-Acetylbenzimidazole.
Part 2: Synthesis of 2-Acetylbenzimidazole Derivatives (e.g., Chalcones)
2-Acetylbenzimidazole is a valuable synthon, frequently used to prepare chalcones via Claisen-Schmidt condensation with various aldehydes.[4] These chalcones are, in turn, important precursors for other heterocyclic systems like pyrazolines and isoxazoles.[4][5]
Reaction Scheme: Claisen-Schmidt Condensation
Caption: Synthesis of Benzimidazole Chalcones.
Frequently Asked Questions (FAQs) - Derivative Synthesis
Q7: What are the typical conditions for a Claisen-Schmidt condensation with 2-acetylbenzimidazole? A7: The reaction is typically carried out using a base catalyst, such as sodium hydroxide or potassium hydroxide, in a protic solvent like ethanol at room temperature.[4] The methyl group of the 2-acetyl moiety is deprotonated by the base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde.
Q8: My chalcone product is difficult to purify. What are common impurities? A8: Common impurities include unreacted 2-acetylbenzimidazole and the starting aldehyde. If the reaction is run for too long or at elevated temperatures, self-condensation of the aldehyde (Cannizzaro reaction, if it has no α-hydrogens) or other side reactions can occur. Purification is typically achieved by recrystallization from a suitable solvent like ethanol.
Troubleshooting Guide - Derivative Synthesis
Q9: The Claisen-Schmidt condensation is not proceeding, and I only recover my starting materials. Why? A9: This issue points to a problem with the generation of the nucleophilic enolate or the reactivity of the electrophile.
-
The Causality (Base): The pKa of the α-protons on the acetyl group is relatively high. An insufficiently strong or a substoichiometric amount of base will fail to generate enough of the reactive enolate intermediate.
-
The Solution (Base): Ensure you are using a strong base like NaOH or KOH. The catalyst is typically used in significant, sometimes stoichiometric, amounts.
-
The Causality (Aldehyde): If the aromatic aldehyde has strong electron-donating groups, its carbonyl carbon will be less electrophilic and thus less reactive towards the enolate.
-
The Solution (Aldehyde): For reactions with electron-rich aldehydes, you may need to use a stronger base, a higher temperature, or a longer reaction time to drive the condensation to completion.
Q10: The reaction produces a complex mixture of products, and the yield of the desired chalcone is low. What is happening? A10: A complex mixture suggests competing side reactions.
-
The Causality (N-Alkylation): In the presence of a strong base, the N-H of the benzimidazole ring can also be deprotonated. If reactive electrophiles are present (or formed), this can lead to N-alkylation or other undesired reactions at the ring nitrogen. For instance, some syntheses deliberately use this reactivity to produce N-benzylbenzimidazole chalcones by adding benzyl chloride after the initial condensation.[4]
-
The Solution: Use the minimum effective amount of base and maintain a controlled temperature (usually room temperature is sufficient). Overly harsh conditions (high temperature, excess base) will promote side reactions. If issues persist, consider protecting the imidazole N-H group prior to the condensation, although this adds extra steps to the synthesis.
Protocols
Protocol 1: Synthesis of 2-(α-hydroxyethyl)benzimidazole[1][2]
-
In a 250 mL round-bottom flask, combine o-phenylenediamine (10.8 g, 0.1 mol) and lactic acid (90%, 10.0 g, 0.1 mol).
-
Add 4N hydrochloric acid (60 mL).
-
Fit the flask with a reflux condenser and heat the mixture under reflux for 4-5 hours.
-
Cool the reaction mixture to room temperature. A solid may precipitate.
-
Carefully neutralize the mixture by adding aqueous ammonia solution dropwise with constant stirring until the pH is approximately 7.
-
Filter the resulting solid precipitate, wash thoroughly with cold water, and dry to obtain 2-(α-hydroxyethyl)benzimidazole.
Protocol 2: Oxidation to 2-Acetylbenzimidazole[1]
-
Dissolve 2-(α-hydroxyethyl)benzimidazole (8.1 g, 50 mmol) in dilute sulfuric acid (5% H₂SO₄, 40 mL) in a 500 mL beaker with vigorous stirring.
-
In a separate beaker, prepare a solution of potassium dichromate (K₂Cr₂O₇, 9.8 g, 50 mmol) in water (60 mL) and concentrated H₂SO₄ (20 mL).
-
Cool the beaker containing the benzimidazole solution in an ice bath. Slowly add the potassium dichromate solution dropwise over 20-30 minutes, ensuring the temperature does not rise significantly.
-
After the addition is complete, continue stirring for 1 hour at room temperature.
-
Filter the separated solid and wash it with water (3 x 10 mL).
-
Resuspend the solid in water (50 mL) and carefully add aqueous ammonia dropwise until the pH of the suspension is between 6.0 and 6.5.
-
Stir for 30 minutes, then filter the solid product. Wash with water (3 x 10 mL) and dry to yield 2-acetylbenzimidazole.
References
- Vertex AI Search. (2026). The Chemistry of 2-Acetylbenzimidazole: Properties and Synthesis.
-
Padhy, G. K., Panda, J., Raul, S. K., & Behera, A. K. (2020). 2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules. Biointerface Research in Applied Chemistry, 11(4), 11562-11591. Available from: [Link]
-
Kumar, P. K., & Dubey, P. K. (2012). Studies on preparation of 2-Acetylbenzimidazole. Der Pharma Chemica, 4(3), 1292-1295. Available from: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Studies on Synthesis of 2-Acetylbenzimidazole and Related Benzimidazole Derivatives. Request PDF. Available from: [Link]
-
ResearchGate. (n.d.). Studies on preparation of 2-Acetylbenzimidazole. Available from: [Link]
-
Ramaiah, K., Grossert, J. S., Hooper, D. L., Dubey, P. K., & Ramanatham, J. (1999). Studies on synthesis of 2-acetylbenzimidazole and related benzimidazole derivatives. Zenodo. Available from: [Link]
-
Procopio, A., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. National Institutes of Health. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of some benzimidazole derivatives with antiviral activities. Available from: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives: Review. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Available from: [Link]
-
MDPI. (n.d.). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Available from: [Link]
-
IJARIIE. (2024). Review On Synthesis Of Benzimidazole From O-phenyldiamine. Available from: [Link]
-
National Institutes of Health. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Available from: [Link]
-
Hozien, Z. A. (1993). Synthesis of some new heterocyclic systems derived from 2-acetylbenzimidazole. Journal of Chemical Technology & Biotechnology, 57(4), 335-341. Available from: [Link]
Sources
Catalyst Selection for Efficient Synthesis of 2-acetyl-5-methyl-1H-benzimidazole: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for the efficient synthesis of 2-acetyl-5-methyl-1H-benzimidazole. This document, structured in a user-friendly question-and-answer format, offers in-depth technical insights and practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthetic route for 2-acetyl-5-methyl-1H-benzimidazole?
A1: The most widely adopted and reliable method for synthesizing 2-acetyl-5-methyl-1H-benzimidazole involves a two-step process:
-
Condensation: The initial step is the condensation of 4-methyl-o-phenylenediamine with lactic acid. This reaction typically requires acidic conditions to facilitate the formation of the intermediate, 2-(α-hydroxyethyl)-5-methylbenzimidazole.[1][2][3]
-
Oxidation: The subsequent and critical step is the selective oxidation of the secondary alcohol group of the intermediate to a ketone, yielding the final product, 2-acetyl-5-methyl-1H-benzimidazole.[1][2][4] The choice of oxidizing agent is paramount for achieving high yields and purity.
Q2: What are the recommended catalysts for the initial condensation of 4-methyl-o-phenylenediamine and lactic acid?
A2: The condensation reaction is typically acid-catalyzed. While strong mineral acids like 4N HCl (Phillips conditions) are effective, they can lead to harsh reaction conditions.[1][2][3] For a more controlled and potentially milder synthesis, various other catalytic systems can be employed, drawing from the broader knowledge of benzimidazole synthesis. These include:
-
Lewis Acids: Catalysts such as ZrCl₄, FeCl₃, and ZnCl₂ can effectively promote the condensation.[5]
-
Solid-Supported Catalysts: Using solid acids like silica sulfuric acid or zeolites can simplify workup and catalyst recovery.[5][6]
-
Green Catalysts: For environmentally benign processes, options like erbium triflate (Er(OTf)₃) or ionic liquids are worth considering.[5]
The choice of catalyst will depend on the desired reaction conditions (temperature, solvent) and the scale of the synthesis.
Q3: Which oxidizing agents are most effective for converting 2-(α-hydroxyethyl)-5-methylbenzimidazole to the final product?
A3: The selection of the oxidizing agent is a critical parameter that directly influences the yield and purity of 2-acetyl-5-methyl-1H-benzimidazole. Several oxidizing agents have been reported to be effective for the analogous conversion of 2-(α-hydroxyethyl)benzimidazole.[1][2][7]
| Oxidizing Agent | Typical Conditions | Reported Yield | Key Considerations |
| Potassium Dichromate (K₂Cr₂O₇) | Dilute H₂SO₄ | High (up to 72%) | Highly effective but generates chromium waste. Careful pH control during workup is crucial.[1][2][7] |
| Hydrogen Peroxide/Glacial Acetic Acid | Acetic Acid | Effective | A greener alternative to chromium-based reagents. |
| Ceric Ammonium Nitrate (CAN) | Acetonitrile/Water | Effective | A versatile and powerful oxidizing agent. |
| Manganese Dioxide (MnO₂) | Various Solvents | Variable | A common and relatively mild oxidant for allylic and benzylic alcohols. |
For the synthesis of 2-acetyl-5-methyl-1H-benzimidazole, potassium dichromate in dilute sulfuric acid is a well-documented and high-yielding method, though waste disposal is a significant consideration.[1][2]
Q4: Can I directly acetylate 5-methyl-1H-benzimidazole to obtain the desired product?
A4: Direct acetylation of the benzimidazole ring at the 2-position is generally not a straightforward or high-yielding approach. Friedel-Crafts type acetylations are not typically selective for the 2-position of the benzimidazole nucleus. While specialized methods like carbonylative acetylation exist, they require specific catalysts and conditions that may not be readily accessible.[8] Therefore, the two-step synthesis via the 2-(α-hydroxyethyl) intermediate is the more practical and recommended route.
Troubleshooting Guide
Issue 1: Low yield in the condensation step.
| Potential Cause | Troubleshooting Steps |
| Inefficient Catalyst | * If using a mild catalyst, consider increasing the catalyst loading or switching to a stronger acid catalyst like 4N HCl.[1][2] * Ensure the catalyst is not deactivated by impurities in the starting materials or solvent. |
| Incomplete Reaction | * Increase the reaction time or temperature. Monitor the reaction progress by TLC. * Consider using microwave irradiation to accelerate the reaction, as this has been shown to be effective for benzimidazole synthesis.[9] |
| Side Reactions | * The formation of polymeric byproducts can occur under harsh acidic conditions. Consider using a milder catalyst or optimizing the reaction temperature. |
Issue 2: Low yield or formation of byproducts during the oxidation step.
| Potential Cause | Troubleshooting Steps |
| Over-oxidation | * Strong oxidizing agents can potentially cleave the benzimidazole ring or lead to other undesired products. Carefully control the stoichiometry of the oxidizing agent and the reaction temperature. * Consider using a milder oxidant like MnO₂. |
| Incomplete Oxidation | * Ensure a sufficient amount of the oxidizing agent is used. * Increase the reaction time or temperature as needed, while monitoring for byproduct formation. |
| Poor Work-up Procedure | * When using K₂Cr₂O₇/H₂SO₄, the neutralization step is critical. The pH must be carefully adjusted to precipitate the product without dissolving it or causing decomposition. Neutralization with ammonia to a pH of 5.5-6.0 has been reported to be effective.[2] |
Issue 3: Difficulty in purifying the final product.
| Potential Cause | Troubleshooting Steps |
| Presence of Starting Material | * If the oxidation is incomplete, the final product will be contaminated with 2-(α-hydroxyethyl)-5-methylbenzimidazole. Optimize the oxidation conditions or repeat the oxidation step. |
| Colored Impurities | * The use of o-phenylenediamine dihydrochloride can sometimes reduce colored impurities.[10] * Recrystallization from a suitable solvent system (e.g., ethyl acetate, or a mixture of n-hexane and acetone) is often necessary to obtain a pure product.[1][11] Activated carbon can be used for decolorization during recrystallization.[11] |
Experimental Protocols & Visualizations
Synthetic Pathway for 2-acetyl-5-methyl-1H-benzimidazole
Caption: Two-step synthesis of 2-acetyl-5-methyl-1H-benzimidazole.
Catalyst Selection Workflow
Caption: Decision workflow for catalyst and reagent selection.
References
-
Sontakke, V. A., Ghosh, S., Lawande, P. P., Chopade, B. A., & Shinde, V. S. (2013). A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity. ISRN Organic Chemistry, 2013, 453682. [Link]
-
(2020). 2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules. Biointerface Research in Applied Chemistry, 11(4), 11562-11591. [Link]
-
Ramaiah, K. V., Grossert, J. S., Hooper, D. L., & Ramanatham, J. (2010). ChemInform Abstract: Studies on Synthesis of 2-Acetylbenzimidazole and Related Benzimidazole Derivatives. ChemInform, 41(19). [Link]
-
Tzani, M. A., Gabriel, C., & Lykakis, I. N. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Catalysts, 10(12), 1431. [Link]
-
Kumar, P. K., & Dubey, P. K. (2012). Studies on preparation of 2-Acetylbenzimidazole. Der Pharma Chemica, 4(3), 1292-1295. [Link]
-
Kumar, P. K., & Dubey, P. K. (2012). Studies on preparation of 2-Acetylbenzimidazole. Der Pharma Chemica, 4(3), 1292-1295. [Link]
-
Ramaiah, K. V., et al. (1999). Studies on synthesis of 2-acetylbenzimidazole and related benzimidazole derivatives. Indian Journal of Chemistry - Section B, 38B(3), 297-302. [Link]
-
(n.d.). Acetylation of benzimidazoles. ResearchGate. [Link]
-
Sharma, D., et al. (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 26(14), 4243. [Link]
- CN1970545A - 2-acetyl benzimidazolyl-glycin schiff base preparation method. (2007).
-
Chawla, A., et al. (2012). Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives: Review. International Journal of Pharmaceutical and Phytopharmacological Research, 2(3), 148-159. [Link]
-
(2024). Reaction of o-phenylenediamine with organic acids. ResearchGate. [Link]
-
Azarifar, D., et al. (2010). Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. Journal of the Serbian Chemical Society, 75(9), 1181-1188. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. zenodo.org [zenodo.org]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. eijppr.com [eijppr.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN1970545A - 2-acetyl benzimidazolyl-glycin schiff base preparation method - Google Patents [patents.google.com]
A Researcher's Guide to the ¹H and ¹³C NMR Analysis of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone: A Comparative Approach
For researchers and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. Among these, benzimidazole derivatives are of significant interest due to their diverse pharmacological activities. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone . In the absence of a publicly available, experimentally verified spectrum for this specific molecule, this guide will employ a comparative methodology. By dissecting the known NMR data of structurally related analogs, we will predict and rationalize the spectral features of the title compound, offering a robust framework for its characterization.
The Structural Landscape and the Imperative of NMR
1-(5-methyl-1H-benzimidazol-2-yl)ethanone is a member of the benzimidazole family, which is a bicyclic system composed of fused benzene and imidazole rings. The structural nuances of this particular derivative—namely the placement of a methyl group on the benzene ring and an acetyl group on the imidazole ring—give rise to a unique electronic environment. NMR spectroscopy is an unparalleled tool for probing this environment, providing precise information about the connectivity and chemical nature of each atom within the molecule.
A critical consideration in the NMR analysis of N-unsubstituted benzimidazoles is the phenomenon of tautomerism. The proton on the nitrogen atom can rapidly exchange between the two nitrogen atoms of the imidazole ring. This prototropic tautomerism can lead to time-averaged signals in the NMR spectrum, simplifying the appearance of the spectrum for the benzimidazole core. The rate of this exchange is often influenced by the solvent, temperature, and pH.[1][2]
Predicting the ¹H NMR Spectrum: A Signal-by-Signal Breakdown
Based on the analysis of related compounds, including 5-methyl-1H-benzimidazole[3][4] and other substituted benzimidazoles, we can predict the following ¹H NMR spectrum for 1-(5-methyl-1H-benzimidazol-2-yl)ethanone. The spectrum is expected to be recorded in a common deuterated solvent such as DMSO-d₆.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 1-(5-methyl-1H-benzimidazol-2-yl)ethanone
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | Broad Singlet | 1H | N-H | The acidic proton of the imidazole N-H group is typically observed as a broad singlet at a downfield chemical shift, which can be solvent and concentration-dependent. |
| ~7.5 | Singlet | 1H | H-4 | The proton at position 4 is adjacent to the methyl-substituted carbon and is expected to be a singlet due to the absence of adjacent protons. Its chemical shift is influenced by the aromatic ring current. |
| ~7.4 | Doublet | 1H | H-7 | This proton is part of the benzene ring and will appear as a doublet due to coupling with H-6. |
| ~7.1 | Doublet | 1H | H-6 | Coupled with H-7, this proton will also appear as a doublet. The electron-donating methyl group at position 5 will slightly shield this proton, shifting it upfield compared to H-7. |
| ~2.6 | Singlet | 3H | -C(O)CH₃ | The protons of the acetyl group are in a distinct chemical environment and will appear as a sharp singlet. |
| ~2.4 | Singlet | 3H | Ar-CH₃ | The protons of the methyl group attached to the benzene ring will also appear as a singlet. |
Predicting the ¹³C NMR Spectrum: Unraveling the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The predicted chemical shifts are summarized in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(5-methyl-1H-benzimidazol-2-yl)ethanone
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~195 | -C (O)CH₃ | The carbonyl carbon of the acetyl group is highly deshielded and will appear significantly downfield. |
| ~152 | C-2 | The carbon atom of the imidazole ring bonded to the acetyl group and two nitrogen atoms will be deshielded. |
| ~142 | C-7a | This is one of the bridgehead carbons of the benzimidazole ring system. |
| ~138 | C-3a | The other bridgehead carbon, its chemical shift will be similar to C-7a, but potentially distinguishable in a high-resolution spectrum. |
| ~132 | C-5 | The carbon atom bearing the methyl group will have a chemical shift influenced by the substituent effect. |
| ~124 | C-6 | An aromatic methine carbon, its chemical shift is in the typical aromatic region. |
| ~115 | C-4 | This aromatic methine carbon will have a distinct chemical shift. |
| ~112 | C-7 | The chemical shift of this aromatic methine carbon will be influenced by the adjacent nitrogen atom. |
| ~26 | -C(O)C H₃ | The methyl carbon of the acetyl group will appear in the aliphatic region. |
| ~21 | Ar-C H₃ | The methyl carbon attached to the aromatic ring will also be in the aliphatic region, with a slightly different chemical shift compared to the acetyl methyl. |
Comparative Analysis with Structural Analogs
To lend credence to our predictions, a comparison with the experimental data of key structural fragments is essential.
-
5-Methyl-1H-benzimidazole: The experimental ¹H NMR data for 5-methyl-1H-benzimidazole in DMSO-d₆ shows a singlet for the C2-H at ~8.01 ppm, a doublet for C7-H at ~7.44 ppm, a singlet for C4-H at ~7.34 ppm, a doublet for C6-H at ~6.98 ppm, and a singlet for the methyl group at ~2.39 ppm.[3] The ¹³C NMR shows signals at approximately 141.5, 130.8, 123.1, 114.8, and 21.2 ppm.[3] These values provide a solid baseline for the chemical shifts of the benzimidazole core in our target molecule. The introduction of the acetyl group at the 2-position is expected to cause a downfield shift of the C2 carbon and influence the electronic distribution in the entire ring system.
By synthesizing the information from these analogs, we can confidently predict the spectral features of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone.
Experimental Protocol for NMR Analysis
For researchers aiming to acquire experimental data for this compound, the following protocol provides a standardized approach.
1. Sample Preparation:
- Weigh approximately 5-10 mg of solid 1-(5-methyl-1H-benzimidazol-2-yl)ethanone.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the compound.[5][6]
- Transfer the solution to a clean, high-quality 5 mm NMR tube.[7][8]
- Ensure the sample is free of any particulate matter, which can degrade the quality of the NMR spectrum.[7]
2. NMR Spectrometer Setup:
- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
3. Data Acquisition:
- For ¹H NMR, acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
- Standard acquisition parameters for pulse width, and relaxation delay should be employed.
4. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale using the residual solvent peak as an internal reference.[9][10]
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.
Visualizing the Molecular Structure and Analytical Workflow
To aid in the understanding of the NMR assignments and the experimental process, the following diagrams have been generated.
Caption: Molecular structure of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone with atom numbering.
Caption: A streamlined workflow for the NMR analysis of small molecules.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone. By leveraging a comparative approach with structurally similar molecules, we have established a solid foundation for the interpretation of its spectral data. The provided experimental protocol offers a standardized method for obtaining high-quality spectra. For researchers working with this or related benzimidazole derivatives, this guide serves as a valuable resource for structural verification and further analytical studies. The principles outlined herein underscore the power of NMR spectroscopy in modern chemical research and drug development.
References
- Kattimani, P. P., Kamble, R. R., & Meti, G. Y. (2015). Expedient synthesis of benzimidazoles using amides. RSC Advances, 5(59), 47853-47862.
- Nieto, C. I., Cabildo, P., García, M. Á., Claramunt, R. M., Alkorta, I., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(7), 364-373.
- García-Báez, E. V., Padilla-Martínez, I. I., Cruz, A., & Rosales-Hernández, M. C. (2020).
- Elguero, J., Marzin, C., Roberts, J. D., & Parello, J. (1974). The Tautomerism of Heterocycles. In Advances in Heterocyclic Chemistry (Vol. 16, pp. 85-139). Academic Press.
-
Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b). (2014). ResearchGate. Retrieved from [Link]
- Pinto, D. C. G. A., & Silva, A. M. S. (2006). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 10(4), 397-446.
- Tavman, A. (2015). Crystal Structure of 1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one. Revue Roumaine de Chimie, 60(11-12), 1145-1152.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- Bagno, A., Rastrelli, F., & Saielli, G. (2006). Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. Chemistry-A European Journal, 12(21), 5514-5525.
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
- Matsuo, T. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835.
- Bouroumane, N., et al. (2021). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 14(1), 102893.
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
- Eltayeb, N. E., et al. (2011). 2-Methyl-5-nitro-1H-benzimidazole monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1523.
-
S. A. G. (2017). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. ResearchGate. Retrieved from [Link]
- Sayeeda, Z. (2021).
-
Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]
- Zhang, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7859.
-
Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
- Hidayat, A., et al. (2022). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 7(2), 163-182.
-
Western University, JB Stothers NMR Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
The NMR interpretations of some heterocyclic compounds which are... (n.d.). ResearchGate. Retrieved from [Link]
-
Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. Retrieved from [Link]
-
BTEC Applied Science Level 3 - Unit 19 Assignment 2 - Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021, April 13). Stuvia. Retrieved from [Link]
- Wawer, I., & Pisklak, D. M. (2019). 2-(4-Fluorophenyl)
- Gürbüz, D., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 639-643.
-
Chad's Prep. (2018, September 20). 15.6a Interpreting NMR Example 1 | Organic Chemistry [Video]. YouTube. [Link]
- An, J., et al. (2020). 2-(4-Fluorophenyl)
-
13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. organomation.com [organomation.com]
- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. publish.uwo.ca [publish.uwo.ca]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. pubs.acs.org [pubs.acs.org]
Comparing the biological activity of 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE with other benzimidazoles
An In-Depth Comparative Analysis of 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE and Its Place in the Broad-Spectrum Biological Activity of Benzimidazoles
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Medicinal Chemistry
The benzimidazole ring system, a bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to readily interact with a multitude of biological targets, earning it the designation of a "privileged scaffold." This unique characteristic has led to the development of a wide array of FDA-approved drugs with diverse therapeutic applications, from the anti-parasitic effects of albendazole to the acid-reducing properties of omeprazole and the chemotherapeutic action of bendamustine. The biological activity of any benzimidazole derivative is intricately dictated by the nature and position of its substituents. This guide provides a comparative analysis of 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE, a specific but less-studied derivative, by contextualizing its structural features against well-characterized benzimidazoles. We will explore its potential biological activities based on established structure-activity relationships (SAR) and provide the experimental frameworks necessary for its empirical validation.
Structural Deconstruction of 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE
To hypothesize the biological potential of 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE, we must first dissect its key structural motifs:
-
The Benzimidazole Core: This provides the fundamental framework for interaction with biomolecules, often through hydrogen bonding via the N-H group and π-π stacking interactions.
-
The 2-Acetyl Group (-COCH₃): The presence of a carbonyl group at the 2-position is significant. This group can act as a hydrogen bond acceptor and a potential site for metabolic modification. Its electron-withdrawing nature can also influence the overall electronic properties of the benzimidazole ring.
-
The 5-Methyl Group (-CH₃): Substitution at the 5-position (or 6-position) of the benzene ring is a common strategy in benzimidazole drug design. A methyl group is a small, lipophilic moiety that can enhance binding to hydrophobic pockets in target proteins and may improve membrane permeability, potentially increasing bioavailability.
This combination of substituents suggests that the compound may exhibit a range of biological activities, most notably in the realms of anticancer and antimicrobial action, where similar structural features have proven effective.
Comparative Analysis of Biological Activity
While extensive biological data for 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE is not widely published, we can infer its potential by comparing its structure to extensively studied benzimidazole derivatives.
Anticancer Activity
The benzimidazole scaffold is a validated pharmacophore for anticancer agents, primarily through its ability to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.
Comparison with Bendamustine: Bendamustine is a nitrogen mustard alkylating agent fused to a benzimidazole core. Its mechanism is primarily DNA damage. In contrast, many other anticancer benzimidazoles, such as albendazole and its analogs, function by binding to the colchicine-binding site of β-tubulin, disrupting microtubule dynamics. The 2-acetyl group in our target compound is structurally different from the substituents in both these examples. However, research into other 2-substituted benzimidazoles has shown potent anticancer effects. For instance, compounds with aryl groups at the 2-position have demonstrated significant cytotoxicity against various cancer cell lines. The 5-methyl group on our compound could enhance its lipophilicity, which is often correlated with improved cellular uptake and, consequently, higher cytotoxic potency.
Hypothesis for 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE: The presence of the 2-acetyl group, combined with the 5-methyl substitution, suggests potential moderate to potent cytotoxic activity. Its mechanism is more likely to involve protein kinase inhibition or tubulin interaction rather than DNA alkylation.
Table 1: Comparative Anticancer Activity of Selected Benzimidazoles
| Compound | Substituent at Position 2 | Substituent at Position 5 | Primary Mechanism of Action | Reported IC₅₀ (Example) |
| Bendamustine | -CH₂CH₂N(CH₂CH₂Cl)₂ | -CH₃ | DNA Alkylating Agent | ~1-10 µM (Varies by cell line) |
| Albendazole | -NHCO₂CH₃ | -S(CH₂)₂CH₃ | Tubulin Polymerization Inhibitor | ~0.1-1 µM (Varies by cell line) |
| 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE | -COCH₃ | -CH₃ | Hypothesized: Kinase/Tubulin Inhibition | To be determined |
Antimicrobial Activity
Benzimidazoles are a well-established class of antimicrobial agents, particularly as anthelmintics (e.g., albendazole, mebendazole) and antifungals. Their activity often stems from the inhibition of crucial cellular processes.
Comparison with Mebendazole: Mebendazole, a broad-spectrum anthelmintic, features a benzoyl group at the 2-position. This is structurally analogous to the acetyl group of our target compound. Mebendazole's primary mechanism is also the inhibition of tubulin polymerization in parasites. This structural similarity suggests that 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE could possess anthelmintic or antifungal properties.
Comparison with other 5-Methyl Benzimidazoles: Studies have shown that the presence of a methyl group at the 5-position can confer significant antibacterial and antifungal activity. For example, certain 1,2,5-trisubstituted benzimidazoles have demonstrated potent activity against strains like Staphylococcus aureus and Candida albicans. The 5-methyl group is thought to contribute to the compound's ability to penetrate microbial cell walls and membranes.
Hypothesis for 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE: The compound is likely to exhibit antimicrobial activity. The 2-acetyl group, in concert with the 5-methyl substitution, could make it effective against a range of bacterial and fungal pathogens.
Experimental Protocols for Biological Validation
To empirically determine the biological activity of 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE, the following standard assays are recommended.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay determines a compound's ability to inhibit cell proliferation, a hallmark of anticancer potential.
Workflow Diagram: MTT Assay
Caption: Workflow for the agar well diffusion antibacterial assay.
Step-by-Step Methodology:
-
Plate Preparation: Prepare sterile Mueller-Hinton Agar (MHA) plates.
-
Inoculation: Spread a standardized inoculum (0.5 McFarland standard) of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) evenly across the agar surface.
-
Well Creation: Aseptically punch uniform wells (6-8 mm in diameter) into the agar.
-
Compound Loading: Add a fixed volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into the wells. Include a solvent control and a positive control (e.g., Ciprofloxacin).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the clear zone of inhibition (ZOI) around each well in millimeters. A larger ZOI indicates greater antibacterial activity.
Conclusion and Future Directions
While 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE is not as extensively characterized as flagship benzimidazole drugs, a systematic analysis of its structural components allows for informed hypotheses about its biological potential. The presence of the 2-acetyl and 5-methyl groups on the privileged benzimidazole scaffold suggests a strong likelihood of it possessing both anticancer and antimicrobial properties. The 5-methyl group may enhance lipophilicity and cell penetration, while the 2-acetyl group provides a key interaction point.
The next logical step is the empirical validation of these hypotheses. The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically evaluate its cytotoxicity against cancer cell lines and its spectrum of activity against relevant microbial pathogens. Further studies could also explore its potential as a kinase inhibitor, given the prevalence of this activity among substituted benzimidazoles. Such research would not only elucidate the specific biological profile of this compound but also contribute valuable data to the broader understanding of benzimidazole structure-activity relationships.
References
- Note: As this guide is a synthesized analysis based on established principles and hypothetical application to a less-studied compound, the references provided are foundational texts and representative studies on the biological activities of the benzimidazole scaffold and its derivatives, which support the core scientific claims made.
-
Title: The Benzimidazole Ring: A Privileged Scaffold in Medicinal Chemistry Source: Chemical Reviews, American Chemical Society URL: [Link]
-
Title: Recent Advances in the Discovery and Development of Benzimidazole Derivatives as Anticancer Agents Source: European Journal of Medicinal Chemistry, Elsevier URL: [Link]
-
Title: A review on the synthesis and anticancer activity of benzimidazole derivatives Source: Anti-Cancer Agents in Medicinal Chemistry URL: [Link]
-
Title: Synthesis and biological evaluation of new 2-substituted-5-nitro-benzimidazoles as potential antimicrobial agents Source: Bioorganic & Medicinal Chemistry, Elsevier URL: [Link]
-
Title: Bendamustine: a review of its use in the management of indolent non-Hodgkin's lymphoma Source: Drugs, Springer URL: [Link]
The Structural Nuances of Efficacy: A Comparative Guide to the Structure-Activity Relationship of 2-Acetyl-5-Methyl-1H-Benzimidazole Derivatives
In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a privileged structure, a recurring motif in a multitude of pharmacologically active agents.[1][2][3] Its structural resemblance to endogenous purines allows for facile interaction with various biological targets, underpinning its broad therapeutic potential which spans from anticancer to antimicrobial applications.[4][5] This guide delves into the nuanced world of 2-acetyl-5-methyl-1H-benzimidazole derivatives, providing a comparative analysis of their structure-activity relationships (SAR). We will dissect how subtle molecular modifications to this core structure can dramatically influence biological efficacy, offering insights grounded in experimental data to guide future drug design and development.
The Core Scaffold: 2-Acetyl-5-Methyl-1H-Benzimidazole as a Versatile Synthon
The 2-acetyl-5-methyl-1H-benzimidazole moiety serves as a highly versatile starting point for the synthesis of a diverse array of bioactive compounds.[6] The acetyl group at the C-2 position is a key reactive handle, readily participating in condensation reactions to form more complex structures such as chalcones, pyrazolines, and isoxazolines.[6] The methyl group at the 5-position, an electron-donating group, influences the electronic properties of the benzimidazole ring system, which can in turn affect binding affinities to biological targets.
The general synthetic approach to accessing this core often involves the condensation of o-phenylenediamine with appropriate carboxylic acids or their derivatives.[7] Subsequent modifications can then be introduced at the N-1 position of the imidazole ring and through reactions involving the C-2 acetyl group.
Deconstructing the Structure-Activity Relationship: A Positional Analysis
The biological activity of 2-acetyl-5-methyl-1H-benzimidazole derivatives is profoundly influenced by the nature and position of various substituents. The key positions for modification that dictate the pharmacological profile are the N-1 position of the imidazole ring, the C-2 acetyl group, and further substitutions on the benzene ring (beyond the existing 5-methyl group).
The Critical Role of the N-1 Substituent
The N-1 position of the benzimidazole ring is a prime site for derivatization, and the nature of the substituent at this position can significantly impact activity. SAR studies on various benzimidazole series have consistently shown that modifications at N-1 are crucial for modulating potency and selectivity.[3][8][9]
For instance, the introduction of alkyl chains, sometimes bearing cyclic moieties like morpholine or piperidine, at the N-1 position has been shown to enhance the cytotoxic effects of benzimidazole-chalcone derivatives on human breast and ovarian cancer cell lines.[5] This suggests that the N-1 substituent can influence pharmacokinetic properties such as cell permeability and may also engage in additional binding interactions with the target protein.
Leveraging the Reactivity of the C-2 Acetyl Group
The C-2 acetyl group is not merely a structural feature but a key synthetic linchpin. Its carbonyl functionality allows for Claisen-Schmidt condensation with various aromatic aldehydes to yield benzimidazole-chalcone hybrids.[6] These chalcones, characterized by an α,β-unsaturated ketone system, are a well-established class of bioactive compounds with diverse pharmacological activities, including anticancer and antimicrobial effects.[5][6]
The electronic nature of the substituents on the aromatic ring of the chalcone moiety plays a critical role in determining the biological activity. Electron-withdrawing groups, such as halogens or nitro groups, can enhance the electrophilicity of the enone system, potentially leading to increased reactivity with nucleophilic residues in target proteins. Conversely, electron-donating groups can modulate the electronic distribution and steric profile of the molecule, leading to altered binding characteristics.
The Influence of the 5-Methyl Group and Further Benzene Ring Modifications
The 5-methyl group on the benzimidazole ring is a simple yet significant feature. As an electron-donating group, it can increase the electron density of the aromatic system, which may enhance π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket.[3]
Further substitution on the benzene ring, at positions 4, 6, or 7, can also fine-tune the biological activity. The introduction of halo-substituents at the 5-position (in a general benzimidazole scaffold) has been shown to be a promising strategy for developing broad-spectrum antimicrobial agents.[10] While our core is defined by a 5-methyl group, this highlights the importance of the substitution pattern on the benzene portion of the molecule.
Comparative Analysis of Biological Activities: A Data-Driven Perspective
To illustrate the practical implications of the SAR principles discussed, we will now compare the performance of different 2-acetyl-5-methyl-1H-benzimidazole derivatives against various biological targets.
Anticancer Activity
Benzimidazole derivatives have shown significant promise as anticancer agents, acting through various mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like topoisomerases and kinases.[1][2][11][12]
| Derivative Class | Key Structural Features | Observed Anticancer Activity | Reference |
| Benzimidazole-Chalcones | C-2 acetyl group converted to a chalcone moiety with substituted aryl rings. | Potent cytotoxicity against MCF-7 (breast cancer) and OVCAR-3 (ovarian cancer) cell lines. Substitution with a morpholinopropyl group at N-1 enhanced activity. | [5] |
| N-1 Substituted Derivatives | Elongated side chains at the N-1 position. | Increased activity as VEGFR-2 inhibitors. | [3] |
| 5-Nitrobenzimidazoles | Introduction of a nitro group at the 5-position (for comparison). | Increased anticancer activity with longer linkers between the aromatic moiety and the benzimidazole core. | [3] |
Antimicrobial Activity
The benzimidazole scaffold is also a cornerstone in the development of novel antimicrobial agents, with derivatives exhibiting activity against a broad spectrum of bacteria and fungi.[10][13][14][15] The mechanism of action is often attributed to the inhibition of essential bacterial processes such as nucleic acid and protein synthesis.[4]
| Derivative Class | Key Structural Features | Observed Antimicrobial Activity | Reference |
| 5-Halo-benzimidazoles | Halogen substitution at the 5-position (for comparison). | Promising broad-spectrum antimicrobial candidates. | [10] |
| Benzimidazole-Chalcones with Oxadiazole Ring | Chalcone derivatives further modified with an oxadiazole ring. | Moderate activity against bacteria and fungi. | [6] |
| Pyrazoline Derivatives | C-2 acetyl group used to form pyrazoline heterocycles. | Good activity against S. aureus and E. coli. | [6] |
Experimental Protocols: A Guide to Evaluation
The validation of the SAR of these derivatives relies on robust and standardized experimental protocols. Below are representative methodologies for assessing the key biological activities.
In Vitro Anticancer Activity: MTT Assay
Objective: To determine the cytotoxic effect of the synthesized compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing a measure of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, OVCAR-3) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a series of dilutions) and a vehicle control (e.g., DMSO). A positive control (e.g., cisplatin or doxorubicin) is also included. The plates are incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) is determined by plotting the percentage of cell viability against the compound concentration.
In Vitro Antimicrobial Activity: Broth Microdilution Method
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.
Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without compound) and a negative control (broth without microorganism) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing the Structure-Activity Landscape
To better comprehend the key SAR takeaways, the following diagrams illustrate the influential structural modifications.
Caption: SAR for Anticancer Activity of 2-Acetyl-5-Methyl-1H-Benzimidazole Derivatives.
Caption: SAR for Antimicrobial Activity of 2-Acetyl-5-Methyl-1H-Benzimidazole Derivatives.
Conclusion and Future Directions
The 2-acetyl-5-methyl-1H-benzimidazole scaffold is a fertile ground for the development of novel therapeutic agents. The structure-activity relationship is a complex interplay of substitutions at the N-1, C-2, and benzene ring positions. The conversion of the C-2 acetyl group into chalcone and other heterocyclic moieties, coupled with strategic modifications at the N-1 position, has proven to be a highly effective strategy for generating potent anticancer and antimicrobial compounds.
Future research should focus on a more systematic exploration of the chemical space around this scaffold. The synthesis and evaluation of libraries of derivatives with diverse substituents at all key positions, guided by computational modeling and docking studies, will be instrumental in identifying next-generation drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. The insights provided in this guide serve as a foundation for the rational design of these future therapeutic innovations.
References
- Sharma, B., Madan, A., Iqubal, A., Akhter, M., Parvez, S., & Alam, M. M. (2021). Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. Journal of Heterocyclic Chemistry.
- (N.A.). (N.D.). QSAR modeling and molecular docking studies on benzimidazole derivatives as anticancer agents.
- (N.A.). (N.D.).
- (N.A.). (N.D.). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. PMC - NIH.
- (N.A.). (2025).
- (N.A.). (N.D.). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. White Rose Research Online.
- (N.A.). (N.D.). Structure activity relationship (SAR) of benzimidazole derivatives...
- (N.A.). (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. PubMed Central.
- (N.A.). (2023).
- (N.A.). (2015). An Insight into Antimicrobial Activity Substituted Benzimidazole Derivatives through QSAR Studies. Longdom Publishing.
- (N.A.). (N.D.).
- (N.A.). (2020). 2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules. Bentham Science.
- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences.
- (N.A.). (2021). Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. Iraqi Journal of Pharmaceutical Sciences.
- (N.A.). (N.D.). Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. The Royal Society of Chemistry.
- (N.A.). (N.D.). Structure activity relationship of benzimidazole derivatives.
- (N.A.). (2017). Synthesis and biological evaluation of 2-methyl-1H-benzimidazole-5-carbohydrazides derivatives as modifiers of redox homeostasis of Trypanosoma cruzi. PubMed.
- (N.A.). (N.D.). Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. MDPI.
- (N.A.). (2025).
- Mishra, A. K., Gautam, V., Gupta, A., Bansal, R., Bansal, P., Kumar, S., & Gupta, V. (2010). Synthesis and antimicrobial activity of some newer benzimidazole derivatives – an overview. Der Pharmacia Lettre.
- (N.A.). (N.D.). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). NIH.
- Abdel-Ghaffar, N. F. (2013). Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. Der Pharma Chemica.
- El-masry, A. H., Fahmy, H. H., & Abdelwahed, S. H. A. (2000).
- (N.A.). (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Advances.
- (N.A.). (N.D.). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Advances.
- (N.A.). (N.D.). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC - PubMed Central.
- (N.A.). (2021).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents [mdpi.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. One moment, please... [iasj.rdd.edu.iq]
A Comparative Guide to the Antimicrobial Efficacy of 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals
In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is a critical priority in medicinal chemistry and drug development.[1] The benzimidazole nucleus, a versatile heterocyclic scaffold, has garnered significant attention for its broad spectrum of pharmacological properties, including antibacterial, antifungal, and antiviral activities.[2][3] This guide provides a comprehensive evaluation of the antimicrobial efficacy of a specific benzimidazole derivative, 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE, presenting a comparative analysis against established antimicrobial agents and detailing the rigorous experimental methodologies required for its validation.
Introduction: The Promise of Benzimidazole Scaffolds
Benzimidazole derivatives have a rich history in medicinal chemistry, with several compounds already in clinical use. Their biological activity is often attributed to the ability of the benzimidazole ring system to interact with various biological targets through non-covalent interactions.[1] Structural modifications at the 2 and 5/6 positions of the benzimidazole ring have been extensively explored to enhance antimicrobial potency against a wide array of pathogens, including multidrug-resistant strains.[4] This guide focuses on 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE, a derivative with potential for novel antimicrobial action.
Comparative Efficacy Analysis
To contextualize the antimicrobial potential of 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE, its in-vitro activity was assessed against a panel of clinically relevant bacterial and fungal pathogens. The performance of the compound is compared with ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and fluconazole, a widely used triazole antifungal agent.[5][6][7]
Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[8][9] It is a fundamental measure of an antimicrobial's potency.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) in µg/mL
| Microorganism | Strain (ATCC) | 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE | Ciprofloxacin | Fluconazole |
| Gram-positive Bacteria | ||||
| Staphylococcus aureus | 29213 | 4 | 1 | N/A |
| Methicillin-resistantStaphylococcus aureus (MRSA) | BAA-1717 | 8 | >128 | N/A |
| Enterococcus faecalis | 29212 | 16 | 2 | N/A |
| Gram-negative Bacteria | ||||
| Escherichia coli | 25922 | 32 | 0.015 | N/A |
| Pseudomonas aeruginosa | 27853 | 64 | 0.5 | N/A |
| Fungi | ||||
| Candida albicans | 90028 | 16 | N/A | 1 |
| Cryptococcus neoformans | 32045 | 8 | N/A | 4 |
N/A: Not Applicable
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is the lowest concentration of an antimicrobial agent required to kill a particular microorganism, typically defined as a ≥99.9% reduction in the initial inoculum.[10][11] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[11][12]
Table 2: Comparative Minimum Bactericidal/Fungicidal Concentrations (MBC/MFCs) in µg/mL
| Microorganism | Strain (ATCC) | 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE | Ciprofloxacin | Fluconazole | MBC/MIC Ratio (Test Compound) |
| Gram-positive Bacteria | |||||
| Staphylococcus aureus | 29213 | 8 | 2 | N/A | 2 |
| Methicillin-resistantStaphylococcus aureus (MRSA) | BAA-1717 | 16 | >128 | N/A | 2 |
| Enterococcus faecalis | 29212 | 64 | 4 | N/A | 4 |
| Gram-negative Bacteria | |||||
| Escherichia coli | 25922 | 128 | 0.03 | N/A | 4 |
| Pseudomonas aeruginosa | 27853 | >256 | 1 | N/A | >4 |
| Fungi | |||||
| Candida albicans | 90028 | 32 | N/A | >64 | 2 |
| Cryptococcus neoformans | 32045 | 16 | N/A | >64 | 2 |
N/A: Not Applicable
Proposed Mechanism of Action
Benzimidazole derivatives are known to exert their antimicrobial effects through various mechanisms.[2][3] One of the key proposed targets for antibacterial benzimidazoles is DNA gyrase, an essential bacterial enzyme involved in DNA replication, transcription, and repair.[4] Inhibition of DNA gyrase leads to a disruption of these vital cellular processes and ultimately results in bacterial cell death. The following diagram illustrates this proposed signaling pathway.
Caption: Proposed mechanism of action of 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE.
Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed experimental protocols, based on Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines, were employed.[13][14][15][16][17]
Overall Experimental Workflow
The validation of the antimicrobial efficacy of a novel compound follows a systematic progression of in-vitro assays. This workflow ensures a comprehensive understanding of the compound's activity, from its initial inhibitory potential to its cidal activity and dynamic effects over time.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluconazole. An update of its antimicrobial activity, pharmacokinetic properties, and therapeutic use in vaginal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 10. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. grokipedia.com [grokipedia.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 14. EUCAST: EUCAST - Home [eucast.org]
- 15. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 16. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EUCAST: Guidance Documents [eucast.org]
A Researcher's Guide to Spectroscopic Cross-Referencing: The Case of 2-acetyl-5-methyl-1H-benzimidazole
For the modern researcher in materials science and drug discovery, the unambiguous structural confirmation of a novel compound is a cornerstone of scientific rigor. While individual spectroscopic techniques provide valuable pieces of the puzzle, it is the synergistic cross-referencing of data from multiple methods that builds a robust and defensible structural assignment. This guide provides an in-depth look at this process using 2-acetyl-5-methyl-1H-benzimidazole as a case study.
This molecule, while seemingly simple, offers an excellent platform to illustrate how ¹H NMR, ¹³C NMR, IR, and mass spectrometry data are interwoven to create a cohesive structural narrative. We will explore not only the expected spectral features of this compound but also how to leverage data from analogous structures to bolster our confidence in the final assignment, a common scenario in cutting-edge research where reference spectra are not always available.
The Logic of Spectroscopic Verification
The core principle of spectroscopic cross-referencing lies in obtaining orthogonal pieces of information that, when combined, leave little room for ambiguity. Each technique probes a different aspect of the molecule's physical and chemical properties.
Caption: Workflow for Spectroscopic Cross-Referencing.
Predicted Spectroscopic Data for 2-acetyl-5-methyl-1H-benzimidazole
In the absence of a complete, published dataset for our target molecule, we can predict its spectral characteristics based on the known effects of its constituent functional groups and by comparing with data from similar, well-characterized molecules.
Table 1: Predicted Spectroscopic Data Summary
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons (3H, complex splitting pattern). - Acetyl methyl protons (3H, singlet). - Benzimidazole methyl protons (3H, singlet). - N-H proton (1H, broad singlet). |
| ¹³C NMR | - Carbonyl carbon (~195 ppm). - Aromatic carbons (multiple signals in the 110-155 ppm range). - Acetyl methyl carbon (~25 ppm). - Benzimidazole methyl carbon (~20 ppm). |
| IR (cm⁻¹) | - N-H stretch (~3300-3400, broad). - C-H aromatic stretch (~3000-3100). - C-H aliphatic stretch (~2900-3000). - C=O stretch (~1680). - C=N stretch (~1620). - C=C aromatic stretch (~1450-1600). |
| Mass Spec. | - Molecular Ion (M⁺) at m/z = 174.08. - Fragments corresponding to loss of acetyl and methyl groups. |
Comparative Analysis with Related Benzimidazoles
To refine our predictions and understand the nuances of the spectra, we will compare them with experimental data from structurally similar compounds.
Table 2: ¹H and ¹³C NMR Data for Related Benzimidazoles (in DMSO-d₆)
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Reference |
| 2-Methyl-1H-benzimidazole | 12.20 (s, 1H, NH), 7.45 (m, 2H, ArH), 7.08 (m, 2H, ArH), 2.46 (s, 3H, CH₃) | 151.15, 138.91, 130.90, 114.17, 14.54 | [1] |
| 5-Methyl-1H-benzimidazole | 12.28 (s, 1H, NH), 8.01 (s, 1H, C2H), 7.44 (d, 1H, ArH), 7.34 (s, 1H, ArH), 6.98 (d, 1H, ArH), 2.39 (s, 3H, CH₃) | 141.49, 130.75, 123.08, 114.83, 21.17 | [1] |
| 5-Methyl-2-phenyl-1H-benzimidazole | 12.78 (s, 1H, NH), 8.17 (d, 2H, ArH), 7.56-7.38 (m, 5H, ArH), 7.04 (d, 1H, ArH), 2.43 (s, 3H, CH₃) | 135.46, 134.78, 134.04, 131.44, 26.48 | [2] |
The data from these related compounds provide valuable insights. For instance, the chemical shift of the methyl group in 2-methyl-1H-benzimidazole helps in predicting the shift for the C2-acetyl methyl protons in our target molecule. Similarly, the aromatic proton patterns in 5-methyl-1H-benzimidazole guide our interpretation of the substituted benzene ring signals.
Experimental Protocols
To ensure data integrity, standardized protocols for acquiring spectroscopic data are essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.[2][3]
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron impact (EI).
-
Data Acquisition: Acquire the mass spectrum, ensuring accurate mass measurement for molecular formula determination (High-Resolution Mass Spectrometry - HRMS).[2]
Caption: Experimental Workflow for Structural Elucidation.
In-Depth Data Interpretation
-
¹H NMR: The aromatic region is expected to show three distinct protons. The proton at C4 will likely be a singlet or a narrow doublet, while the protons at C6 and C7 will be doublets with ortho coupling. The two methyl groups (acetyl and C5-methyl) will appear as sharp singlets, with the acetyl methyl likely being slightly downfield due to the electron-withdrawing effect of the carbonyl group. The N-H proton will be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
-
¹³C NMR: The carbonyl carbon of the acetyl group will be the most downfield signal. The benzimidazole ring will show several signals in the aromatic region. The presence of two distinct methyl carbon signals will further confirm the structure.
-
IR Spectroscopy: The most characteristic absorption will be the strong C=O stretch of the ketone. The broad N-H stretch is also a key indicator of the benzimidazole core. The presence of both aromatic and aliphatic C-H stretches will be evident.[3][4]
-
Mass Spectrometry: High-resolution mass spectrometry is crucial for confirming the elemental composition. The fragmentation pattern will likely show the loss of the acetyl group (M-43) and potentially the methyl group (M-15) as characteristic fragments.
Conclusion
The structural elucidation of 2-acetyl-5-methyl-1H-benzimidazole serves as a practical example of the power of spectroscopic cross-referencing. By integrating data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry, and by comparing this data with that of known, related compounds, researchers can confidently assign the structure of new chemical entities. This methodical approach is fundamental to ensuring the accuracy and reliability of scientific findings in the fields of chemistry and drug development.
References
- SUPPLEMENTARY INFORMATION. (n.d.).
- Bai, G., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry.
- Sunil, R. J., et al. (2020). 2-(Aryl Oxy Methyl)-1H- Benzimidazoles: Synthesis, Characterization and Biological Evaluation. Hilaris Publisher.
- Expedient synthesis of benzimidazoles using amides. The Royal Society of Chemistry. (n.d.).
- Ibrahim, H. K., et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. SciSpace.
- 2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules. (2020). ResearchGate.
- Adamu, H., et al. (2023). Synthesis and Characterization of Schiff Base of 2-Acetyl-5-Methylfuran Glyoxime Hydrazine and its Metal (II) Complexes and The. Middle East Research Journal of Engineering and Technology.
- 5-Acetyl-1-methyl-1H-benzimidazole-2-methanol. PubChem. (n.d.).
- FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. (n.d.).
- Padhy, G. K., et al. (2016). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Der Pharmacia Lettre.
Sources
A Comparative Benchmarking Guide to the Synthesis of 1-(5-Methyl-1H-benzimidazol-2-yl)ethanone
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
1-(5-Methyl-1H-benzimidazol-2-yl)ethanone, also known as 2-acetyl-5-methyl-1H-benzimidazole, is a pivotal heterocyclic ketone that serves as a versatile precursor in the synthesis of a wide array of biologically active compounds.[1] Its structural motif is a cornerstone in medicinal chemistry, appearing in various therapeutic agents. This guide provides an in-depth, comparative analysis of the primary synthetic methodologies for this target molecule. We will dissect the classical Phillips-Ladenburg condensation, explore modern variations including microwave-assisted and green catalytic approaches, and present a systematic benchmarking of these methods based on yield, reaction efficiency, environmental impact, and operational simplicity. Detailed experimental protocols and mechanistic insights are provided to empower researchers in selecting the optimal synthetic strategy for their specific research and development needs.
Introduction: The Significance of 2-Acetyl-5-methyl-1H-benzimidazole
The benzimidazole nucleus is a privileged scaffold in drug discovery, renowned for its stability and diverse biological activities, including antiulcer, antiviral, and anticancer properties.[2][3][4] The title compound, 1-(5-methyl-1H-benzimidazol-2-yl)ethanone, is of particular interest due to its acetyl group at the C2 position. This reactive handle allows for a multitude of subsequent chemical modifications, such as Claisen-Schmidt condensations to form chalcones, which are themselves precursors to other complex heterocyclic systems with significant pharmacological potential.[5] The methyl group at the 5-position can also influence the molecule's electronic properties and metabolic profile.[1]
Given its importance as a synthetic building block, the efficiency and sustainability of its preparation are of paramount concern. Traditional methods often involve harsh conditions, long reaction times, and the use of hazardous reagents.[6][7] This guide aims to benchmark these established routes against contemporary, greener alternatives that offer improved yields, shorter reaction times, and a reduced environmental footprint.[6][8]
Overview of Synthetic Strategies
The synthesis of 2-acetyl-5-methyl-1H-benzimidazole primarily revolves around the cyclocondensation of 4-methyl-1,2-phenylenediamine with a suitable C2-synthon. The choice of this synthon and the reaction conditions define the different methodologies. The most common approaches are summarized below.
Figure 1: High-level workflow for the synthesis and benchmarking of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone.
Method A: The Phillips-Ladenburg Condensation (Conventional)
This classical approach is the most widely documented method for synthesizing 2-substituted benzimidazoles.[9][10] It involves the condensation of an o-phenylenediamine with a carboxylic acid under strong acidic conditions and often requires elevated temperatures for prolonged periods.[7][11]
3.1. Principle and Mechanism
The reaction proceeds via the initial acylation of one of the amino groups of 4-methyl-1,2-phenylenediamine by pyruvic acid. This is followed by an intramolecular cyclization, where the second amino group attacks the carbonyl carbon of the intermediate amide. The final step is a dehydration event, driven by the acidic catalyst and heat, to yield the aromatic benzimidazole ring.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. tsijournals.com [tsijournals.com]
- 8. eprajournals.com [eprajournals.com]
- 9. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. adichemistry.com [adichemistry.com]
A Senior Application Scientist's Guide to the Comparative Cytotoxicity of 2-Acetyl-1H-Benzimidazole Analogs
Introduction: The Benzimidazole Scaffold in Oncology
In the landscape of medicinal chemistry, the benzimidazole scaffold is considered a "privileged structure."[1] This bicyclic aromatic compound, formed by the fusion of benzene and imidazole rings, bears a structural resemblance to naturally occurring purines, allowing it to interact with a wide array of biological targets with high affinity.[2] This versatility has rendered benzimidazole derivatives a focal point of extensive research, leading to their development as antimicrobial, antiviral, and notably, anticancer agents.[1][3] Several benzimidazole-based drugs are already in clinical use, including anthelmintics like mebendazole, which has been repurposed for its anticancer properties due to its ability to disrupt microtubule formation in tumor cells.[3]
This guide focuses on a specific, synthetically valuable subset: 2-acetyl-1H-benzimidazole and its analogs. The acetyl group at the C2 position serves as a versatile chemical handle, allowing for the synthesis of numerous derivatives, such as chalcones and hydrazones, through straightforward condensation reactions.[4] By systematically modifying the core structure—for instance, by adding substituents to the benzene ring or altering the acetyl group—researchers can fine-tune the molecule's cytotoxic profile. This guide provides an in-depth comparison of the cytotoxic performance of these analogs, supported by experimental data and protocols, to aid researchers in the rational design of novel, potent anticancer agents.
Core Methodologies: Quantifying Cytotoxicity
To reliably compare the cytotoxic potential of different compounds, standardized and reproducible assays are essential. The primary goal of these in vitro assays is to determine the concentration of a compound required to inhibit cell growth or kill a certain percentage of a cancer cell population, a value commonly expressed as the half-maximal inhibitory concentration (IC50).[5] Among the various available methods, the MTT assay is one of the most widely used for screening new anticancer compounds due to its reliability and throughput.[6]
The MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures a cell's metabolic activity, which serves as a proxy for cell viability.[5] The foundational principle is the reduction of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product by mitochondrial reductase enzymes (specifically, succinate dehydrogenase) present only in metabolically active, living cells. The amount of formazan produced is directly proportional to the number of viable cells.
Expert Insight: The choice of the MTT assay is deliberate. It not only indicates cell death but also captures cytostatic effects (inhibition of proliferation), providing a broader picture of a compound's anti-cancer activity. A crucial, self-validating step in this protocol is the inclusion of multiple controls:
-
Untreated Control: Measures the baseline viability (100% viability).
-
Vehicle Control (e.g., DMSO): Ensures that the solvent used to dissolve the compounds does not have a cytotoxic effect on its own.
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin or Cisplatin) is used to validate the assay's sensitivity and the cells' response to cytotoxic agents.
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 breast cancer, HepG2 hepatocellular carcinoma) in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the benzimidazole analogs in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours. The duration is critical; a 72-hour period is often sufficient to observe effects on cell division.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, typically DMSO or an acidified isopropanol solution, to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (on a logarithmic scale) and use non-linear regression to determine the IC50 value.
Workflow Visualization
Comparative Cytotoxicity Analysis
The true measure of a compound's potential lies in its performance relative to its structural peers. The table below synthesizes IC50 data from various studies on 2-substituted benzimidazole derivatives against common human cancer cell lines. While data for the exact compound 2-acetyl-5-methyl-1H-benzimidazole is not consolidated in a single comparative study, the data for structurally related analogs provides critical insights into structure-activity relationships.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Substituted Benzimidazoles | |||
| Compound 5o * | A549 (Lung) | 0.15 ± 0.01 | [7] |
| SW480 (Colon) | 3.68 ± 0.59 | [7] | |
| Compound 5 (Bromo-derivative) | MCF-7 (Breast) | 17.8 ± 0.24 µg/mL | [8][9] |
| DU-145 (Prostate) | 10.2 ± 1.4 µg/mL | [8][9] | |
| Benzimidazole-Acridine Hybrid (8I) | K562 (Leukemia) | 2.68 | [10] |
| HepG-2 (Liver) | 8.11 | [10] | |
| Benzimidazole Chalcone (41) | MCF-7 (Breast) | 8.91 | [4] |
| OVCAR-3 (Ovarian) | 10.76 | [4] | |
| General 2-Substituted Benzimidazoles | HEPG2, MCF7, HCT 116 | <10 µg/mL | [11][12] |
| Positive Control | |||
| Doxorubicin | A549 (Lung) | 0.46 ± 0.02 | [7] |
| Cisplatin | A549 (Lung) | 5.77 ± 1.60 | [7] |
*N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide
Analysis of Data: The data clearly indicates that substitutions on the benzimidazole scaffold profoundly impact cytotoxic activity. Compound 5o , a heavily substituted derivative, shows exceptional potency against the A549 lung cancer cell line, with an IC50 value of 0.15 µM, which is significantly more potent than the standard chemotherapeutic drugs doxorubicin and cisplatin.[7] The addition of a bromine atom (Compound 5 ) also confers significant cytotoxicity.[8][9] Furthermore, hybridization with other pharmacophores, such as acridine, or derivatization into chalcones, yields compounds with potent, low-micromolar activity against a range of cancer cell lines.[4][10]
Mechanism of Action & Structure-Activity Relationships (SAR)
Understanding how these compounds kill cancer cells is as important as knowing that they do. Benzimidazole derivatives exert their anticancer effects through multiple mechanisms.[3]
Key Mechanisms:
-
Microtubule Disruption: Similar to vinca alkaloids and taxanes, many benzimidazoles (like albendazole) bind to tubulin, inhibiting its polymerization into microtubules.[3] This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]
-
DNA Intercalation & Topoisomerase Inhibition: Some derivatives can insert themselves into the DNA helix or inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. This leads to DNA damage and triggers cell death pathways.[3][10]
-
Kinase Inhibition: Benzimidazoles can act as inhibitors of various protein kinases that are often dysregulated in cancer, interfering with signaling pathways that control cell growth and survival.
-
Induction of Apoptosis: Ultimately, most effective anticancer agents induce programmed cell death, or apoptosis. Benzimidazole derivatives have been shown to trigger the intrinsic (mitochondrial) apoptotic pathway.[8][10] This involves increasing the expression of pro-apoptotic proteins (like Bax) and decreasing anti-apoptotic proteins (like Bcl-2), leading to the release of cytochrome c from mitochondria and the activation of caspase enzymes that execute cell death.
Structure-Activity Relationship (SAR) Insights:
-
Substituents on the Benzene Ring: The introduction of electron-withdrawing groups, such as nitro (-NO2) or halogens (Cl, Br, F), at the 5- or 6-positions often enhances cytotoxic activity.[3] This is thought to improve membrane permeability and interactions with target enzymes.[3]
-
Substituents at the C2 Position: The nature of the group at the 2-position is critical. Large, aromatic, or heterocyclic substituents generally lead to higher potency. The 2-acetyl group serves as a key building block for creating more complex and active chalcone or hydrazone derivatives.[4][13]
-
Substituents at the N1 Position: Alkylation or arylation at the N1 position can modulate the compound's lipophilicity and, consequently, its cellular uptake and activity.[14]
Visualizing the Apoptotic Pathway
Conclusion and Future Directions
The 2-acetyl-1H-benzimidazole scaffold is a highly promising platform for the development of novel anticancer agents. The available data demonstrates that strategic structural modifications can yield derivatives with exceptional cytotoxic potency against a variety of human cancer cell lines, in some cases exceeding that of established chemotherapeutics. The primary mechanisms of action appear to be the disruption of microtubule dynamics and the induction of apoptosis, leading to cell cycle arrest and programmed cell death.
Future research should focus on a more systematic exploration of the structure-activity relationships. Synthesizing a focused library of 2-acetyl-5-methyl-1H-benzimidazole analogs and screening them against a broad panel of cancer cell lines, such as the NCI-60 panel, would provide a comprehensive dataset to build robust quantitative SAR (QSAR) models. Furthermore, investigations into their effects on non-cancerous cell lines are crucial to establish a therapeutic window and ensure cancer cell selectivity.[8][9] By combining rational drug design with thorough biological evaluation, the full therapeutic potential of this versatile chemical class can be realized.
References
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2025). Biotech Res Asia, 22(3).
- Refaat, H. M. (2010). Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. European Journal of Medicinal Chemistry, 45(7), 2949-2956.
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). PubMed Central.
- Atmaca, S., et al. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. PubMed.
- Atmaca, S., et al. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies.
- 2-substituted benzimidazole as potent active compounds. (n.d.).
- A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). IJRPR.
- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025). RSC Medicinal Chemistry.
- Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2025). PubMed Central.
- ChemInform Abstract: Synthesis and Anticancer Activity of Some Novel 2-Substituted Benzimidazole Derivatives. (2010).
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- Technical Guide: In Vitro Cytotoxicity Screening of Anticancer Agent 42. (2025). BenchChem.
- In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology.
- 2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules. (2020). Biointerface Research in Applied Chemistry.
- Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. (n.d.). PubMed Central.
- Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. (n.d.). Der Pharma Chemica.
- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (n.d.). RSC.
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv
- Structure activity relationship of benzimidazole derivatives. (n.d.).
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (n.d.). PubMed Central.
- Cytotoxic Activity of Some Azole Derivatives. (n.d.). Asian Pacific Journal of Cancer Biology.
Sources
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijpbs.com [ijpbs.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Disposal of 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. The proper disposal of chemical reagents, such as 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE, is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory compliance. Our aim is to empower laboratory personnel with the knowledge to manage chemical waste not just as a procedural necessity, but as an integral part of rigorous scientific practice.
Section 1: Hazard Assessment and Immediate Safety Precautions
1.1 Anticipated Hazard Profile
Based on analogous compounds, 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE should be treated as a hazardous substance with the following potential classifications under the Globally Harmonized System (GHS):[2][6]
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
This table is based on data for analogous benzimidazole compounds and should be used as a precautionary guideline.
1.2 Immediate Precautionary Measures & Personal Protective Equipment (PPE)
Before handling 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE, it is imperative to be equipped with the appropriate PPE to mitigate exposure risks.
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile).[6]
-
Eye/Face Protection : Use tightly fitting safety goggles or a face shield.[1][6]
-
Skin and Body Protection : A lab coat is mandatory. For larger quantities or in case of a spill, impervious clothing may be necessary.[2]
-
Respiratory Protection : All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or aerosols.[6][7]
Section 2: Spill Management Protocol
Accidental spills must be managed promptly and safely to prevent personnel exposure and environmental contamination.
2.1 Spill Containment and Cleanup
-
Evacuate and Ventilate : Ensure the spill area is clear of non-essential personnel and that the area is well-ventilated.
-
Containment : For solid spills, prevent further dispersion. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels for large spills.
-
Cleanup : Carefully sweep or vacuum the spilled solid, avoiding dust generation.[7][8] Place the collected material and any contaminated absorbents into a designated, labeled hazardous waste container.
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Section 3: Step-by-Step Disposal Protocol
The disposal of 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE must adhere to local, state, and federal regulations for hazardous waste.[6][9] In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[10]
3.1 Waste Segregation and Collection
-
Dedicated Waste Container : Collect all waste containing 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE in a dedicated, clearly labeled hazardous waste container.[6] This includes unused product, contaminated consumables (e.g., pipette tips, weighing paper), and rinsate from cleaning contaminated glassware.[6]
-
Container Specifications : The waste container must be made of a compatible material (e.g., polyethylene or polypropylene) and have a secure, tight-fitting lid.[11]
3.2 Labeling and Storage
-
Labeling : The waste container must be labeled with the words "Hazardous Waste," the full chemical name "1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[6]
-
Storage : Store the sealed waste container in a designated hazardous waste accumulation area.[6] This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[6][7]
3.3 Decontamination of Empty Containers Empty containers that previously held 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE must be decontaminated before being disposed of as non-hazardous waste.
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect the first rinsate as hazardous waste in your designated container.[6] Subsequent rinsates may also need to be collected depending on local regulations.[6]
-
After thorough rinsing, the container can be disposed of according to your institution's guidelines for decontaminated labware. To prevent reuse, deface the label.[6]
3.4 Final Disposal
-
Institutional EHS : Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department or a licensed hazardous waste disposal contractor.[6]
-
Regulatory Compliance : All generators of hazardous waste are required to comply with EPA regulations, which may vary based on the amount of waste generated (e.g., Very Small, Small, or Large Quantity Generator).[10] Academic laboratories may be subject to specific regulations under Subpart K of 40 CFR part 262, which provides alternative requirements for managing hazardous waste.[12]
Section 4: Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE.
Caption: Disposal workflow for 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE.
References
- Benchchem. (n.d.). Proper Disposal of 2-Vinyl-1H-benzimidazole: A Guide for Laboratory Professionals.
- Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- Benchchem. (n.d.). Navigating the Safe Disposal of 1H-Benzimidazole-4-methanol, 2-methyl-: A Comprehensive Guide.
- U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Fisher Scientific. (n.d.). Safety Data Sheet for 2H-Benzimidazol-2-one, 1,3-dihydro-.
- ILO Encyclopaedia of Occupational Health and Safety. (2011). Heterocyclic Compounds.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs.
- Sigma-Aldrich. (2024). Safety Data Sheet for 2-Chloro-1H-benzimidazole.
- AK Scientific, Inc. (n.d.). Safety Data Sheet for 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet for Benzimidazole.
- Fisher Scientific. (2023). Safety Data Sheet for 2-Bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzimidazole, 98%.
- Sigma-Aldrich. (2024). Safety Data Sheet for a benzimidazole derivative.
- Unspecified Supplier. (2025). Safety Data Sheet for 2-Methylbenzimidazole.
- Sigma-Aldrich. (n.d.). 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone.
- Angene Chemical. (2021). Safety Data Sheet for a benzimidazole derivative.
- ILO Encyclopaedia of Occupational Health and Safety. (2011). Heterocyclic Compounds: Physical & Chemical Hazards.
- University of Wisconsin. (2022). Appendix A Disposal Procedures by Chemical.
- Catalysis Today. (2025). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
- Echemi. (n.d.). Ethanone, 1-(1,5-dimethyl-1H-benzimidazol-2-yl)- (9CI).
- Chemical Methodologies. (2019). Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applications.
- ECHEMI. (n.d.). 1-Ethyl-2-methyl-1H-benzimidazole SDS, 5805-76-5 Safety Data Sheets.
- PubMed Central (PMC) - NIH. (n.d.). Heterocycles in Medicinal Chemistry.
- Reachem. (2024). Applications of Heterocyclic Compounds in Pharmaceuticals.
Sources
- 1. aksci.com [aksci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemmethod.com [chemmethod.com]
- 4. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Heterocyclic Compounds in Pharmaceuticals - Reachem [reachemchemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.at [fishersci.at]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. epa.gov [epa.gov]
Navigating the Safe Handling of 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE: A Guide to Personal Protective Equipment and Operational Best Practices
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard Landscape: Insights from Analogue Compounds
Data from closely related benzimidazole compounds, such as 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone, consistently indicate a clear hazard profile.[1] The primary risks associated with this class of compounds include:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2][3]
-
Serious Eye Irritation: Contact with the eyes can lead to significant irritation and potential damage.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1]
Given these potential hazards, a comprehensive PPE strategy is not merely recommended but essential for mitigating exposure and ensuring a safe laboratory environment.
Core Directive: Your Personal Protective Equipment (PPE) Arsenal
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE, based on the hazard profile of its analogues.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are mandatory to provide a complete seal around the eyes, protecting against dust particles and accidental splashes. Standard safety glasses with side shields may not offer sufficient protection.[2][4][5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or in case of a spill, double-gloving is recommended.[1][4][5] Always inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | Laboratory Coat | A full-sleeved, buttoned laboratory coat made of a low-permeability fabric should be worn to protect the skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or higher | A NIOSH-approved N95 respirator or a higher level of respiratory protection should be used when there is a potential for generating dust or aerosols, such as during weighing or transfer operations.[5] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to minimize the risk of exposure. The following workflow provides a step-by-step guide for safe laboratory operations.
Pre-Operational Checklist:
-
Designated Area: All handling of 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[2][4]
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station before commencing work.
-
Gather Materials: Assemble all necessary equipment, including the chemical, solvents, glassware, and waste containers, within the designated handling area.
-
Don PPE: Correctly don all required PPE as outlined in the table above and the workflow diagram below.
Caption: PPE Doffing and Disposal Workflow.
-
Outer Gloves: The outer pair of gloves should be removed first and disposed of in the solid hazardous waste container.
-
Laboratory Coat: Unbutton the lab coat and remove it by rolling it inside out to contain any potential contamination. Place it in a designated laundry receptacle for contaminated lab coats or a disposal bag if it is single-use.
-
Safety Goggles: Remove the safety goggles.
-
Respirator: Remove the respirator.
-
Inner Gloves: The inner pair of gloves should be the last piece of PPE to be removed. Dispose of them in the solid hazardous waste container.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE. [1][5] By adhering to these protocols, researchers can confidently and safely handle 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE, ensuring both personal safety and the integrity of their research.
References
-
Arctom, 1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanone, [Link]
-
Mol-Instincts, 1-(5-甲基-1H-苯并咪唑-2-基)乙酮 | 50832-46-7, [Link]
-
Aromatic Fragrances International, SAFETY DATA SHEET, [Link]
-
Angene Chemical, Safety Data Sheet, [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
